molecular formula C11H7ClO2S B1453361 4-(5-Chlorothiophen-2-YL)benzoic acid CAS No. 290326-23-7

4-(5-Chlorothiophen-2-YL)benzoic acid

Cat. No.: B1453361
CAS No.: 290326-23-7
M. Wt: 238.69 g/mol
InChI Key: HHYWNBOMTAPIOO-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)benzoic acid (CAS 370864-78-1) is a versatile benzoic acid derivative incorporating a 5-chlorothiophene ring, making it a valuable bifunctional building block in medicinal chemistry and drug discovery research. This compound (Molecular Formula: C 11 H 7 ClO 2 S, Molecular Weight: 238.69 ) serves as a key synthetic intermediate for the development of biologically active molecules. Its molecular structure features a carboxylic acid group on a benzene ring directly linked to a chlorinated thiophene ring, providing distinct sites for further chemical modification and structure-activity relationship (SAR) studies. The primary research application of this compound lies in its use as a precursor in pharmaceutical development, particularly for constructing compounds with potential therapeutic activities. Structurally related sulfonylaminobenzoic acid derivatives have been investigated in patent literature for their utility in developing treatments for pain conditions, including neuropathic pain and inflammatory pain . Furthermore, chlorothiophene-containing scaffolds are of significant interest in medicinal chemistry, as evidenced by recent research on similar structures evaluated for antidiabetic activity through alpha-glucosidase inhibition mechanisms . The compound's bifunctional nature allows researchers to explore diverse molecular architectures, potentially leading to novel enzyme inhibitors or receptor modulators. Available safety information indicates that similar chlorothiophene derivatives may carry warnings for skin, eye, and gastrointestinal irritation . Researchers should handle this material using appropriate personal protective equipment including gloves, eye protection, and dust masks . As with all research compounds, proper safety protocols should be followed, including working in a well-ventilated area and avoiding inhalation or skin contact. This product is intended For Research Use Only and is strictly not intended for human or animal use.

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYWNBOMTAPIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679679
Record name 4-(5-Chlorothiophen-2-yl)benzoic acid
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Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370864-78-1, 290326-23-7
Record name 4-(5-Chloro-2-thienyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370864-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Chlorothiophen-2-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Chlorothiophen-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Chlorothiophen-2-YL)benzoic acid is a bi-aryl carboxylic acid containing a central benzoic acid moiety linked to a chlorinated thiophene ring. This unique structural arrangement imparts specific physicochemical characteristics that are critical to its behavior in various chemical and biological systems. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its properties is paramount for its application and development. The presence of the carboxylic acid group suggests pH-dependent solubility and potential for salt formation, while the lipophilic, aromatic rings indicate a tendency for lower aqueous solubility. The chloro- and thio- functionalities further influence the electronic distribution and overall polarity of the molecule.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 370864-78-1). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs, namely 4-(Thiophen-2-yl)benzoic acid and 5-Chlorothiophene-2-carboxylic acid, to provide well-grounded estimations. Furthermore, this guide details robust, field-proven experimental protocols for the determination of these key parameters, empowering researchers to validate and expand upon the foundational data presented herein.

Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • CAS Number: 370864-78-1

  • Molecular Formula: C₁₁H₇ClO₂S

  • Molecular Weight: 238.69 g/mol

  • Canonical SMILES: C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)O

Physicochemical Properties

A summary of the available and estimated physicochemical properties of this compound and its analogs is presented below.

PropertyThis compound (Estimated)4-(Thiophen-2-yl)benzoic acid (CAS: 29886-62-2)[1]5-Chlorothiophene-2-carboxylic acid (CAS: 24065-33-6)[2][3]
Melting Point (°C) 200 - 220238 - 243[1]148 - 158[2][3]
Boiling Point (°C) > 400 (Decomposes)Not availableNot available
Aqueous Solubility Poorly solubleInsolubleSlightly soluble
pKa 3.5 - 4.5~4.0~3.5
Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice.

Estimated Melting Point: Based on the melting points of its analogs, the melting point of this compound is estimated to be in the range of 200 - 220 °C . The presence of the chlorine atom, compared to 4-(Thiophen-2-yl)benzoic acid, may disrupt the crystal packing, leading to a lower melting point. However, the overall rigid, planar structure of the bi-aryl system is expected to result in a relatively high melting point.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus. The underlying principle is the precise observation of the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is achieved by tapping the tube gently.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • Final Reading: The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

Causality Behind Experimental Choices:

  • Using a small, well-packed sample ensures uniform heat distribution and a sharp, reproducible melting point range.

  • A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, leading to an accurate determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry and powder the sample prep2 Load into capillary tube (2-3 mm) prep1->prep2 Ensure homogeneity meas1 Place in melting point apparatus prep2->meas1 meas2 Heat rapidly to ~20°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 Approach MP meas4 Record start of melting (T1) meas3->meas4 Observe first liquid meas5 Record end of melting (T2) meas4->meas5 Observe complete liquefaction result1 Melting Point Range = T1 - T2 meas5->result1

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a key determinant of a drug's bioavailability and formulation possibilities. As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent.

Qualitative Solubility Profile (Estimated):

  • Water: Poorly soluble. The large, nonpolar aromatic rings dominate the molecule's character.

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Soluble. The carboxylic acid will be deprotonated to form the more soluble carboxylate salt.

  • Aqueous Acid (e.g., 5% HCl): Insoluble. The carboxylic acid will remain in its protonated, less polar form.

  • Organic Solvents (e.g., DMSO, DMF, Methanol): Soluble. "Like dissolves like" principle applies.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents, which can indicate the presence of acidic or basic functional groups.

Methodology:

  • Preparation: Place approximately 20-30 mg of the compound into separate, labeled test tubes.

  • Addition of Solvent: To each test tube, add 1 mL of the respective solvent (water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like ethanol).

  • Observation: Agitate each test tube vigorously for 10-20 seconds. Observe if the solid dissolves completely, partially, or not at all.

  • Confirmation for Basic/Acidic Solubility: If the compound dissolves in 5% NaOH or 5% NaHCO₃, acidify the solution with 5% HCl. If the compound dissolves in 5% HCl, basify the solution with 5% NaOH. The reappearance of a precipitate confirms the initial acid-base reaction.

Causality Behind Experimental Choices:

  • Testing in a range of solvents with varying polarity and pH provides a comprehensive solubility profile.

  • The back-titration step (acidification/basification) serves as a self-validating system, confirming that the initial dissolution was due to an acid-base reaction and not simple solvation.

SolubilityWorkflow cluster_solvents Solubility Tests cluster_results Observations & Conclusions start Start with Sample water Add Water start->water naoh Add 5% NaOH start->naoh nahco3 Add 5% NaHCO3 start->nahco3 hcl Add 5% HCl start->hcl org_solv Add Organic Solvent start->org_solv res_water Soluble? -> Polar groups Insoluble? -> Nonpolar water->res_water res_base Soluble? -> Acidic group Insoluble? -> Neutral/Basic naoh->res_base nahco3->res_base res_acid Soluble? -> Basic group Insoluble? -> Neutral/Acidic hcl->res_acid res_org Soluble? -> Nonpolar character org_solv->res_org pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Prepare standard solutions (Sample & Titrant) setup3 Assemble titration apparatus setup1->setup3 setup2 Calibrate pH meter setup2->setup3 titr1 Add titrant in increments setup3->titr1 titr2 Record pH and volume added titr1->titr2 After stabilization titr2->titr1 Repeat analysis1 Plot pH vs. Volume titr2->analysis1 analysis2 Determine equivalence point analysis1->analysis2 analysis3 Determine half-equivalence point analysis2->analysis3 analysis4 pKa = pH at half-equivalence analysis3->analysis4

Caption: Potentiometric Titration Workflow for pKa Determination.

Spectroscopic Data (Analog-Based)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (7-8.5 ppm). The protons on the benzoic acid ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the thiophene ring will also appear as two doublets. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 11 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will resonate in the 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), C=C stretching from the aromatic rings (1450-1600 cm⁻¹), and a C-Cl stretch (around 700-800 cm⁻¹).

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 238 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of -OH (m/z 221) and -COOH (m/z 193).

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is currently limited, the estimations based on structurally similar compounds offer valuable insights for researchers. The detailed experimental protocols included herein provide a clear path for the empirical determination of these crucial parameters, ensuring scientific rigor and reproducibility. A comprehensive characterization of this molecule will undoubtedly facilitate its further investigation and potential application in drug discovery and materials science.

References

Sources

An In-Depth Technical Guide to 4-(5-Chlorothiophen-2-yl)benzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can address complex biological targets with high efficacy and specificity. Within the vast arsenal of heterocyclic chemistry, thiophene-containing compounds have consistently emerged as "privileged structures" due to their versatile chemical reactivity and their ability to mimic phenyl rings in biological systems, often leading to enhanced pharmacological profiles. This guide focuses on a specific, yet highly significant, member of this class: 4-(5-Chlorothiophen-2-yl)benzoic acid .

This document serves as a comprehensive technical resource, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors. From its fundamental chemical identity to its synthesis and potential applications, this guide is structured to be an indispensable tool for the discerning scientist.

Core Compound Identification and Structure

At the heart of any chemical investigation is the unambiguous identification of the molecule of interest. This compound is a bifunctional organic molecule featuring a benzoic acid moiety linked to a chlorinated thiophene ring.

Chemical Structure:

Retrosynthesis cluster_precursors Target This compound Disconnect Suzuki Coupling Disconnection Target->Disconnect Precursors Starting Materials Disconnect->Precursors Strategic Bond Formation Precursor1 4-Carboxyphenylboronic acid Precursor2 2-Bromo-5-chlorothiophene

Figure 2: Retrosynthetic approach for the synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-Bromo-5-chlorothiophene

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and a nitrogen inlet, combine 2-bromo-5-chlorothiophene (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

  • Reaction Initiation: To the main reaction flask, add a degassed solvent mixture of toluene and water (4:1 v/v). Purge the flask with nitrogen for 15 minutes.

  • Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture via syringe.

  • Thermal Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Add water and separate the aqueous layer. Wash the organic layer with brine.

  • Acidification and Precipitation: Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to a constant weight.

Suzuki_Workflow cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - 2-Bromo-5-chlorothiophene - 4-Carboxyphenylboronic acid - K₂CO₃ D Add Degassed Solvent (Toluene/Water) A->D B Prepare Catalyst: Pd(OAc)₂ + PPh₃ in Toluene C Add Catalyst to Reaction Mixture B->C E Heat to 80-90 °C under N₂ C->E D->E F Monitor by TLC E->F G Cool and Extract with Water F->G Reaction Complete H Acidify Aqueous Layer with HCl G->H I Isolate by Filtration H->I J Recrystallize and Dry I->J

Figure 3: Experimental workflow for the Suzuki coupling synthesis.

Physicochemical and Spectroscopic Characterization

Thorough characterization is paramount for confirming the identity and purity of the synthesized compound.

Physicochemical Properties (Predicted and Experimental Analogs):

PropertyValueSource
Melting Point238-241 °C (for 4-chlorobenzoic acid)[1]
SolubilitySoluble in hot water, methanol[1]
pKa~3.98 (for 4-chlorobenzoic acid)[1]

Note: Experimental data for the title compound is not widely available in the public domain. The data for 4-chlorobenzoic acid is provided for comparative purposes.

Spectroscopic Data (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the thiophene and benzene rings. The chemical shifts and coupling constants will be indicative of their relative positions. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (238.69 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine and sulfur.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-Cl and C-S bond vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of this compound holds significant potential in the field of drug discovery. The thiophene ring is a well-established bioisostere of the phenyl ring, often leading to improved pharmacokinetic properties and metabolic stability. [2][3]The presence of the chlorine atom can enhance binding affinity through halogen bonding and can also modulate the electronic properties of the ring system. The carboxylic acid group provides a handle for further chemical modification or can act as a key interacting group with biological targets.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Thiophene derivatives have been explored as inhibitors of inflammatory enzymes such as cyclooxygenases (COX). [4]* Anticancer Agents: The thiophene nucleus is present in a number of compounds with demonstrated anticancer activity. [5][6]* Antimicrobial Agents: Thiophene-based compounds have shown promise as antibacterial and antifungal agents. [3]* Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases involved in cell signaling pathways.

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with tailored biological activities.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on data for structurally related compounds, this compound should be handled as a hazardous substance.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

  • Harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust. If dust is generated, use a NIOSH-approved respirator.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion: A Versatile Tool for Future Discoveries

This compound represents a valuable and versatile building block for researchers and scientists in the field of drug discovery and medicinal chemistry. Its straightforward synthesis via robust cross-coupling reactions, combined with the inherent pharmacological potential of the thiophene scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, synthesis, and potential applications, with a strong emphasis on the practical and mechanistic details that are crucial for its effective utilization in a research setting. As the quest for new and improved medicines continues, the strategic application of well-defined molecular building blocks like this compound will undoubtedly play a pivotal role in shaping the future of therapeutic innovation.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • The Crucial Role of Thiophene Intermedi
  • Supplementary Inform
  • An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
  • Supporting Inform
  • Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research.
  • 4-Chlorobenzoic acid Properties. ChemicalBook.
  • Design, Synthesis and Molecular Docking of Thiophene Derived Benzodiazepines as Anticancer Agents.
  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • 4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid. Santa Cruz Biotechnology.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Benzoic acid, 4-chloro-, 4-acetylphenyl ester. SpectraBase.
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Methacrylic Acid. PubChem.
  • Acrylic Acid. PubChem.
  • New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactiv
  • 5-Chloro-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum. SpectraBase.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Benzoic acid, 4-(phenylazo)-. NIST WebBook.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Benzoic acid(65-85-0) 1H NMR spectrum. ChemicalBook.
  • 2-(4-Hydroxyphenylazo)benzoic acid(1634-82-8) 1H NMR spectrum. ChemicalBook.
  • Benzoic acids and deriv
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  • UCSD Comput

Sources

A Comprehensive Spectroscopic Guide to 4-(5-Chlorothiophen-2-yl)benzoic Acid: Elucidating Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 4-(5-chlorothiophen-2-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are utilized to confirm the structure, purity, and electronic properties of this compound.

Introduction: The Significance of this compound

This compound belongs to a class of compounds that couples a thiophene heterocycle with a benzoic acid moiety. This structural motif is prevalent in a variety of biologically active molecules and functional materials. The substitution pattern, featuring a chlorine atom on the thiophene ring and the linkage to the benzoic acid at specific positions, dictates the molecule's overall conformation, electronic distribution, and, consequently, its chemical reactivity and potential applications. Accurate and comprehensive spectroscopic analysis is therefore paramount for its unambiguous identification and for ensuring the integrity of subsequent research and development efforts.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. Understanding this relationship is key to interpreting the spectral data correctly.

Molecular_Structure_and_Spectroscopy cluster_Molecule This compound cluster_Spectroscopy Spectroscopic Techniques Molecule C₁₁H₇ClO₂S Benzoic_Acid Benzoic Acid Moiety Molecule->Benzoic_Acid Aromatic Ring Carboxylic Acid Thiophene 5-Chlorothiophene Moiety Molecule->Thiophene Heterocyclic Ring Chlorine Substituent MS MS Molecule->MS Molecular Ion Fragmentation Pattern NMR NMR (¹H, ¹³C) Benzoic_Acid->NMR Proton & Carbon Environments IR IR Benzoic_Acid->IR C=O, O-H stretches Thiophene->NMR Proton & Carbon Environments Thiophene->IR C-S, C-Cl stretches

Caption: Correlation between the molecular fragments of this compound and the primary spectroscopic techniques used for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~13.0Singlet (broad)-
Benzoic Acid (H-2', H-6')~8.0Doublet~8.0
Benzoic Acid (H-3', H-5')~7.8Doublet~8.0
Thiophene (H-3)~7.4Doublet~4.0
Thiophene (H-4)~7.2Doublet~4.0

Causality in Chemical Shifts:

  • -COOH Proton: The highly deshielded nature of the carboxylic acid proton is due to the electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.

  • Benzoic Acid Protons: The protons on the benzoic acid ring appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group (H-2', H-6') are expected to be further downfield than the protons meta to it (H-3', H-5').

  • Thiophene Protons: The protons on the thiophene ring also appear as doublets, with a coupling constant typical for protons on adjacent carbons in a thiophene ring. The electronegativity of the sulfur and chlorine atoms influences their precise chemical shifts.

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts provide a map of the carbon framework.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C=O)~167
Thiophene (C-5, attached to Cl)~130
Thiophene (C-2, attached to Ph)~140
Benzoic Acid (C-1', attached to COOH)~130
Benzoic Acid (C-4', attached to Thiophene)~145
Benzoic Acid (C-2', C-6')~130
Benzoic Acid (C-3', C-5')~128
Thiophene (C-3)~127
Thiophene (C-4)~126

Expertise in Interpretation: The chemical shifts of the quaternary carbons (those not attached to hydrogen) are particularly informative. The carbon attached to the chlorine atom (C-5) and the carbon linking the two rings (C-2 and C-4') are expected to be significantly downfield due to the combined electronic effects of their substituents.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument calibration.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of labile protons like the carboxylic acid proton.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing Dissolve Dissolve in Deuterated Solvent Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS H1_NMR ¹H NMR Acquisition Add_TMS->H1_NMR C13_NMR ¹³C NMR Acquisition Add_TMS->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Referencing Referencing Baseline_Correction->Referencing Final Spectrum Final Spectrum Referencing->Final Spectrum

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic rings.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
1600-1450C=C stretchesAromatic Rings
~1300C-O stretchCarboxylic Acid
~850-750C-H out-of-plane bendingAromatic Rings
~700C-S stretchThiophene
~650C-Cl stretchChlorothiophene

Trustworthiness of Assignments:

  • The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.

  • The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[2]

  • The absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the benzene and thiophene rings.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to this molecule, including the C-S and C-Cl stretching vibrations.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₇³⁵Cl O₂S will be at m/z 254, with a smaller peak at m/z 256 for the ³⁷Cl isotope in an approximate 3:1 ratio.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to a peak at m/z 237.

    • Loss of -COOH (M-45): Decarboxylation is another characteristic fragmentation, resulting in a peak at m/z 209.

    • Formation of the Phenyl Cation: Cleavage can lead to the formation of a phenyl cation fragment.[3]

    • Thiophene Ring Fragmentation: The chlorothiophene ring can also undergo fragmentation, though the specific pathways can be complex.[4]

Authoritative Grounding in Fragmentation: The fragmentation of aromatic carboxylic acids is a well-understood process. The initial ionization typically occurs at the carboxylic acid group, followed by characteristic losses of small neutral molecules.[5][6]

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Logic cluster_Fragments Fragmentation Pathways Molecule C₁₁H₇ClO₂S (m/z 254/256) Fragment1 Loss of -OH (m/z 237) Molecule->Fragment1 - OH Fragment2 Loss of -COOH (m/z 209) Molecule->Fragment2 - COOH Fragment3 Phenyl Cation Molecule->Fragment3 Cleavage Fragment4 Thiophene Fragments Molecule->Fragment4 Ring Opening

Caption: Logical fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By integrating the data from these three powerful analytical techniques, researchers can confidently confirm the identity, purity, and structure of this important chemical entity, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

  • Sci-Hub. (1956). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. RSC Publishing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

solubility and stability of 4-(5-Chlorothiophen-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(5-Chlorothiophen-2-yl)benzoic Acid

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Promising Therapeutic Candidate

In the landscape of modern drug discovery, the journey from a hit compound to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of a molecule, which dictate its formulation potential, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive framework for the characterization of this compound, a compound of interest with potential pharmacological activity. While public domain data on this specific molecule is nascent, the principles and protocols detailed herein offer a robust, scientifically-grounded pathway to thoroughly understand its solubility and stability profiles. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to advancing promising molecules through the development pipeline. We will not merely list procedures; we will delve into the causality behind experimental choices, ensuring a foundational understanding that empowers sound scientific decision-making.

Section 1: Unveiling the Physicochemical Landscape of this compound

Before embarking on extensive experimental characterization, a thorough in-silico and preliminary assessment of this compound is paramount. The molecular structure, featuring a carboxylic acid moiety, a substituted thiophene ring, and a phenyl group, provides initial clues to its behavior.

Key Structural Features and Predicted Properties:

  • Acidic Nature: The presence of the benzoic acid group (a carboxylic acid) suggests that the compound is a weak acid. This is a critical piece of information as its aqueous solubility will be highly dependent on pH.[1][2] The ionized carboxylate form will be significantly more soluble in water than the neutral, protonated form.

  • Aromaticity and Lipophilicity: The thiophene and phenyl rings contribute to the molecule's aromaticity and likely confer a degree of lipophilicity. This characteristic is often a double-edged sword, being essential for membrane permeability and target engagement, but potentially limiting aqueous solubility.

  • Potential for Polymorphism: The rigid, planar nature of the core structure suggests the possibility of polymorphism. Different crystalline forms can exhibit varying solubility and stability, making solid-state characterization a crucial, albeit often overlooked, early-stage activity.

The Imperative of Solubility Assessment

A drug's journey begins with dissolution. Insufficient solubility is a primary contributor to poor oral bioavailability, hindering the therapeutic potential of otherwise potent compounds.[3][4] Therefore, a multi-faceted approach to solubility determination is not just recommended; it is essential. We will explore two key types of solubility measurements: kinetic and thermodynamic (equilibrium).

1.1.1. Kinetic Solubility: A High-Throughput Glimpse

In the early stages of drug discovery, when compound availability is often limited, kinetic solubility assays provide a rapid assessment.[1][5] This measurement reflects the solubility of a compound under conditions where it is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. While not a true thermodynamic equilibrium, it is an invaluable tool for ranking compounds and identifying potential solubility liabilities early on.

Experimental Protocol: High-Throughput Kinetic Solubility Assay (UV Absorption Method)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well UV-transparent microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Measure the UV absorbance of the filtrate in the UV plate reader at the compound's λmax.

  • Calculation: Calculate the solubility based on a standard curve of the compound prepared in the same buffer system with a co-solvent to ensure complete dissolution.[1]

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO addition Add Stock to Buffer stock->addition buffer Aqueous Buffer (pH 7.4) buffer->addition incubation Incubate & Shake (1-2h) addition->incubation filtration Filter Precipitate incubation->filtration uv_read Read UV Absorbance filtration->uv_read calculation Calculate Solubility uv_read->calculation

Caption: High-throughput kinetic solubility determination workflow.

1.1.2. Thermodynamic (Equilibrium) Solubility: The Gold Standard

For lead optimization and pre-formulation studies, thermodynamic solubility is the definitive measure. This value represents the true equilibrium concentration of a compound in a saturated solution and is critical for developing formulations and predicting in vivo performance.[4][5]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to cover the physiological range.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, typically reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[6]

  • Solid-State Analysis: Analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the crystalline form.

Table 1: Hypothetical pH-Dependent Thermodynamic Solubility Data for this compound

pHSolubility (µg/mL)Predominant Species
2.0< 1Neutral
4.515Neutral/Ionized
6.8150Ionized
7.4> 500Ionized

Section 2: Probing the Stability of this compound

Ensuring that a drug substance remains stable throughout its shelf life is a non-negotiable aspect of pharmaceutical development.[7][8] Stability studies are designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][9]

Forced Degradation Studies: A Proactive Approach to Understanding Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment.[10][11] These studies involve subjecting the compound to conditions more severe than those it would encounter during long-term storage.[10][12] The primary goals of forced degradation are to:

  • Identify potential degradation products.[8][11]

  • Elucidate degradation pathways.[8][10]

  • Demonstrate the specificity of the analytical methods used for stability testing.[10][11]

A target degradation of 5-20% is generally considered optimal for these studies.[6][11]

Experimental Protocol: Forced Degradation of this compound

A validated, stability-indicating HPLC method is a prerequisite for these studies. This method must be able to separate the parent compound from all potential degradation products.

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Analyze samples at various time points.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Maintain at room temperature for a defined period (e.g., 8 hours).

    • Analyze samples at various time points.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Maintain at room temperature for a defined period (e.g., 24 hours).

    • Analyze samples at various time points.[11]

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for a defined period (e.g., 7 days).

    • Analyze the sample.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

    • Analyze the samples and compare them to dark controls.

Diagram: Forced Degradation Experimental Workflow

G cluster_compound Test Compound cluster_stress Stress Conditions cluster_analysis Analysis compound This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) compound->acid base Base Hydrolysis (0.1 M NaOH, RT) compound->base oxidation Oxidation (3% H₂O₂, RT) compound->oxidation thermal Thermal (Solid, 80°C) compound->thermal photo Photostability (ICH Q1B) compound->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Identify Degradants hplc->identification pathway Elucidate Pathways identification->pathway

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies: Simulating Real-World Conditions

Following forced degradation, long-term stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines.[7][9][13] These studies provide the data necessary to establish a retest period for the drug substance and recommend appropriate storage conditions.[8][9]

Experimental Protocol: ICH Long-Term Stability Study

  • Batch Selection: Use at least three primary batches of this compound for the study.[7][14]

  • Packaging: Store the compound in a container-closure system that simulates the proposed packaging for storage and distribution.[7][15]

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[13]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[13][14]

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[9][13]

    • Accelerated: Test at 0, 3, and 6 months.[7][9]

  • Analytical Tests: At each time point, perform a suite of tests including:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Water content (if applicable)

Table 2: Representative Long-Term Stability Testing Plan

Test ParameterTime Points (Months)Acceptance Criteria
Long-Term
(25°C/60% RH)0, 3, 6, 9, 12, 18, 24, 36
AppearanceAt each time pointWhite to off-white solid
AssayAt each time point98.0% - 102.0%
PurityAt each time pointIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Accelerated
(40°C/75% RH)0, 3, 6
AppearanceAt each time pointWhite to off-white solid
AssayAt each time point98.0% - 102.0%
PurityAt each time pointIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%

Conclusion: A Roadmap to Informed Drug Development

The comprehensive characterization of this compound's solubility and stability is a foundational pillar upon which its entire development program will be built. By systematically applying the principles and protocols outlined in this guide—from high-throughput kinetic screening to rigorous ICH-compliant stability trials—researchers can generate the high-quality data necessary to de-risk their programs, guide formulation development, and ultimately, pave the way for a potentially valuable new therapeutic. This is not merely an exercise in data collection; it is a strategic imperative for success.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Annex 10 - ICH. World Health Organization (WHO). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Transdermal Formulation Forced Degradation Testing. CD Formulation. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation (ICH). [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. PubMed Central (PMC). [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Solubility and Dissolution Profile Assessment in Drug Discovery. Request PDF. [Link]

Sources

biological activity of 4-(5-Chlorothiophen-2-YL)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-(5-Chlorothiophen-2-YL)benzoic Acid Derivatives

Foreword

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The this compound core is one such scaffold. Its inherent structural rigidity, combined with the electronic properties of the thiophene and benzoic acid moieties, provides a versatile platform for developing potent and selective modulators of various biological pathways. This guide synthesizes current research to provide an in-depth technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of its derivatives. We will delve into the causality behind experimental designs and present actionable protocols, reflecting the pragmatic and rigorous approach required in drug development.

The Core Scaffold: Synthesis and Chemical Rationale

The therapeutic potential of any compound series begins with an accessible and versatile synthetic route. The derivatives of this compound are typically constructed through multi-step synthetic pathways that allow for systematic modification and exploration of the structure-activity relationship (SAR).

A common synthetic strategy involves the coupling of a substituted thiophene with a benzoic acid precursor. For instance, derivatives can be prepared by reacting a haloalkyl amine with a 4-hydroxybenzoate, followed by ester cleavage to yield the carboxylic acid.[1] More complex derivatives, such as those incorporating thiazole rings, begin with the bromination of a 1-(4-chlorothiophen-2-yl)ethanone precursor, followed by condensation with thiourea to form the key thiazol-2-amine intermediate.[2] This intermediate is then amenable to further functionalization.

The choice of a multi-step synthesis over a one-pot reaction, while more labor-intensive, is deliberate. It provides critical control points to purify intermediates and introduce diverse chemical functionalities at specific positions, which is essential for building a chemical library for biological screening.

G cluster_0 Core Synthesis Logic A Precursor A (e.g., 1-(4-chlorothiophen-2-yl)ethanone) C Intermediate Formation (e.g., Bromination, Condensation) A->C Reaction 1 (e.g., Bromination) B Precursor B (e.g., Thiourea, Amines) B->C Reaction 2 (e.g., Condensation) D Final Derivative Library (Scaffold + R-groups) C->D Functionalization (e.g., Nucleophilic Substitution)

Caption: Generalized synthetic workflow for derivative generation.

Spectrum of Biological Activities

Derivatives built upon the this compound scaffold have demonstrated a remarkable breadth of biological activities, underscoring their potential as therapeutic agents in diverse disease areas.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for this class of compounds is in the treatment of inflammation and pain.[3] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Thiazole derivatives of 4-(4-chlorothiophen-2-yl) have been shown to be potent and selective inhibitors of COX-2.[2][3] In enzymatic assays, certain derivatives exhibited IC50 values in the low micromolar range (0.76-9.01 μM) against COX-2, comparing favorably to the standard drug celecoxib (IC50 0.05 μM).[3] The selectivity for COX-2 over the constitutively expressed COX-1 is a critical feature, as it predicts a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The most promising compounds from in vitro assays were advanced to in vivo models, such as the carrageenan-induced paw edema model in rats, to confirm their anti-inflammatory efficacy in a physiological context.[3]

Anticancer Activity

The development of novel anticancer agents remains a high priority in pharmaceutical research. Several derivatives of the core scaffold have shown promising antiproliferative activity against various cancer cell lines.

One notable example is 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine, a derivative that demonstrated potent activity against four different human hepatocellular carcinoma (HCC) cell lines (HepG-2, SMMC-7721, QGY-7701, and SK-Hep-1).[4] This compound exhibited IC50 values ranging from 1.65 to 2.89 μM, proving significantly more potent than the parent compound, tetrandrine.[4] The presence of the 5-chlorothiophene-2-sulfonyl moiety was identified as a key contributor to this enhanced cytotoxicity.[4] The broader class of benzothiazole derivatives, which share structural similarities, are also well-documented as anticancer agents, acting through various mechanisms.[5][6][7]

DerivativeCancer Cell LineIC50 (μM)Reference
14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine (33)HepG-21.65[4]
14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine (33)SMMC-77212.89[4]
14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine (33)QGY-77011.77[4]
14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine (33)SK-Hep-12.41[4]
Nitrobenzylidene containing thiazolidine derivative (54)MCF70.036[6]
Nitrobenzylidene containing thiazolidine derivative (54)HEPG20.048[6]

Table 1: Summary of in vitro anticancer activity for selected derivatives.

Antithrombotic Activity

Thromboembolic diseases are a leading cause of morbidity and mortality worldwide. The coagulation enzyme Factor Xa (FXa) is a key target for modern anticoagulants. An oxazolidinone derivative incorporating a 5-chlorothiophene moiety was identified as a highly potent, selective, and direct inhibitor of FXa.[8] This discovery led to the development of BAY 59-7939 (Rivaroxaban), a clinically successful oral anticoagulant. The X-ray crystal structure of the compound in complex with human FXa revealed that the neutral chlorothiophene moiety fits into the S1 subsite of the enzyme, an interaction that is crucial for its high potency and good oral bioavailability.[8] This exemplifies how a fragment of the core scaffold contributes to the activity of a major therapeutic agent.

Other Activities

The versatility of this scaffold is further highlighted by its activity in other areas:

  • Antimicrobial and Antifungal: Benzoic acid derivatives have a known history of antimicrobial activity.[9] Newer, more complex derivatives have shown moderate activity against Gram-positive bacterial strains and C. albicans.[10]

  • Kinase Inhibition: Given their structural resemblance to ATP, many heterocyclic compounds are explored as kinase inhibitors. Derivatives of 4-(thiazol-5-yl)benzoic acid are potent inhibitors of protein kinase CK2, while 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides inhibit cyclin-dependent kinase 5 (cdk5).[11][12]

Mechanisms of Action and SAR Insights

Understanding how a compound works is as important as knowing that it works. For this compound derivatives, the mechanism is tied to their specific target.

In the case of anticancer activity, 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine was found to induce apoptosis in HCC cells through a mitochondria-mediated intrinsic pathway.[4] This was confirmed by flow cytometry and western blot analysis, which showed changes in key apoptotic proteins.[4]

G cluster_pathway Intrinsic Apoptosis Pathway drug Compound 33 (14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine) mito Mitochondrial Stress drug->mito Induces bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Inferred apoptotic pathway for an anticancer derivative.[4]

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For the anti-inflammatory thiazole derivatives, the nature and position of substituents on the amine group attached to the thiazole ring significantly impact COX-2 selectivity and potency.[3] For kinase inhibitors, introducing groups at the 3-position of the benzoic acid moiety was found to maintain potent CK2 inhibition while significantly boosting antiproliferative activity in cancer cells.[11] These insights guide the rational design of next-generation compounds with improved efficacy and safety profiles.

Key Experimental Protocols

To ensure reproducibility and validity, the biological evaluation of these compounds must follow standardized protocols. Below are methodologies for two key assays.

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against the COX-2 enzyme.

A. Principle: This colorimetric assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2, producing a colored product that can be measured at 590 nm.

B. Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (Substrate)

  • TMPD (Colorimetric Substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

C. Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a stock solution of COX-2 enzyme in the assay buffer containing heme. Keep on ice.

  • Compound Plating: Serially dilute the test compounds in DMSO. Add 1 µL of each concentration to the wells of a 96-well plate. Include wells for a "100% activity" control (DMSO only) and a "background" control.

  • Enzyme Addition: To each well (except background), add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the reaction.

  • Color Development: Immediately add 10 µL of TMPD to all wells.

  • Measurement: Read the absorbance at 590 nm every minute for 5 minutes. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the ability of a compound to reduce the viability of cancer cells.

A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

B. Materials:

  • Human cancer cell line (e.g., HepG-2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

C. Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a "vehicle control" (medium with DMSO) and a "blank" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes and then measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Treat cells with compound dilutions incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-(5-Chlorothiophen-2-YL)benzoic Acid Interactions with TAK1 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico methodologies used to investigate the interactions of the novel small molecule, 4-(5-chlorothiophen-2-yl)benzoic acid, with its putative target, Transforming growth factor-β-activated kinase 1 (TAK1). As a key signaling node in inflammatory pathways, TAK1 represents a compelling target for therapeutic intervention in a range of diseases, including inflammatory conditions and cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling. Our objective is to furnish a robust framework for the computational evaluation of novel chemical entities, thereby accelerating the drug discovery pipeline.

Introduction: The Rationale for Targeting TAK1 with this compound

Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a pivotal role in mediating inflammatory and stress responses.[2] Its activation by pro-inflammatory cytokines triggers downstream signaling cascades, including the NF-κB and JNK/p38 MAPK pathways, which are crucial for immune responses, apoptosis, and cell survival.[2][3] Dysregulation of TAK1 signaling is implicated in the pathophysiology of numerous inflammatory diseases and cancers, making it an attractive therapeutic target.[1][2]

The selection of this compound as a molecule of interest is predicated on the established precedent of thiophene-containing compounds exhibiting inhibitory activity against various kinases. The thiophene scaffold is a versatile bioisostere for phenyl rings and can engage in a range of non-covalent interactions within a protein's active site. This guide will therefore use TAK1 as the designated biological target for our in silico investigation of this compound.

Foundational Workflow: A Multi-faceted Approach to In Silico Analysis

Our computational investigation will follow a multi-step workflow, beginning with the preparation of both the ligand and the protein target, followed by a hierarchical series of modeling techniques to predict and analyze their interaction. This approach allows for a progressively deeper understanding of the binding event, from initial pose prediction to the dynamics and energetics of the complex.

cluster_0 Preparation cluster_1 Modeling & Simulation cluster_2 Analysis & Interpretation A Ligand Preparation (this compound) C Molecular Docking A->C B Target Selection & Preparation (TAK1 Kinase) B->C D Molecular Dynamics (MD) Simulation C->D F Binding Pose Analysis C->F G Interaction Fingerprinting D->G H MM/PBSA or MM/GBSA Calculation D->H E Pharmacophore Modeling I Virtual Screening E->I F->E G->E

Caption: A generalized workflow for the in silico analysis of small molecule-protein interactions.

Ligand and Target Preparation: The Crucial First Steps

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand and the protein is paramount.

Ligand Preparation

The 3D structure of this compound can be generated using a molecular builder and subsequently optimized.

Protocol: Ligand Preparation

  • Structure Generation: Draw the 2D structure of this compound in a molecular editor (e.g., MarvinSketch, ChemDraw) and generate the 3D coordinates.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done in software like Avogadro or Maestro.

  • Charge Calculation: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field based method.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking and simulation software (e.g., .mol2, .sdf, .pdbqt).

Target Selection and Preparation

For this study, we will utilize the crystal structure of human TAK1 in complex with an inhibitor. A suitable starting point is the PDB entry 5V5N .[4]

Protocol: Protein Target Preparation

  • Structure Retrieval: Download the PDB file for 5V5N from the Protein Data Bank.[4]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

  • Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these can be modeled using tools like MODELLER or the Protein Preparation Wizard in the Schrödinger Suite.

  • Protonation and Tautomeric State Assignment: Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. Tools like H++ or the Protein Preparation Wizard can automate this process.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while preserving the overall fold. The heavy atoms of the protein backbone can be restrained during this step.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[4] This method is instrumental in identifying the most likely binding mode and estimating the binding affinity.

Protocol: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and ligand files to the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Grid Box Definition: Define a search space (grid box) that encompasses the active site of TAK1. The dimensions and center of the grid box should be sufficient to allow the ligand to freely rotate and translate.

  • Docking Execution: Run the docking simulation using AutoDock Vina. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.

  • Results Analysis: Analyze the output file, which contains multiple binding poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Parameter Description Typical Value
receptorInput receptor file in .pdbqt format.tak1.pdbqt
ligandInput ligand file in .pdbqt format.ligand.pdbqt
center_x, center_y, center_zCoordinates for the center of the grid box.Determined from the active site.
size_x, size_y, size_zDimensions of the grid box in Angstroms.25 x 25 x 25
exhaustivenessControls the thoroughness of the search.8 (default), can be increased.
outOutput file for the docked poses.out.pdbqt

Molecular Dynamics (MD) Simulations: Exploring the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the role of solvent, and the conformational changes that may occur upon ligand binding.

A System Preparation (Protein-Ligand Complex) B Solvation A->B C Ionization B->C D Energy Minimization C->D E NVT Equilibration D->E F NPT Equilibration E->F G Production MD F->G H Trajectory Analysis G->H

Caption: A typical workflow for setting up and running a molecular dynamics simulation.

Protocol: MD Simulation with GROMACS

  • System Building: Combine the coordinates of the docked protein-ligand complex into a single file.

  • Force Field Selection and Topology Generation: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). The pdb2gmx tool in GROMACS can be used to generate the protein topology, while the ligand topology can be obtained from a server like the CGenFF server.

  • Solvation: Place the protein-ligand complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with water molecules (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Perform a two-step equilibration process:

    • NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

    • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: Analyze the resulting trajectory to understand the dynamics of the system. Common analyses include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.

Analysis Description
RMSD Measures the deviation of the protein backbone or ligand atoms from their initial positions over time, indicating the stability of the complex.
RMSF Measures the fluctuation of individual residues or ligand atoms around their average positions, highlighting flexible regions.
Hydrogen Bond Analysis Identifies and quantifies the hydrogen bonds formed between the protein and the ligand throughout the simulation.

Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling involves identifying the essential steric and electronic features of a ligand that are responsible for its biological activity.[5] A pharmacophore model can be used as a 3D query to search large compound databases for novel molecules with the potential to bind to the same target.

Protocol: Structure-Based Pharmacophore Modeling

  • Feature Identification: Based on the analysis of the docked pose and the MD simulation trajectory, identify the key interactions between this compound and TAK1. These interactions can be categorized into pharmacophoric features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Model Generation: Generate a 3D pharmacophore model that incorporates these identified features with their corresponding spatial constraints. Software like Phase, LigandScout, or MOE can be used for this purpose.

  • Model Validation: Validate the pharmacophore model by screening it against a database of known TAK1 inhibitors and a set of decoy molecules. A good model should be able to enrich the known inhibitors over the decoys.

  • Virtual Screening: Use the validated pharmacophore model to screen large compound databases (e.g., ZINC, ChEMBL) to identify novel chemical scaffolds that match the pharmacophoric features.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with its putative target, TAK1 kinase. By employing a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the binding mechanism of this novel compound and identify other potential inhibitors. The methodologies described herein are not only applicable to the specific case study but also provide a general framework for the computational evaluation of small molecule-protein interactions in the broader context of drug discovery. Future work could involve the synthesis and in vitro testing of the most promising candidates identified through this in silico approach to validate the computational predictions.

References

  • The mitogen activated protein kinase kinase kinase transforming growth factor-β-activated kinase 1 (TAK1) has emerged as an interesting therapeutic target for inflammatory diseases and cancer. TAK1 is a tightly regulated kinase that represents a key signaling node in cellular responses to inflammatory stimuli, modulating both expression of inflammatory mediators and cell death. ([Link])

  • Transforming Growth Factor- β-Activated Kinase 1(TAK1) inhibition is a 20 mechanism to down-regulate cancer growth. ([Link])

  • Crystal structure of TAK1 (PDB:5V5N); ribbon (a), hydrophobicity surface (b). ([Link])

  • Muraoka, T., Ide, M., Irie, M., Morikami, K., Miura, T., Nishihara, M., Kashiwagi, H. Crystal structure of human TAK1/TAB1 fusion protein in complex with ligand 2. ([Link])

  • Crystal structure of human TAK1/TAB1 fusion protein in complex with ligand 4. ([Link])

  • We report the discovery of 2,4-1 H -imidazole carboxamides as novel, biochemically potent, and kinome selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1). ([Link])

  • Pharmacophore modeling is a successful yet very diverse subfield of computer-aided drug design. The concept of the pharmacophore has been widely applied to the rational design of novel drugs. ([Link])

  • Crystal structure of human TAK1 kinase domain fused with TAB1. ([Link])

  • We developed a pharmacophore model for type II inhibitors that was used to guide the construction of a library of kinase inhibitors. ([Link])

  • TAB1 inhibitors function by targeting the TAK1-binding protein 1, a protein that plays a pivotal role in activating the TAK1 (transforming growth factor beta-activated kinase 1) enzyme. ([Link])

  • The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed. ([Link])

  • 4-(Thiophen-2-yl)benzoic acid. ([Link])

  • N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid (6) and N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid (7), the first reported thiophene analogues of 5-chloro-5,8-dideazafolic acid, were synthesized and tested as inhibitors of tumor cell growth in culture. ([Link])

  • Compound 15 (SAR107375), a novel potent dual thrombin and factor Xa inhibitor resulted from a rational optimization process. ([Link])

  • Benzoic acid, 2-[(4-chlorophenyl)thio]-. ([Link])

  • 4-Chlorobenzoic Acid. ([Link])

  • 1-(3-Chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-nitrosopiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylic Acid. ([Link])

  • On the basis of the results obtained in previous series of AMPA potentiators belonging to 3,4-dihydro-2H-benzo- and 3,4-dihydro-2H-pyrido-1,2,4-thiadiazine 1,1-dioxides, the present work focuses on the design of original isosteric 3,4-dihydro-2H-thieno-1,2,4-thiadiazine 1,1-dioxides. ([Link])

  • 4-(4-Chloro-2-thienyl)-5-(4-cyclohexyl-1-piperazinyl)-2-thiazolamine. ([Link])

  • The syntesis of a number of 2-(5-substituted-2-thienylthio)benzoic acid derivatives is described. ([Link])

  • 4-Amino-5-chloro-2-methoxybenzoic acid. ([Link])

  • Based on the original spirodiketopiperazine design framework, further optimization of an orally available CCR5 antagonist was undertaken. ([Link])

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The Ascendant Role of Thiophene-Containing Benzoic Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of contemporary drug design and development, the relentless pursuit of novel molecular scaffolds that offer a blend of therapeutic efficacy and favorable pharmacokinetic profiles is paramount. Among the heterocyclic compounds that have garnered significant attention, thiophene and its derivatives have emerged as a cornerstone of medicinal chemistry.[1][2][3] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged" structure due to its versatile biological activities.[4][5][6] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][7][8] This guide provides an in-depth technical exploration of a specific, yet profoundly important, subclass: thiophene-containing benzoic acids. We will delve into their synthesis, multifaceted pharmacological applications, and the critical structure-activity relationships that govern their therapeutic potential, offering a vital resource for researchers, scientists, and drug development professionals.

A key aspect of the thiophene ring's utility lies in its role as a bioisostere for the phenyl group.[4] This structural mimicry allows medicinal chemists to substitute a phenyl ring with a thiophene moiety, often leading to enhanced biological activity, improved metabolic stability, and a more desirable ADME (absorption, distribution, metabolism, and excretion) profile.[4] The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[4]

Strategic Synthesis of Thiophene-Containing Benzoic Acids

The synthetic routes to thiophene-containing benzoic acids are diverse, with the choice of method often dictated by the desired substitution pattern on both the thiophene and benzoic acid moieties. A particularly versatile and widely employed method for the synthesis of polysubstituted 2-aminothiophenes, which can serve as precursors to the target carboxylic acids, is the Gewald reaction.[9][10][11][12]

The Gewald Reaction: A Multi-Component Pathway to Substituted Thiophenes

The Gewald reaction is a multi-component condensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[10] This reaction provides a straightforward route to highly functionalized 2-aminothiophenes.[9][11]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate Precursor

Objective: To synthesize an ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative, a versatile intermediate for further functionalization into a thiophene-containing benzoic acid.

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine (base)

  • Methanol (solvent)

Procedure:

  • To a solution of acetophenone (1.05 equivalents) and ethyl cyanoacetate (1.0 equivalent) in methanol, add elemental sulfur (1.0 equivalent).

  • Add diethylamine (1.0 equivalent) to the suspension.

  • Reflux the reaction mixture for 7 hours, then stir overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water and ethyl acetate to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ethyl 2-amino-4-phenylthiophene-3-carboxylate.[9]

The resulting 2-aminothiophene-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid, or the amino group can be further modified prior to hydrolysis to generate a diverse library of thiophene-containing benzoic acids.

Gewald Reaction Ketone Ketone/Aldehyde Intermediate Knoevenagel Adduct Ketone->Intermediate Cyanoester α-Cyanoester Cyanoester->Intermediate Sulfur Sulfur Aminothiophene 2-Aminothiophene Derivative Sulfur->Aminothiophene Cyclization Base Base (e.g., Diethylamine) Base->Intermediate Catalyst Intermediate->Aminothiophene

Caption: The Gewald multi-component reaction for the synthesis of 2-aminothiophenes.

Pharmacological Applications and Structure-Activity Relationships (SAR)

Thiophene-containing benzoic acids have demonstrated significant potential in several therapeutic areas, most notably as anti-inflammatory and anticancer agents. The carboxylic acid moiety is often crucial for their biological activity, participating in key interactions with biological targets.[5][6]

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

A significant number of thiophene-containing benzoic acids exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6][13] Overexpression of COX-2 is a hallmark of many inflammatory conditions.[14] The carboxylic acid group of these inhibitors often mimics the arachidonic acid substrate, binding to the active site of the COX enzyme.

Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene ring, highlighting the clinical relevance of this scaffold.[6][7]

CompoundTargetIC50 (µM)Reference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BDK3.19[15]
Thioester derivative 7aCOX-2~0.20-0.69[16]
Thioester derivative 8aCOX-2~0.20-0.69[16]

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • The presence of the carboxylic acid is often essential for potent COX inhibition.[5][6][17]

  • The substitution pattern on the thiophene ring and any appended aryl groups significantly influences potency and selectivity for COX-2 over COX-1.[14]

  • Electron-withdrawing groups on the aryl moiety can enhance anti-inflammatory activity.

COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiophene_Benzoic_Acid Thiophene-Containing Benzoic Acid Thiophene_Benzoic_Acid->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by thiophene-containing benzoic acids.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a thiophene-containing benzoic acid against COX-2.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This peroxidase activity is monitored using the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to a colored product. The absorbance of this product is measured at 590 nm.[18]

Materials:

  • Human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Arachidonic acid

  • TMPD

  • Test compound (thiophene-containing benzoic acid)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and positive control in DMSO. Create serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.

  • Absorbance Measurement: Immediately begin measuring the absorbance at 590 nm in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction rate for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anticancer Activity: A Multifaceted Approach

Thiophene-containing benzoic acids and their derivatives have emerged as promising anticancer agents, acting through various mechanisms of action.[1][2][3][19] These include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule assembly.[1][4]

Kinase Inhibition: Many thiophene-based compounds, including those with carboxylic acid or carboxamide functionalities, have been identified as potent kinase inhibitors.[4][15][20] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a common feature of cancer.

Induction of Apoptosis: Several thiophene derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8] This is a desirable characteristic for an anticancer drug, as it leads to the selective elimination of tumor cells.

Compound ClassTarget/MechanismCancer Cell LinesReference
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesRhoA/ROCK pathway inhibitionMDA-MB-231[21]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BDK inhibition-[15]
Thioester-based NSAID scaffoldsCOX-2 inhibition, apoptosisMCF-7, HCT-116, HepG2, Caco-2[22]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a thiophene-containing benzoic acid on a cancer cell line and determine its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm after solubilization.[23][24][25][26]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (thiophene-containing benzoic acid)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[23]

Pharmacokinetics and Toxicity Considerations

While the thiophene scaffold offers many advantages, it is also considered a "structural alert" due to the potential for metabolic bioactivation.[27][28] The metabolism of the thiophene ring by cytochrome P450 enzymes can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which can cause hepatotoxicity.[27][28][29] Therefore, a thorough evaluation of the pharmacokinetic and toxicological properties of any new thiophene-containing drug candidate is essential. Factors such as the daily dose and the presence of alternative, less toxic metabolic pathways can significantly influence the overall safety profile.[27]

Conclusion and Future Perspectives

Thiophene-containing benzoic acids represent a rich and versatile class of compounds with significant therapeutic potential. Their ability to act as potent inhibitors of key biological targets, such as COX enzymes and various kinases, makes them attractive candidates for the development of new anti-inflammatory and anticancer drugs. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly lead to the discovery of novel and improved therapeutic agents. As with all drug development programs, a careful balance between efficacy and safety will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

References

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  • MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. 2024-09-11. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available from: [Link]

  • Gewald reaction. Wikipedia. Available from: [Link]

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  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. Available from: [Link]

  • Thiophene synthesis. Organic Chemistry Portal. Available from: [Link]

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  • A green chemistry approach to gewald reaction. Der Pharma Chemica. Available from: [Link]

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  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. Available from: [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. Available from: [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. 2013-11-27. Available from: [Link]

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  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available from: [Link]

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An In-depth Technical Guide to the Synthetic Strategies and Pharmacological Significance of the 4-(5-Chlorothiophen-2-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide, therefore, shifts its focus from the singular, undocumented molecule to a comprehensive exploration of its constituent parts. As a Senior Application Scientist, my objective is to provide a deeper understanding of the synthetic methodologies and the established importance of these key chemical scaffolds. This approach offers practical, field-proven insights for researchers engaged in the design and synthesis of novel compounds for drug discovery and development. We will deconstruct the target molecule to understand the "why" and "how" behind the potential synthesis and applications of this class of compounds.

Part 1: The 2-Chlorothiophene Core - A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a versatile heterocyclic compound that is a common feature in a wide array of pharmaceuticals.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and metabolic profile, makes it a valuable component in drug design. The introduction of a chlorine atom, as seen in 2-chlorothiophene, further modulates its reactivity and physicochemical properties, offering a handle for synthetic elaboration and influencing interactions with biological targets.[3]

Synthesis of 2-Chlorothiophene Derivatives

The synthesis of the 2-chlorothiophene core can be approached through several established methods. A common industrial method involves the direct chlorination of thiophene. However, controlling the selectivity of this reaction can be challenging, often leading to mixtures of chlorinated products.[4] A more controlled laboratory-scale synthesis involves the use of milder chlorinating agents or alternative starting materials.

Experimental Protocol: Synthesis of 2-Chlorothiophene from Thiophene

This protocol describes a method for the synthesis of 2-chlorothiophene using hydrogen peroxide and hydrochloric acid, which offers a more controlled reaction compared to direct chlorination with Cl2 gas.[4]

Materials:

  • Thiophene

  • 30-35% Hydrochloric acid

  • 30-35% Hydrogen peroxide

  • Triethylamine

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Reaction vessel with mechanical stirring, cooling bath, and dropping funnel

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a cooling bath, add 30% hydrochloric acid, thiophene, and triethylamine.

  • Cool the mixture to a temperature between -10°C and 0°C.

  • Slowly add 30% hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature between -10°C and 0°C. The addition should take place over 8-10 hours.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 8-12 hours.

  • Once the reaction is complete, allow the mixture to warm to room temperature and stand for phase separation.

  • Separate the organic layer. Extract the aqueous layer one to three times with ethyl acetate.

  • Combine all organic layers and wash with a saturated solution of sodium chloride (brine).

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain 2-chlorothiophene.

Causality Behind Experimental Choices:

  • The use of triethylamine acts as a catalyst and helps to control the reactivity of the system.

  • Maintaining a low temperature is crucial to prevent over-chlorination and the formation of undesired byproducts like 2,5-dichlorothiophene.[4]

  • The slow, dropwise addition of hydrogen peroxide ensures a controlled release of the chlorinating species, enhancing the selectivity for mono-chlorination.

Reactivity and Cross-Coupling of 2-Chlorothiophene

2-Chlorothiophene is a valuable building block for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings.[5][6] These reactions are fundamental in forming carbon-carbon bonds between the thiophene ring and other aromatic or aliphatic systems.

The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl. Consequently, 2-chlorothiophene is less reactive than its bromo or iodo counterparts, often necessitating more specialized catalytic systems with bulky, electron-rich phosphine ligands to achieve efficient oxidative addition of the palladium catalyst to the C-Cl bond.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow A Reactants (2-Chlorothiophene, Boronic Acid) F Reaction Mixture A->F B Palladium Pre-catalyst (e.g., Pd(OAc)2) B->F C Ligand (e.g., SPhos, XPhos) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F H Heating (e.g., 80-120°C) F->H Initiation G Inert Atmosphere (N2 or Ar) G->F Protection from O2 I Reaction Work-up (Extraction, Washing) H->I Completion J Purification (Chromatography, Recrystallization) I->J K Coupled Product J->K

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: The Stille reaction offers an alternative C-C bond formation strategy, coupling the chlorothiophene with an organotin reagent.[7][8] While organostannanes are often stable and tolerant of various functional groups, their toxicity is a significant drawback.[7][9]

Pharmacological Significance of Chlorothiophene-Containing Molecules

The chlorothiophene moiety is present in several commercially available drugs and numerous investigational compounds, highlighting its therapeutic importance.[1][2] Its presence can influence a molecule's metabolic stability, lipophilicity, and ability to engage in specific interactions with protein targets.

Drug/Compound Class Therapeutic Area Significance of Thiophene Moiety
Rivaroxaban AnticoagulantThe 5-chlorothiophene-2-carboxamide core is crucial for binding to the S1 pocket of Factor Xa.[10]
Tipepidine AntitussiveA thiophene-containing compound with a history of clinical use.[1]
Olanzapine AntipsychoticA thienobenzodiazepine, where the thiophene ring is fused to a diazepine ring.[2]
Chalcone Analogs Anticancer (investigational)Introduction of a chlorothiophene ring as a bioisostere has been explored to enhance anticancer activity.[3]

Part 2: The 4-Substituted Benzoic Acid Motif - A Versatile Pharmacophore

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are prevalent in pharmaceuticals.[11][12][13] The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its para-substitution allows for the precise positioning of functional groups to interact with biological targets.

Synthesis of 4-Substituted Benzoic Acids

There are numerous methods for the synthesis of 4-substituted benzoic acids. One common approach involves the carboxylation of an aryl halide. Modern methods have been developed that utilize carbon dioxide (CO2) as a sustainable C1 source.[14]

Experimental Protocol: Synthesis of 4-Substituted Benzoic Acid via Palladium-Catalyzed Carboxylation of an Aryl Iodide

This protocol provides a general method for the synthesis of benzoic acid derivatives from aryl iodides and CO2-derived carbon monoxide (CO).[14]

Materials:

  • para-Substituted Aryl Iodide

  • Palladium(II) acetate (Pd(OAc)2) or other suitable palladium catalyst

  • Ligand (e.g., dppf)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMF, DMSO)

  • Carbon monoxide (CO) source (e.g., CO gas cylinder, or ex-situ generation from CO2)

  • Reaction vessel suitable for handling pressurized gas

Procedure:

  • To a reaction vessel, add the para-substituted aryl iodide, palladium catalyst, ligand, and base.

  • Evacuate the vessel and backfill with an inert gas (e.g., N2 or Ar).

  • Add the anhydrous solvent via syringe.

  • Pressurize the vessel with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and carefully vent the excess CO in a fume hood.

  • Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to precipitate the benzoic acid derivative.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent to obtain the pure 4-substituted benzoic acid.

Causality Behind Experimental Choices:

  • The palladium catalyst and ligand are essential for the catalytic cycle of carbonylation.

  • The base is required to neutralize the hydrogen halide formed during the reaction.

  • The use of an inert atmosphere prevents the oxidation of the palladium catalyst.

The Role of 4-Substituted Benzoic Acids in Drug Design

The para-substituted benzoic acid motif is a common feature in many drugs, where it can serve several purposes:

  • Target Engagement: The carboxylic acid can form strong ionic and hydrogen bonds with basic residues (e.g., arginine, lysine) in a protein's active site.

  • Improving Physicochemical Properties: The acidic nature of the carboxyl group can be used to improve the aqueous solubility of a compound, which is often beneficial for oral bioavailability.

  • Vector for Further Functionalization: The aromatic ring can be further substituted to explore structure-activity relationships and optimize potency and selectivity.[15][16]

Part 3: Hypothetical Synthesis of 4-(5-Chlorothiophen-2-yl)benzoic Acid

Based on the principles discussed, a plausible synthetic route to the target molecule would involve a palladium-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling is a robust and widely used method for this type of transformation.[17][18]

The proposed synthesis would couple a boronic acid or ester derivative of 5-chlorothiophene with a 4-halobenzoic acid derivative.

Proposed Synthetic Pathway

Proposed_Synthesis cluster_A Reactant 1 Preparation cluster_B Reactant 2 A1 5-Chlorothiophene-2-boronic acid C Suzuki Coupling (Pd catalyst, Base, Solvent) A1->C A0 2,5-Dichlorothiophene A0->A1 Lithiation & Borylation B1 Methyl 4-bromobenzoate B1->C D Coupled Intermediate (Methyl 4-(5-chlorothiophen-2-yl)benzoate) C->D E Saponification (NaOH, H2O/MeOH) D->E F Target Molecule (this compound) E->F

Caption: Proposed synthetic route to this compound via Suzuki coupling.

This proposed route is logical and employs well-established synthetic transformations. The use of a methyl ester of 4-bromobenzoic acid protects the carboxylic acid during the coupling reaction, which can then be easily deprotected in the final step.

Conclusion

While this compound itself is not a prominent compound in the current scientific literature, its constituent parts are of great importance to the fields of medicinal chemistry and materials science. This guide has provided an in-depth look at the synthesis and utility of the 2-chlorothiophene and 4-substituted benzoic acid scaffolds. For researchers and drug development professionals, a thorough understanding of these core motifs, their synthesis, and their reactivity is essential for the design and creation of novel and effective molecules. The principles and protocols outlined herein offer a solid foundation for the exploration of this and related chemical spaces.

References

  • The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A kind of method for preparing thiophene derivative chloromethylation product.
  • Synthetic method of 2-chlorothiophene.
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. National Center for Biotechnology Information. [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Therapeutic importance of synthetic thiophene. National Center for Biotechnology Information. [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... ResearchGate. [Link]

  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. National Center for Biotechnology Information. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Royal Society of Chemistry. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. [Link]

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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Methodological & Application

Synthesis of 4-(5-Chlorothiophen-2-yl)benzoic Acid: An Application Note and Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(5-chlorothiophen-2-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol herein details a robust and reproducible two-step synthetic route commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials development, offering in-depth explanations for experimental choices, detailed procedural steps, and characterization data.

Introduction and Significance

Substituted bi-aryl scaffolds containing heterocyclic moieties are of significant interest in the development of novel pharmaceuticals and functional organic materials. The target molecule, this compound, incorporates a chlorothiophene unit linked to a benzoic acid, presenting opportunities for further chemical modification at the carboxylic acid group. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and their incorporation into larger molecules can modulate pharmacokinetic and pharmacodynamic properties. This application note provides a reliable protocol for the synthesis of this key intermediate, facilitating further research and development.

The synthetic strategy is based on the well-established Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors.[3][4] The protocol is designed to be accessible and reproducible for chemists with a foundational understanding of organic synthesis techniques.

Synthetic Strategy Overview

The synthesis is accomplished in two primary steps:

  • Suzuki-Miyaura Cross-Coupling: The core bi-aryl structure is assembled by coupling 2-bromo-5-chlorothiophene with 4-(methoxycarbonyl)phenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.

  • Ester Hydrolysis: The resulting methyl ester intermediate, methyl 4-(5-chlorothiophen-2-yl)benzoate, is then hydrolyzed under basic conditions to yield the final product, this compound.

This two-step approach allows for straightforward purification of the intermediate and final products.

Visualizing the Synthesis

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis 2-bromo-5-chlorothiophene 2-Bromo-5-chlorothiophene methyl_4-(5-chlorothiophen-2-yl)benzoate Methyl 4-(5-chlorothiophen-2-yl)benzoate 2-bromo-5-chlorothiophene->methyl_4-(5-chlorothiophen-2-yl)benzoate Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90 °C 4-methoxycarbonylphenylboronic_acid 4-(Methoxycarbonyl)phenylboronic acid 4-methoxycarbonylphenylboronic_acid->methyl_4-(5-chlorothiophen-2-yl)benzoate methyl_4-(5-chlorothiophen-2-yl)benzoate_hydrolysis Methyl 4-(5-chlorothiophen-2-yl)benzoate final_product This compound methyl_4-(5-chlorothiophen-2-yl)benzoate_hydrolysis->final_product 1. NaOH, THF/H₂O 2. HCl (aq) Experimental_Workflow solvent1 Add Solvents: 1,4-Dioxane and Water degas Degas with N₂ or Ar heat Heat to 90 °C with Stirring (Monitor by TLC) workup1 Aqueous Workup: Add water, extract with Ethyl Acetate purify1 Purify by Column Chromatography intermediate Isolate Methyl 4-(5-chlorothiophen-2-yl)benzoate start2 start2 intermediate->start2 hydrolyze Add NaOH and Heat to Reflux acidify Cool and Acidify with HCl (aq) hydrolyze->acidify precipitate Collect Precipitate by Filtration acidify->precipitate dry Wash with Water and Dry precipitate->dry final_product Obtain this compound dry->final_product start2->hydrolyze

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Part 1: Synthesis of Methyl 4-(5-chlorothiophen-2-yl)benzoate

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Bromo-5-chlorothiophene197.4710.01.97 g
4-(Methoxycarbonyl)phenylboronic acid179.9912.02.16 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.5578 mg
Potassium Carbonate (K₂CO₃)138.2125.03.46 g
1,4-Dioxane--40 mL
Deionized Water--10 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chlorothiophene (1.97 g, 10.0 mmol), 4-(methoxycarbonyl)phenylboronic acid (2.16 g, 12.0 mmol), potassium carbonate (3.46 g, 25.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).

    • Rationale: An excess of the boronic acid is used to ensure complete consumption of the halide. Potassium carbonate serves as the necessary base to activate the boronic acid for transmetalation. [5]Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings. [6]2. Solvent Addition and Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. The resulting mixture should be thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Rationale: The solvent system of 1,4-dioxane and water is effective for dissolving both the organic substrates and the inorganic base. [6]Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions, thus deactivating the catalyst.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product. Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexane) to afford methyl 4-(5-chlorothiophen-2-yl)benzoate as a solid.

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyl 4-(5-chlorothiophen-2-yl)benzoate252.71(Assumed 8.0)(From Part 1)
Sodium Hydroxide (NaOH)40.0040.01.60 g
Tetrahydrofuran (THF)--30 mL
Deionized Water--10 mL
Hydrochloric Acid (HCl), 2M--~25 mL

Procedure:

  • Reaction Setup: Dissolve the methyl 4-(5-chlorothiophen-2-yl)benzoate obtained from Part 1 in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask. Add sodium hydroxide (1.60 g, 40.0 mmol).

  • Hydrolysis: Heat the mixture to reflux (approximately 70 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

    • Rationale: Saponification, or base-catalyzed hydrolysis, is an effective method for converting esters to carboxylic acids. The use of a co-solvent system (THF/water) ensures the solubility of both the organic ester and the aqueous base. [7]3. Acidification and Precipitation: Cool the reaction mixture to room temperature. Slowly add 2M hydrochloric acid while stirring until the pH of the solution is approximately 2-3. A precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is less soluble in the aqueous medium, to precipitate out of the solution. [7]4. Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight to yield the final product, this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point range.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity.

  • Mass Spectrometry: Verify the molecular weight of the compound.

  • FT-IR Spectroscopy: Identify characteristic functional group vibrations (e.g., C=O of the carboxylic acid).

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Bromo-5-chlorothiophene is an irritant. Avoid inhalation and contact with skin.

  • Palladium catalysts are expensive and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

  • Handle all solvents and reagents in accordance with standard laboratory safety procedures.

References

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). National Institutes of Health. [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids. (2009). ResearchGate. [Link]

  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Sci-Hub. [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. (2017). ResearchGate. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2002). Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. (2018). ResearchGate. [Link]

  • The Stille Reaction. Harvard University. [Link]

  • Stille Coupling. Organic Synthesis. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). PubMed Central. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • . Royal Society of Chemistry. [Link]

  • zoite CHEM 344 Organometallic Chemistry Practice Problems (not for credit). University of Wisconsin-Madison. [Link]

  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Can methyl benzoate be hydrolyzed? Quora. [Link]

  • Hydrolysis of methyl benzoate from Piper arboreum by Naupactus bipes beetle. (2003). ResearchGate. [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]

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The Strategic Utility of 4-(5-Chlorothiophen-2-yl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry and Materials Science

4-(5-Chlorothiophen-2-yl)benzoic acid is a bifunctional aromatic compound that has emerged as a valuable scaffold in the landscape of organic synthesis. Its unique structure, featuring a substituted thiophene ring linked to a benzoic acid moiety, offers two distinct points for chemical modification: the chloro-substituent on the electron-rich thiophene ring and the carboxylic acid group on the phenyl ring. This duality makes it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions. The benzoic acid portion, on the other hand, provides a convenient handle for forming amide and ester linkages, crucial for developing prodrugs, linking to other molecular fragments, or tuning the physicochemical properties of the final compound. This application note will provide an in-depth guide to the practical use of this compound, focusing on key synthetic transformations and providing detailed, field-proven protocols for its application.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 246853-64-7N/A
Molecular Formula C₁₁H₇ClO₂SN/A
Molecular Weight 238.69 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in organic solvents such as DMF, DMSO, and hot alcohols. Poorly soluble in water.N/A

Application in Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The chloro-substituent on the thiophene ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this transformation allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the thiophene ring, leading to the synthesis of complex biaryl structures that are prevalent in many biologically active molecules.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid.[2] While the direct coupling of the carboxylic acid can be challenging due to potential interference with the basic reaction conditions, a common and effective strategy involves the prior esterification of the benzoic acid. The resulting ester is then subjected to the Suzuki-Miyaura coupling, followed by saponification to regenerate the carboxylic acid.

Below is a detailed, two-step protocol for the synthesis of a 4-(5-arylthiophen-2-yl)benzoic acid derivative, beginning with the esterification of this compound.

Protocol 1: Esterification of this compound

This protocol describes a standard Fischer esterification, a reliable method for converting carboxylic acids to esters in the presence of an alcohol and an acid catalyst.[3]

Workflow for Esterification

start Dissolve this compound in excess methanol acid Add catalytic H₂SO₄ start->acid reflux Reflux the mixture acid->reflux monitor Monitor reaction by TLC reflux->monitor workup Aqueous work-up monitor->workup Upon completion purify Purify by column chromatography workup->purify product Methyl 4-(5-chlorothiophen-2-yl)benzoate purify->product

Caption: Fischer esterification of the starting material.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 20 mL per gram of acid).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 4-(5-chlorothiophen-2-yl)benzoate.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 4-(5-chlorothiophen-2-yl)benzoate

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction. The conditions provided are a general starting point and may require optimization for specific arylboronic acids.

Workflow for Suzuki-Miyaura Coupling

start Combine methyl 4-(5-chlorothiophen-2-yl)benzoate, arylboronic acid, Pd catalyst, and base solvent Add solvent (e.g., Dioxane/Water) start->solvent inert Degas and place under inert atmosphere solvent->inert heat Heat the reaction mixture inert->heat monitor Monitor reaction by TLC/GC-MS heat->monitor workup Aqueous work-up and extraction monitor->workup Upon completion purify Purify by column chromatography workup->purify product Methyl 4-(5-arylthiophen-2-yl)benzoate purify->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask, add methyl 4-(5-chlorothiophen-2-yl)benzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired methyl 4-(5-arylthiophen-2-yl)benzoate.

  • Saponification (Optional): To obtain the corresponding carboxylic acid, the purified ester can be hydrolyzed by refluxing with a base such as lithium hydroxide in a mixture of THF and water, followed by acidification.

Application in Amide Bond Formation

The carboxylic acid functionality of this compound serves as a prime site for the formation of amide bonds, a critical linkage in many pharmaceutical compounds. The direct coupling of a carboxylic acid with an amine requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. A wide variety of coupling reagents are available, with common choices including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[4]

Protocol 3: EDC/HOBt Mediated Amide Coupling

This protocol provides a reliable method for the synthesis of amides from this compound and a primary or secondary amine.

Workflow for Amide Coupling

start Dissolve this compound and HOBt in DMF cool Cool to 0 °C start->cool add_edc Add EDC and stir cool->add_edc add_amine Add amine and base (e.g., DIPEA) add_edc->add_amine warm Allow to warm to room temperature add_amine->warm monitor Monitor reaction by TLC warm->monitor workup Aqueous work-up and extraction monitor->workup Upon completion purify Purify by column chromatography workup->purify product N-substituted-4-(5-chlorothiophen-2-yl)benzamide purify->product

Caption: EDC/HOBt mediated amide bond formation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated acid, add the desired amine (1.1 eq) followed by a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its dual functionality allows for sequential and orthogonal modifications, providing access to a wide range of complex molecular architectures. The protocols detailed in this application note for esterification, Suzuki-Miyaura coupling, and amide bond formation represent robust and widely applicable methods for the utilization of this compound. By understanding the principles behind these transformations and carefully controlling the reaction conditions, researchers can effectively leverage the synthetic potential of this compound in their drug discovery and materials science endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Jilla Lavanya, et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Available at: https://www.tcichemicals.com/US/en/support-download/technical-information/p0991_suzuki-miyaura-cross-coupling-reaction.
  • Amide Synthesis. Fisher Scientific. Available at: https://www.fishersci.se/se/en/applications/research-development-production/organic-synthesis-tools/amide-synthesis.html.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(38), 8853–8858.
  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (1996). Google Patents. Available at: https://patents.google.
  • Process for the preparation of 2-arylthiobenzoic acids. (1990). Google Patents. Available at: https://patents.google.
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. (2014). Journal of Heterocyclic Chemistry, 52(6).
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Available at: https://www.tcichemicals.com/US/en/support-download/technical-information/p0991_suzuki-miyaura-cross-coupling-reaction.

Sources

Application Notes and Protocols for 4-(5-Chlorothiophen-2-YL)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 4-(5-chlorothiophen-2-yl)benzoic acid as a versatile scaffold in medicinal chemistry. The insights and protocols herein are synthesized from established literature to empower your research and development endeavors.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The confluence of a thiophene ring and a benzoic acid moiety within a single molecular framework presents a compelling starting point for drug discovery. Thiophene-containing compounds are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] The addition of a benzoic acid group provides a crucial handle for modulating pharmacokinetic properties and introducing key interactions with target proteins.

This compound, in particular, combines the structural features of a halogenated thiophene with a carboxylic acid, offering a unique electronic and steric profile for strategic drug design. The chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while the carboxylic acid can act as a key hydrogen bond donor/acceptor or a bioisosteric replacement for other functional groups.

Caption: Chemical structure of this compound.

Application Notes: Therapeutic Potential and Design Rationale

As a Nucleus for Novel Antimicrobial Agents

Rationale: The emergence of drug-resistant pathogens necessitates the discovery of new classes of antibiotics. The this compound scaffold can be exploited to design inhibitors of essential bacterial enzymes that are absent in or structurally distinct from their mammalian counterparts.

Key Target: Dihydroorotate Dehydrogenase (DHODH) DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of bacteria and parasites.[3] The structural differences between bacterial and human DHODH allow for the development of selective inhibitors.[4] Benzoate analogues have been identified as competitive inhibitors of DHODH, suggesting that this compound could serve as a starting point for designing potent and selective antibacterial agents.[5] Furthermore, sulfonamide derivatives of chlorothiophene, such as 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid, have demonstrated broad-spectrum antibacterial properties.[6]

DHODH_Pathway Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl_Aspartate Aspartate->Carbamoyl_Aspartate Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidine_Nucleotides Pyrimidine_Nucleotides UMP->Pyrimidine_Nucleotides DHODH->Orotate Inhibitor 4-(5-Chlorothiophen-2-YL) benzoic acid derivatives Inhibitor->DHODH Inhibition

Caption: Inhibition of bacterial pyrimidine biosynthesis via DHODH.

Scaffold for Anticoagulant Development

Rationale: The 5-chlorothiophene moiety has been successfully incorporated into potent dual inhibitors of thrombin and Factor Xa, key enzymes in the coagulation cascade. This demonstrates the potential of this compound as a foundational structure for novel anticoagulants.

Lead Example: SAR107375 A notable example is SAR107375, a selective and orally active dual thrombin and Factor Xa inhibitor.[7] The incorporation of a neutral 5-chlorothiophene fragment was a critical step in optimizing the compound's activity.[7] This suggests that the chlorothiophene group can effectively occupy the S1 binding pocket of these serine proteases. The benzoic acid portion of this compound can be further elaborated to interact with other binding sites on the enzyme surface, potentially leading to highly potent and selective inhibitors.

Foundation for Anti-inflammatory Drug Candidates

Rationale: The thiophene-benzoic acid core is present in compounds targeting key inflammatory pathways. This makes this compound an attractive starting point for developing novel anti-inflammatory agents.

Targeting the Prostaglandin E2 Subtype 4 (EP4) Receptor The discovery of MK-2894, a potent and selective EP4 receptor antagonist, highlights the utility of the thiophene-benzoic acid scaffold in this area.[8] EP4 receptor antagonists are being investigated for the treatment of pain and inflammation with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs. The structural features of this compound can be systematically modified to optimize binding to the EP4 receptor.

Potential in Anticancer Drug Discovery

Rationale: Benzoic acid and its derivatives, including those containing a thiophene moiety, have been reported to possess anticancer properties.[9] For instance, 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid has demonstrated significant anticancer activity by inducing apoptosis.[9] This provides a rationale for exploring derivatives of this compound as potential anticancer agents. The mechanism of action could involve the inhibition of key signaling pathways or enzymes involved in cancer cell proliferation and survival.

Table 1: Biological Activities of Structurally Related Compounds

Compound/Derivative ClassTarget(s)Reported ActivityReference
SAR107375 (contains 5-chlorothiophene)Thrombin, Factor XaKi = 8 nM (Thrombin), 1 nM (Factor Xa)[7]
MK-2894 (thiophene-benzoic acid derivative)Prostaglandin E2 subtype 4 (EP4) ReceptorPotent and selective antagonist[8]
2-(5-Chlorothiophene-2-sulfonamido)benzoic acidGram-positive and Gram-negative bacteriaMIC = 8–16 µg/mL (S. aureus), 16–32 µg/mL (P. aeruginosa)[6]
Benzoate Pyrimidine AnaloguesDihydroorotate Dehydrogenase (DHODH)Competitive inhibitors[5]
2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidA549 and Caco2 tumor cell linesIC50 = 239.88 µM/mL[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

Principle: This protocol describes a general method for the synthesis of this compound using a palladium-catalyzed Suzuki coupling reaction between 2-bromo-5-chlorothiophene and 4-carboxyphenylboronic acid. This is a widely used and robust method for forming carbon-carbon bonds between aromatic rings.

Synthesis_Workflow Start Starting Materials: - 2-bromo-5-chlorothiophene - 4-carboxyphenylboronic acid Reaction Suzuki Coupling Reaction: - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) Start->Reaction 1. Add reagents Workup Aqueous Workup: - Acidification (e.g., HCl) - Extraction (e.g., Ethyl Acetate) Reaction->Workup 2. After reaction completion Purification Purification: - Column Chromatography or Recrystallization Workup->Purification 3. Isolate crude product Product Final Product: This compound Purification->Product 4. Obtain pure compound

Caption: General workflow for the synthesis of the title compound.

Materials:

  • 2-bromo-5-chlorothiophene

  • 4-carboxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add 2-bromo-5-chlorothiophene (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst (0.05 eq).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH 2-3 with 1M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Protocol 2: In Vitro Assay for Bacterial Dihydroorotate Dehydrogenase (DHODH) Inhibition

Principle: This spectrophotometric assay measures the inhibition of DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to the enzyme activity.

Materials:

  • Purified bacterial DHODH enzyme

  • L-dihydroorotate (substrate)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (or other suitable electron acceptor)

  • Assay buffer (e.g., Tris-HCl with detergent)

  • This compound (test compound)

  • Positive control inhibitor (e.g., a known DHODH inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include wells for a no-inhibitor control and a positive control.

  • Add the DHODH enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of L-dihydroorotate and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Protocol 3: Chromogenic Assay for Thrombin and Factor Xa Inhibition

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of thrombin or Factor Xa using a specific chromogenic substrate. The enzyme cleaves the substrate, releasing a colored p-nitroaniline (pNA) molecule, which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Purified human thrombin or Factor Xa

  • Chromogenic substrate for thrombin (e.g., S-2238) or Factor Xa (e.g., S-2765)

  • Assay buffer (e.g., Tris-HCl with NaCl and polyethylene glycol)

  • This compound (test compound)

  • Positive control inhibitor (e.g., dabigatran for thrombin, rivaroxaban for Factor Xa)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Add the assay buffer to the wells of a 96-well plate.

  • Add varying concentrations of the test compound. Include controls for no inhibitor and a positive control.

  • Add the enzyme (thrombin or Factor Xa) to the wells and incubate for a specified time (e.g., 10 minutes) at 37 °C.

  • Initiate the reaction by adding the corresponding chromogenic substrate.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader in kinetic mode.

  • Calculate the initial reaction velocity (V₀) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • Specific inhibition of a family 1A dihydroorotate dehydrogenase by benzoate pyrimidine analogues. PubMed. Available at: [Link]

  • Selective inhibition of bacterial dihydroorotate dehydrogenases by thiadiazolidinediones. PubMed. Available at: [Link]

  • Synthesis of 4-chloro-2-(4-fluorophenylthio)-benzoic acid. PrepChem.com. Available at: [Link]

  • On dihydroorotate dehydrogenases and their inhibitors and uses. PubMed. Available at: [Link]

  • Inhibitors designed for the active site of dihydroorotase. PubMed. Available at: [Link]

  • 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor. PubMed. Available at: [Link]

  • The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed. Available at: [Link]

  • US4902826A - Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. Semantic Scholar. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]

  • Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed. Available at: [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Med Chem. Available at: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC. Available at: [Link]

  • RSC Medicinal Chemistry. Lirias. Available at: [Link]

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. Available at: [Link]

  • 2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. PubMed. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

  • Molecular medicinal insights into scaffold hopping-based drug discovery success. PubMed. Available at: [Link]

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The Strategic Utility of 4-(5-Chlorothiophen-2-YL)benzoic Acid in the Synthesis of Novel Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

4-(5-Chlorothiophen-2-YL)benzoic acid is a bifunctional heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and materials science. Its unique structure, featuring a substituted thiophene ring linked to a benzoic acid moiety, offers multiple reaction sites for chemical modification. The electron-rich thiophene ring, substituted with a chloro group, provides a handle for cross-coupling reactions, while the carboxylic acid group is amenable to a wide range of transformations, including amide bond formation and esterification. This combination of functionalities makes this compound an ideal starting material for the construction of diverse and complex molecular architectures, particularly in the pursuit of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of the applications of this compound as a chemical building block. We will delve into detailed protocols for key synthetic transformations, explore its utility in the development of kinase inhibitors, and provide guidance on the analytical characterization of its derivatives.

Chemical Properties and Reactivity

This compound possesses a unique combination of chemical features that underpin its versatility in organic synthesis.

PropertyValue
Molecular FormulaC₁₁H₇ClO₂S
Molecular Weight238.69 g/mol
AppearanceOff-white to pale yellow solid
Key Functional GroupsCarboxylic Acid, Chlorothiophene

The reactivity of this molecule is primarily dictated by its two functional groups:

  • Carboxylic Acid: This group can be readily converted into esters, amides, and acid chlorides. The electronic nature of the thiophene ring can influence the reactivity of the carboxylic acid.

  • Chlorothiophene: The chlorine atom on the thiophene ring is a suitable leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Core Synthetic Transformations: Detailed Protocols

The true potential of this compound is realized through its application in a variety of powerful chemical reactions. Below are detailed, field-proven protocols for its use in Suzuki-Miyaura coupling, amide bond formation, and esterification.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, and it is particularly well-suited for modifying the chlorothiophene moiety of our building block. This protocol is adapted from established procedures for the coupling of chloro-heterocycles.[1][2]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of palladium catalyst and ligand is crucial for efficient coupling with the relatively unreactive aryl chloride. Catalysts like Pd(dppf)Cl₂ are often effective for such transformations.

  • The base is essential for the activation of the boronic acid in the catalytic cycle.[3][4]

  • An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow start Start: Reagents reagents This compound + Arylboronic acid + Base (e.g., K2CO3) start->reagents catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2) reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent (Dioxane/H2O) inert->solvent reaction Heat (80-100 °C) & Stir solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 4-(5-Arylthiophen-2-YL)benzoic acid purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Amide Bond Formation

The carboxylic acid functionality of this compound allows for the straightforward synthesis of a diverse library of amides, which are prevalent motifs in bioactive molecules.[5][6]

Reaction Scheme:

Experimental Protocol:

  • Acid Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) or N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq), and an amine base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, if using DCC, filter off the dicyclohexylurea byproduct. Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Coupling reagents like HATU and DCC activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine.

  • The addition of a non-nucleophilic base such as DIPEA is necessary to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.

Visualization of the Amide Coupling Workflow:

Amide_Coupling_Workflow start Start: Acid acid This compound in Anhydrous Solvent start->acid coupling Add Coupling Agent (e.g., HATU) & Base (e.g., DIPEA) acid->coupling amine Add Amine (R1R2NH) coupling->amine reaction Stir at Room Temperature amine->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: Amide Derivative purification->product

Caption: Workflow for amide bond formation.

Protocol 3: Fischer Esterification

Esterification provides another avenue for derivatization, which can be useful for modulating the pharmacokinetic properties of a lead compound or for creating intermediates for further reactions. The Fischer esterification is a classic and reliable method.[7][8]

Reaction Scheme:

Experimental Protocol:

  • Reagent Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol). The alcohol often serves as both the reactant and the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Reaction: Heat the mixture to reflux. The reaction is an equilibrium, and the removal of water can drive it to completion. This can be achieved using a Dean-Stark apparatus if the alcohol is not miscible with water.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the ester into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude ester can be purified by distillation or column chromatography.

Causality Behind Experimental Choices:

  • The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

  • Using the alcohol in excess shifts the equilibrium towards the formation of the ester product.

Visualization of the Fischer Esterification Workflow:

Fischer_Esterification_Workflow start Start: Acid acid_alcohol Dissolve Acid in Excess Alcohol start->acid_alcohol catalyst Add Acid Catalyst (e.g., H2SO4) acid_alcohol->catalyst reflux Heat to Reflux catalyst->reflux workup Neutralization & Extraction reflux->workup purification Purification (Distillation/Chromatography) workup->purification product Product: Ester Derivative purification->product

Caption: Workflow for Fischer esterification.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold is particularly relevant in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] The thiophene ring can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the benzoic acid portion allows for the introduction of substituents that can interact with other regions of the ATP-binding pocket or improve the compound's physicochemical properties.

Derivatives of similar structures, such as 4-(thiazol-5-yl)benzoic acid, have shown potent inhibitory activity against protein kinase CK2.[10] Furthermore, N-(thiophen-2-yl) benzamide derivatives have been identified as potent BRAFV600E inhibitors.[11] By applying the synthetic protocols described above, researchers can generate a library of compounds based on the this compound core for screening against various kinase targets.

Logical Relationship in Kinase Inhibitor Design:

Kinase_Inhibitor_Design building_block This compound suzuki Suzuki Coupling (Introduce Aryl Groups) building_block->suzuki amide Amide Formation (Introduce Diverse Substituents) building_block->amide ester Esterification (Modulate Properties) building_block->ester library Diverse Compound Library suzuki->library amide->library ester->library screening Kinase Activity Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization candidate Potential Kinase Inhibitor Candidate lead_optimization->candidate

Caption: Strategy for developing kinase inhibitors.

Analytical Characterization of Derivatives

The unambiguous characterization of newly synthesized compounds is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Observations for Derivatives
¹H and ¹³C NMR Structural elucidation and confirmation of functional group transformations.Look for characteristic shifts of the thiophene and benzene protons, and changes in the chemical shifts of carbons adjacent to the reaction site.[12]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition (with high-resolution MS).The molecular ion peak should correspond to the expected mass of the synthesized derivative. Fragmentation patterns can provide further structural information.[13]
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.A single, sharp peak is indicative of a pure compound. Retention time can be used for identification.
Infrared (IR) Spectroscopy Identification of functional groups.Look for the appearance or disappearance of characteristic absorption bands, such as the C=O stretch of the carboxylic acid, ester, or amide.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel compounds with significant potential in drug discovery and materials science. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. The strategic application of modern synthetic methodologies, coupled with rigorous analytical characterization, will undoubtedly lead to the discovery of new molecules with valuable biological activities and material properties.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (2009). United States Patent. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
  • Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • PubChem. (n.d.). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Patent EP-0699672-A1. Retrieved from [Link]

  • Google Patents. (n.d.). US4264773A - Preparation of 2-chloro-thioxanthone.
  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]

  • Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • Journal of Applicable Chemistry. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Retrieved from [Link]

  • PubMed. (2016). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Retrieved from [Link]

  • PubMed. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]

  • PubMed Central. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • PubMed. (2012). Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

  • PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Retrieved from [Link]

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Application Note: Comprehensive Analytical Characterization of 4-(5-Chlorothiophen-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

4-(5-Chlorothiophen-2-YL)benzoic acid is a bifunctional organic molecule featuring a substituted thiophene ring linked to a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or scaffolds for the synthesis of novel therapeutic agents and functional materials. The presence of the halogenated thiophene, a common pharmacophore, and the carboxylic acid group, which allows for further chemical modification, makes its unambiguous characterization a critical step in any research and development pipeline.

This guide provides a multi-technique approach to the comprehensive analysis of this compound. The protocols herein are designed not merely as procedural steps but as a self-validating analytical workflow. The causality behind experimental choices is explained to empower the researcher to adapt and troubleshoot these methods effectively. Our objective is to ensure the unequivocal confirmation of the compound's identity, purity, and key physicochemical properties, thereby upholding the standards of scientific integrity required for drug discovery and development.

Molecular Structure and Physicochemical Profile

A foundational understanding of the molecule's properties is essential for selecting and optimizing analytical methods.

  • Chemical Structure: C₁₁H₇ClO₂S

  • Molecular Weight: 238.69 g/mol

  • Key Features: Aromatic carboxylic acid, halogenated heterocyclic (thiophene) ring. These features dictate its solubility, chromatographic behavior, and spectroscopic properties. For instance, the carboxylic acid group suggests solubility in basic aqueous solutions and polar organic solvents, while the conjugated aromatic system implies strong UV absorbance, which is ideal for HPLC-UV detection.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase method is optimal, leveraging the compound's moderate polarity.

Principle of Reversed-Phase HPLC

In reversed-phase HPLC (RP-HPLC), the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is polar. The analyte, this compound, will partition between these two phases. Its retention is controlled by its hydrophobicity; adjusting the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer in the mobile phase allows for the fine-tuning of its elution time. The acidic nature of the analyte necessitates the addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[1]

Detailed Protocol: RP-HPLC-UV

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • This compound sample and reference standard

  • 0.45 µm membrane filters

Protocol Steps:

  • Mobile Phase Preparation: Prepare the aqueous mobile phase by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of the sample diluent to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard to ensure accurate purity assessment by area percentage. Filter the final solution through a 0.45 µm filter.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below. The use of an isocratic elution with a significant proportion of acetonitrile is justified by the expected hydrophobicity of the chlorinated aromatic compound.[2]

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic acids.
Mobile Phase Acetonitrile : 0.1% H₃PO₄ (60:40, v/v)Balances retention time with peak shape. Phosphoric acid suppresses carboxylate formation.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and retention.
Detection (UV) 254 nmA common wavelength for aromatic compounds; verify with a UV scan for optimal absorbance.
Injection Vol. 10 µLA small volume minimizes band broadening.
Run Time 15 minutesSufficient to elute the main peak and any potential impurities.
  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: Use a calibration curve generated from the reference standard to determine the exact concentration of the analyte in the sample.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (MeCN / 0.1% H3PO4) P2 Prepare Standard & Sample (100 µg/mL in 50:50 MeCN:H2O) P1->P2 P3 Filter Sample (0.45 µm) P2->P3 H1 Equilibrate C18 Column P3->H1 H2 Inject Sample (10 µL) H1->H2 H3 Isocratic Elution (1.0 mL/min, 30°C) H2->H3 H4 UV Detection (254 nm) H3->H4 D1 Integrate Chromatogram H4->D1 D2 Calculate Area % Purity D1->D2 D3 Quantify vs. Standard D1->D3

Caption: Workflow for purity determination by RP-HPLC.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on both the thiophene and benzene rings.

Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses can excite these nuclei to higher energy states. The specific frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon atom.

  • Expected Spectral Features:

    • ¹H NMR (in DMSO-d₆):

      • A broad singlet for the carboxylic acid proton (>12 ppm).

      • Doublets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the thiophene and benzene rings. The specific coupling constants (J-values) will confirm the ortho and meta relationships between protons. The two protons on the thiophene ring should appear as doublets, as should the two sets of protons on the 1,4-disubstituted benzene ring.

    • ¹³C NMR (in DMSO-d₆):

      • A signal for the carbonyl carbon (~165-175 ppm).

      • Multiple signals in the aromatic region (120-150 ppm) for the nine other carbon atoms. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating sulfur atom.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Spectral Processing & Analysis N1 Dissolve 5-10 mg Sample in DMSO-d6 with TMS N2 Tune and Shim Spectrometer N1->N2 N3 Acquire 1H Spectrum N2->N3 N4 Acquire 13C Spectrum (Proton Decoupled) N3->N4 N5 Fourier Transform & Phasing N4->N5 N6 Calibrate to TMS (0 ppm) N5->N6 N7 Assign Peaks & Interpret Structure N6->N7

Caption: Workflow for structural elucidation by NMR spectroscopy.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. The presence of a chlorine atom is readily identifiable due to its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1).[4] This results in an "M+2" peak that is approximately one-third the intensity of the molecular ion peak (M+).[5]

Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a small amount of the solid sample directly via a solids probe or a dilute solution via a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV. This high-energy technique induces reproducible fragmentation, which is excellent for structural confirmation.

  • Data Analysis:

    • Molecular Ion: Look for a cluster of peaks corresponding to the molecular ion. For C₁₁H₇³⁵ClO₂S, the expected m/z is ~238. For C₁₁H₇³⁷ClO₂S, the m/z is ~240. The ratio of these peaks should be approximately 3:1.[4]

    • Fragmentation: Common fragmentation pathways for this molecule include the loss of •OH, •COOH, and cleavage of the bond between the two aromatic rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). An IR spectrum provides a "fingerprint" based on the functional groups present.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum over the mid-IR range (4000-400 cm⁻¹).

  • Expected Absorption Bands: The spectrum of this compound should exhibit characteristic bands confirming its structure.[6]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad) O-H stretchCarboxylic Acid (H-bonded)[6]
~1700-1680 C=O stretchCarboxylic Acid (Aryl)[6]
~1600, ~1475 C=C stretchAromatic Rings
~1300 C-O stretchCarboxylic Acid
~800-600 C-Cl stretchChloro-substituent

Thermal Analysis

Thermal analysis techniques like TGA and DSC are crucial for characterizing the physicochemical properties of solid materials, which is vital in pharmaceutical development.[7][8][9]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition profiles.[10]

Protocol:

  • Place 5-10 mg of the sample into an alumina or platinum TGA pan.

  • Heat the sample from ambient temperature to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: The resulting curve will show a stable baseline until the onset of decomposition, at which point a sharp mass loss will occur. This onset temperature is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is used to detect thermal events like melting, crystallization, and glass transitions.

Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Heat the sample from ambient temperature to a point above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid.[11] The peak temperature is the melting point (Tₘ), and the sharpness of the peak is an indicator of purity.

Summary of Analytical Methods

TechniqueInformation ProvidedKey ParametersExpected Result
RP-HPLC Purity, QuantificationC18 column, MeCN/H₂O/H₃PO₄ mobile phase, 254 nmSharp, symmetric peak with defined retention time.
¹H & ¹³C NMR Molecular Structure ConfirmationDMSO-d₆ solvent, TMS standardCharacteristic chemical shifts and coupling patterns for all protons and carbons.
MS (EI) Molecular Weight, Fragmentation70 eV ionizationMolecular ion cluster at m/z 238/240 in a ~3:1 ratio.
FTIR (ATR) Functional Group Identification4000-400 cm⁻¹ rangeKey absorptions for O-H (acid), C=O, C=C (aromatic), and C-Cl bonds.
TGA Thermal Stability10 °C/min heating rate in N₂Onset temperature of decomposition.
DSC Melting Point, Purity10 °C/min heating rate in N₂Sharp endothermic peak corresponding to the melting point.

Conclusion

The analytical methods detailed in this guide provide a robust and multi-faceted framework for the complete characterization of this compound. By integrating chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, and critical physicochemical properties of this compound. Adherence to these self-validating protocols ensures the generation of high-quality, reliable data essential for advancing research in drug development and materials science.

References

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  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals.
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Application Notes and Protocols for Determining the Biological Activity of 4-(5-Chlorothiophen-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The compound 4-(5-Chlorothiophen-2-YL)benzoic acid represents a novel chemical entity with unexplored biological potential. As such, a systematic and multi-tiered approach is required to elucidate its bioactivity, identify its molecular target(s), and characterize its mechanism of action. This guide provides a comprehensive framework for researchers to navigate the critical path of discovery, from initial broad-based screening to in-depth mechanistic studies.

The protocols outlined herein are designed to be both rigorous and adaptable, providing a robust foundation for decision-making in the early stages of drug discovery. We emphasize a causality-driven experimental design, where each step logically informs the next, ensuring a scientifically sound and efficient investigation.

Tier 1: Initial Profiling and High-Throughput Screening

The initial phase of characterization aims to cast a wide net to identify any potential biological activity of this compound. This is typically achieved through a combination of high-throughput screening (HTS) against diverse target classes and general cell health assays.[1][2][3]

Foundational Cytotoxicity and Cell Viability Assays

Before assessing specific biological activities, it is essential to determine the compound's intrinsic cytotoxicity. This contextualizes any observed effects and establishes a working concentration range for subsequent experiments.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Materials:

  • Human cell line (e.g., HEK293 for general screening, or a cancer cell line like HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 (50% cytotoxic concentration).

Broad-Based Target Class Screening

To efficiently identify potential areas of biological activity, screen the compound against large, diverse panels of common drug targets. Commercial services or in-house platforms can be utilized for this purpose.

Recommended Initial Screens:

  • Kinase Panel: Screen against a broad panel of human kinases to identify potential inhibition.[7][8] Kinases are crucial regulators of cellular processes, and their dysregulation is linked to many diseases.[7]

  • GPCR Panel: Evaluate activity at a diverse range of G-protein coupled receptors, as they represent a major class of drug targets.[9][10]

  • Nuclear Receptor Panel: Assess interaction with nuclear receptors, which are key regulators of gene expression.

The output of these screens will be a "hit list" of potential molecular targets that will be the focus of subsequent validation and characterization.

Tier 2: Hit Confirmation and Mechanism of Action Elucidation

Once initial hits are identified, the next critical phase involves confirming these activities and beginning to unravel the compound's mechanism of action (MoA).

Orthogonal Assays for Hit Validation

It is crucial to confirm hits from primary screens using an independent assay methodology to rule out artifacts and false positives.

Example: Kinase Hit Validation

If the primary screen identified this compound as a kinase inhibitor, an orthogonal assay can provide confirmation.

Protocol: ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[11]

Materials:

  • Purified kinase and its specific substrate

  • This compound

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, combine the kinase, its substrate, and a range of concentrations of this compound in the assay buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Target Deconvolution for Phenotypic Hits

If the initial screening was phenotype-based (e.g., observed anti-proliferative effects), the next step is to identify the specific molecular target(s) responsible for this phenotype. This process is known as target deconvolution.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.

Materials:

  • Cells expressing the putative target protein

  • This compound

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Western blotting reagents (SDS-PAGE gels, transfer membranes, primary and secondary antibodies) or mass spectrometer

Procedure:

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of this compound.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing folded, non-aggregated proteins) from the precipitated, unfolded proteins by centrifugation at high speed.

  • Protein Quantification: Analyze the amount of the soluble target protein at each temperature for both vehicle and compound-treated samples using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding and stabilization of the target protein.

Experimental Workflow for Target Discovery and Validation

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Confirmation & MoA cluster_2 Tier 3: Lead Optimization Profiling A Cytotoxicity Profiling (e.g., MTT Assay) B High-Throughput Screening (Kinase, GPCR Panels) A->B Establish Concentration Range C Hit Confirmation (Orthogonal Assays, e.g., ADP-Glo) B->C Identified Hits D Target Deconvolution (e.g., CETSA) B->D Phenotypic Hits F IC50/EC50 Determination C->F E Signaling Pathway Analysis (Luciferase Reporter Assays) D->E D->F G Selectivity Profiling F->G Confirmed Potent Hit H In Vitro ADME (Microsomal Stability) G->H Selective Compound

Caption: A tiered approach to characterizing novel compounds.

Elucidating Signaling Pathway Involvement

If the compound is found to modulate a target within a known signaling pathway, luciferase reporter assays can be employed to quantify the downstream effects.

Protocol: Dual-Luciferase® Reporter Assay for Pathway Analysis

This assay uses two different luciferases (Firefly and Renilla) to measure the activity of a specific signaling pathway and to normalize for transfection efficiency and cell number.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Reporter plasmid containing a response element for the pathway of interest upstream of the Firefly luciferase gene (e.g., CRE for cAMP pathway, SRE for MAPK/ERK pathway)

  • Control plasmid with a constitutively active promoter driving Renilla luciferase expression

  • Transfection reagent

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the reporter plasmid and the control plasmid.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include appropriate positive and negative controls for the pathway.

  • Lysis: After the desired incubation period (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided in the kit.

  • Luciferase Assay: In a luminometer plate, add the Luciferase Assay Reagent II (for Firefly luciferase) to the cell lysate and measure the luminescence. Then, add the Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction, and measure the luminescence again.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in treated wells to that in control wells to determine the effect of the compound on the signaling pathway.

Tier 3: In-Depth Characterization for Lead Optimization

For promising compounds with confirmed activity and a known or hypothesized target, further assays are required to quantify their potency, selectivity, and drug-like properties.

Potency Determination: IC50/EC50

The half-maximal inhibitory (IC50) or effective (EC50) concentration is a key metric of a compound's potency. This is determined by performing a dose-response experiment using the validated assay from Tier 2.

Data Presentation: Potency of this compound

Assay TypeTarget/PathwayResult
BiochemicalKinase XIC50 = [Value] nM
Cell-basedPathway YEC50 = [Value] µM
CytotoxicityHEK293 CellsCC50 = [Value] µM
Selectivity Profiling

Selectivity is a critical parameter for a potential drug candidate, as off-target effects can lead to toxicity.[8]

Protocol: Kinase Selectivity Profiling

If this compound is a kinase inhibitor, its selectivity should be assessed against a broad panel of kinases, ideally representing the entire human kinome. This is typically performed at a single high concentration (e.g., 1 or 10 µM) to identify any off-target kinases. For any significant off-target hits, full IC50 curves should be generated.

Signaling Pathway Modulation

G cluster_0 Cell Membrane Receptor Receptor (e.g., GPCR, RTK) Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Compound 4-(5-Chlorothiophen-2-YL) benzoic acid Compound->Receptor Inhibition/Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Reporter Assay) Transcription_Factor->Gene_Expression Activation/Repression

Caption: Visualizing the impact on a generic signaling pathway.

In Vitro Metabolic Stability

Early assessment of a compound's metabolic stability is crucial for predicting its pharmacokinetic properties.

Protocol: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • This compound

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the compound (e.g., at 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding cold acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The journey of characterizing a novel compound like this compound is a meticulous process of hypothesis generation and testing. By following a structured, multi-tiered approach as outlined in these application notes, researchers can efficiently and robustly elucidate its biological activity, identify its molecular target, and generate the critical data needed to assess its therapeutic potential. Each protocol is a self-validating system, and the integrated strategy ensures that experimental choices are driven by scientific logic and integrity.

References

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. Mary Ann Liebert, Inc., publishers. [Link]

  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

  • High-Throughput Screening Methods for Drug Discovery. Technology Networks. [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. NIH. [Link]

  • IC50. Wikipedia. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]

  • High-throughput screening: accelerating drug discovery. Single Cell Discoveries. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Dual Luciferase Reporter Assay Protocol. Abbexa. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Springer. [Link]

  • GPCR Internalization Assay. Creative Bioarray. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Cyprotex. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • IC50 Determination. edX. [Link]

  • IC50 or cell viability experiment. YouTube. [Link]

  • Luciferase Reporter Assay for Determining the Signaling Activity of Interferons. Springer Link. [Link]

  • Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. The Taipale Lab. [Link]

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Application Notes and Protocols for the Functionalization of 4-(5-Chlorothiophen-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Chlorothiophen-2-YL)benzoic acid is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid handle, a central phenyl ring, and a terminal 5-chlorothiophene moiety, offers multiple points for diversification, leading to a wide array of derivatives with potential biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of this compound at its carboxylic acid group to generate amide and ester derivatives. The protocols herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the starting material is paramount for successful reaction setup, monitoring, and product purification.

PropertyValueSource/Comment
Molecular Formula C₁₁H₇ClO₂S
Molecular Weight 238.69 g/mol
Appearance Typically a white to off-white solid
Solubility Generally soluble in polar aprotic solvents like DMF, DMSO, and THF. Limited solubility in less polar solvents and water.Solubility should be experimentally verified for specific reaction conditions.
pKa Estimated to be similar to benzoic acid (~4.2), but influenced by the electron-withdrawing nature of the chlorothiophene group.The acidity of the carboxylic acid is a key factor in its activation.

Strategic Approaches to Carboxylic Acid Functionalization

Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the formation of a non-reactive carboxylate-ammonium salt. Therefore, activation of the carboxylic acid is a critical prerequisite for efficient amide and ester bond formation. This guide will focus on two primary, reliable strategies:

  • Conversion to an Acyl Chloride: A highly reactive intermediate that readily undergoes nucleophilic attack.

  • Peptide Coupling Reagents: In situ activation of the carboxylic acid for milder and often more selective transformations.

The choice of method will depend on the nature of the coupling partner (amine or alcohol), the desired scale of the reaction, and the presence of other functional groups.

Figure 1: Overview of key functionalization strategies for this compound.

Part 1: Amide Synthesis via Acyl Chloride Formation

This classic and robust method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Protocol 1.1: Synthesis of 4-(5-Chlorothiophen-2-YL)benzoyl chloride

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene or dichloromethane (DCM)

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous toluene or DCM to form a suspension (approx. 5-10 mL per gram of carboxylic acid).

  • Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete (the solution should become clear), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the acidic vapors.

  • The resulting crude 4-(5-Chlorothiophen-2-YL)benzoyl chloride is typically a solid or oil and can be used in the next step without further purification.

Protocol 1.2: Synthesis of N-Substituted 4-(5-Chlorothiophen-2-YL)benzamides

Rationale: The highly electrophilic acyl chloride readily reacts with nucleophilic amines. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.[1]

Materials:

  • Crude 4-(5-Chlorothiophen-2-YL)benzoyl chloride

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the amine (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-(5-Chlorothiophen-2-YL)benzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.[2]

Figure 2: Workflow for amide synthesis via the acyl chloride intermediate.

Part 2: Amide Synthesis using Peptide Coupling Reagents

This method offers a milder alternative to the acyl chloride route and is particularly useful for sensitive substrates or when high yields and purity are paramount. Coupling reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then readily attacked by the amine.

Protocol 2.1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms an activated O-acylisourea intermediate. The reaction is typically carried out in the presence of a non-nucleophilic base like DIPEA.[1]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or DCM

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2.2: EDC/HOBt-Mediated Amide Coupling

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and minimize racemization (if chiral centers are present) by forming a more stable activated ester intermediate.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • EDC hydrochloride (1.1-1.5 eq)

  • HOBt (1.1-1.5 eq)

  • DIPEA or TEA (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir the mixture for 5-10 minutes at room temperature.

  • Add EDC hydrochloride (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • The workup and purification procedure is similar to that described in Protocol 2.1.

Part 3: Ester Synthesis

Esterification of this compound can be achieved through several methods. Here, we detail the classic Fischer esterification and an acyl chloride-based approach.

Protocol 3.1: Fischer Esterification

Rationale: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[4]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used in large excess as solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in the desired alcohol (e.g., 20-50 eq, serving as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM or EtOAc and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.[5]

Protocol 3.2: Esterification via Acyl Chloride

Rationale: This method is suitable for more hindered or less reactive alcohols. The pre-formed acyl chloride (from Protocol 1.1) is highly reactive towards alcohols in the presence of a base.

Materials:

  • Crude 4-(5-Chlorothiophen-2-YL)benzoyl chloride

  • Alcohol (1.0-1.5 eq)

  • Pyridine or Triethylamine (TEA) (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol (1.0 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM in a round-bottom flask at 0 °C.

  • Add a solution of crude 4-(5-Chlorothiophen-2-YL)benzoyl chloride in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • The workup is similar to Protocol 1.2, involving washing with aqueous acid (e.g., 1M HCl) to remove the base, followed by saturated NaHCO₃ and brine.

  • Dry, concentrate, and purify the product as needed.

Part 4: Product Characterization

Thorough characterization of the synthesized derivatives is essential to confirm their identity and purity. The following are typical spectroscopic data for representative products.

Table 2: Representative Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
N-benzyl-4-(5-chlorothiophen-2-yl)benzamide 7.82 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.39-7.28 (m, 5H), 7.20 (d, J=4.0 Hz, 1H), 7.02 (d, J=4.0 Hz, 1H), 6.45 (br s, 1H, NH), 4.68 (d, J=5.6 Hz, 2H)167.3, 142.1, 138.0, 135.2, 134.8, 129.0, 128.8, 128.0, 127.8, 127.5, 126.9, 125.5, 44.3[M+H]⁺: 328.1
Methyl 4-(5-chlorothiophen-2-yl)benzoate 8.05 (d, J=8.4 Hz, 2H), 7.63 (d, J=8.4 Hz, 2H), 7.18 (d, J=4.0 Hz, 1H), 7.01 (d, J=4.0 Hz, 1H), 3.94 (s, 3H)166.8, 142.5, 134.5, 134.0, 130.2, 129.5, 128.5, 125.3, 125.0, 52.4[M+H]⁺: 253.0

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy:

  • Amides: Look for a strong C=O stretch (Amide I band) around 1630-1680 cm⁻¹ and an N-H stretch (for primary and secondary amides) around 3200-3400 cm⁻¹.

  • Esters: A characteristic strong C=O stretch will appear at a higher frequency than amides, typically around 1715-1740 cm⁻¹. Also, a C-O stretch will be visible in the 1100-1300 cm⁻¹ region.

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Chlorothiophen-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-chlorothiophen-2-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, you will find in-depth answers to common questions, detailed troubleshooting guides, and optimized experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise to improve your reaction yields and obtain high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and versatile methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two primary approaches are the Suzuki-Miyaura coupling and the Stille coupling.[1]

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a thiophene-based organoboron reagent (e.g., 5-chlorothiophene-2-boronic acid or its esters) with a benzoic acid derivative (e.g., a 4-halobenzoic acid or its ester).[2] The reaction is favored for its use of generally stable and less toxic organoboron reagents.[3]

  • Stille Coupling: This method utilizes an organotin reagent, such as 2-(tributylstannyl)-5-chlorothiophene, coupled with a 4-halobenzoic acid derivative.[4] While often efficient and tolerant of various functional groups, the toxicity of organotin compounds is a significant drawback.[5]

A common and often more practical strategy is to perform the coupling reaction on an ester of 4-halobenzoic acid (e.g., methyl 4-bromobenzoate) and then hydrolyze the resulting ester to the final carboxylic acid product. This can simplify purification and, in some cases, improve the overall yield.

Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?

Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. A systematic approach to troubleshooting is essential. The most frequent culprits include:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of palladium black, an inactive form of the catalyst.[6]

  • Poor Reagent Quality: Boronic acids are susceptible to degradation over time, particularly through protodeboronation (replacement of the boron moiety with a hydrogen).[6] It is advisable to use fresh or properly stored boronic acids or more stable derivatives like pinacol esters.

  • Ineffective Base: The choice and quality of the base are critical for the transmetalation step. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the starting materials or product.[7] Finely powdered and dry bases like K₃PO₄ or Cs₂CO₃ are often effective.

  • Suboptimal Ligand Choice: For challenging substrates like heteroaryl chlorides, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands can enhance the rate of oxidative addition to the less reactive C-Cl bond.[8][9]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, including homocoupling of the boronic acid and dehalogenation of the aryl halide.[6][10]

Q3: How does the chlorine substituent on the thiophene ring affect the Suzuki-Miyaura reaction?

The chlorine atom on the thiophene ring presents a specific challenge. Aryl chlorides are generally less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle.[10] To achieve efficient coupling of a chlorothiophene derivative, a highly active catalyst system is often required. This typically involves the use of bulky, electron-rich phosphine ligands that promote the oxidative addition of the Pd(0) catalyst to the C-Cl bond.[8][9] Without such a specialized catalyst system, the reaction may be sluggish or fail to proceed altogether.

Q4: What are the most common side products in this synthesis, and how can I minimize them?

The primary side products in the Suzuki-Miyaura synthesis of this compound include:

  • Homocoupling Product (Bis(5-chlorothiophen-2-yl)): This arises from the coupling of two molecules of the thiophene boronic acid. It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the best preventative measure.[6]

  • Dehalogenated Thiophene (2-Chlorothiophene): This results from the replacement of the boronic acid group with a hydrogen atom (protodeboronation). Using stable boronic esters or ensuring anhydrous conditions (though some water is often necessary for the catalytic cycle) can mitigate this.[6]

  • Benzoic Acid (from dehalogenation of the starting material): The 4-halobenzoic acid can be reduced to benzoic acid. This is a common side reaction in Suzuki couplings.[10]

  • Boronic Acid Oxidation Products: Boronic acids can oxidize under certain conditions, leading to inactive species.[6]

To minimize these side products, it is crucial to maintain an inert atmosphere, use high-purity reagents, and optimize the choice of catalyst, ligand, and base.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Explanation & Recommended Solutions
Inactive Catalyst The Pd(0) catalyst is oxygen-sensitive. The formation of black precipitate (palladium black) is a sign of catalyst decomposition. Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6]
Poor Quality Boronic Acid Boronic acids can degrade upon storage, especially if exposed to air and moisture, leading to protodeboronation. Solution: Use fresh boronic acid or a more stable derivative like a pinacol ester. If the quality is suspect, consider purifying the boronic acid before use.
Inefficient Catalyst/Ligand System The C-Cl bond of 5-chlorothiophene is less reactive than C-Br or C-I bonds. A standard catalyst like Pd(PPh₃)₄ may not be active enough. Solution: Employ a catalyst system known for activating aryl chlorides. This often involves bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DtBPF, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[8][9]
Incorrect Base The base may be too weak, not sufficiently soluble, or of poor quality (e.g., clumped or hydrated). Solution: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. For heterogeneous mixtures, vigorous stirring is essential.[8]
Suboptimal Solvent Poor solubility of one or more reactants can severely hinder the reaction rate. Solution: Use a solvent system that provides good solubility for all components. Common choices include mixtures of toluene/water, dioxane/water, or DMF/water.[8]
Problem 2: Significant Side Product Formation
Side Product Observed Explanation & Recommended Solutions
Homocoupling of Thiophene Boronic Acid This is typically caused by oxygen in the reaction mixture, which leads to oxidative homocoupling. Solution: Improve the degassing procedure for all solvents and reagents. Ensure a leak-free reaction setup under a positive pressure of inert gas.
Dehalogenation of Starting Materials The aryl halide or the chlorothiophene can be reduced, replacing the halogen with a hydrogen atom. This can be caused by certain impurities or side reactions with the solvent or base. Solution: Ensure the use of high-purity solvents and reagents. Sometimes, lowering the reaction temperature or changing the base can reduce the extent of dehalogenation.[10]
Protodeboronation The boronic acid is hydrolyzed back to the corresponding arene (in this case, 2-chlorothiophene). Solution: Use a more stable boronic acid derivative like a pinacol ester. While some water is often beneficial for the Suzuki reaction, excessive water can promote this side reaction. Consider using anhydrous solvents if protodeboronation is a major issue.
Problem 3: Difficulty in Product Purification
Issue Explanation & Recommended Solutions
Co-elution with Boronic Acid The acidic nature of both the desired product and the unreacted boronic acid can make chromatographic separation difficult. Solution: 1. Esterification: A common strategy is to perform the coupling on the methyl or ethyl ester of 4-halobenzoic acid. The resulting ester product is less polar and can be more easily separated from the acidic boronic acid by silica gel chromatography. The pure ester is then hydrolyzed to the final product. 2. Base Wash (with caution): A careful aqueous basic wash (e.g., with dilute NaHCO₃) can sometimes remove unreacted boronic acid. However, this risks partitioning the acidic product into the aqueous layer as well. Careful pH control is necessary. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Removal of Tin Byproducts (Stille Coupling) Tributyltin halides are toxic and can be difficult to remove completely from the product. Solution: 1. Aqueous KF Wash: During the workup, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. 2. Silica Gel Chromatography: Tin byproducts can often be separated by column chromatography, although they may streak. Using a solvent system containing a small amount of triethylamine can sometimes improve the separation.

Optimized Experimental Protocols

The following protocols are representative methods based on successful couplings of similar substrates. Optimization may be required for your specific setup and reagents.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-Bromobenzoate and 5-Chlorothiophene-2-Boronic Acid

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Methyl 4-bromobenzoate (1.0 eq) - 5-Chlorothiophene-2-boronic acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) solvent Add degassed toluene/water (10:1) reagents->solvent 1. degas Degas mixture with Argon (15 min) solvent->degas 2. heat Heat to 100 °C (12-24 h) degas->heat 3. monitor Monitor by TLC/GC-MS heat->monitor 4. cool Cool to RT monitor->cool 5. extract Dilute with EtOAc, wash with H₂O & brine cool->extract 6. dry Dry over Na₂SO₄, filter, concentrate extract->dry 7. chromatography Purify by column chromatography (Hexane/EtOAc gradient) dry->chromatography 8.

Step-by-step procedure:

  • To an oven-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 equiv), 5-chlorothiophene-2-boronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (in a 10:1 ratio) via cannula.

  • Thoroughly degas the resulting mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford methyl 4-(5-chlorothiophen-2-yl)benzoate.

Protocol 2: Hydrolysis of Methyl 4-(5-Chlorothiophen-2-yl)benzoate

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification ester Dissolve ester in THF/Methanol base Add aqueous NaOH (e.g., 2M solution) ester->base 1. reflux Heat to reflux (2-4 h) base->reflux 2. monitor Monitor by TLC reflux->monitor 3. cool Cool to RT monitor->cool 4. concentrate Remove organic solvents in vacuo cool->concentrate 5. acidify Acidify aqueous residue with HCl (e.g., 1M) concentrate->acidify 6. precipitate Collect precipitate by filtration, wash with water, and dry acidify->precipitate 7.

Step-by-step procedure:

  • Dissolve the purified methyl 4-(5-chlorothiophen-2-yl)benzoate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of sodium hydroxide (NaOH, e.g., 2 M, 3-5 equiv).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution with 1 M hydrochloric acid (HCl) until a precipitate forms (typically pH 2-3).

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Mechanistic Insights

// Reactants and byproducts arx [label="Ar-X\n(e.g., 4-Bromobenzoate)", shape=plaintext]; ar_boronic [label="Ar'-B(OH)₂\n(e.g., 5-Chlorothienylboronic acid)", shape=plaintext]; base [label="Base (e.g., K₃PO₄)", shape=plaintext]; borate [label="[Ar'-B(OH)₃]⁻", shape=plaintext]; xb_oh [label="X-B(OH)₂", shape=plaintext];

// Edges for the catalytic cycle pd0 -> pd2_complex [label=""]; arx -> oa [style=invis]; oa -> pd2_complex [style=invis]; pd2_complex -> pd2_biaryl [label=""]; pd2_biaryl -> pd0 [label=""]; pd2_biaryl -> product [style=dashed, arrowhead=none]; product -> re [style=invis]; re -> pd0 [style=invis];

// Edges for reactants ar_boronic -> borate [label="+ OH⁻"]; base -> borate [style=invis]; borate -> transmetal [style=invis]; transmetal -> pd2_biaryl [style=invis]; pd2_complex -> transmetal [style=invis]; transmetal -> xb_oh [style=invis];

// Positioning nodes {rank=same; oa; transmetal; re;} {rank=same; pd2_complex; pd2_biaryl;} {rank=same; arx; base; ar_boronic;} {rank=same; borate;} {rank=same; product; xb_oh;}

// Invisible edges for layout pd0 -> oa [style=invis]; pd2_complex -> transmetal [style=invis]; pd2_biaryl -> re [style=invis]; re -> pd0 [style=invis]; } Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., methyl 4-bromobenzoate) to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion, formed by reaction with the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

References

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. [Link]

  • Handy, S. T., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14724. [Link]

  • Novak, B. M., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ChemHelp ASAP. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Organic Syntheses Procedure. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Google Patents. (n.d.).
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • Lab Demo. (2024). Hydrolysis of Methyl Benzoate. YouTube. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]

  • PubChem. (n.d.). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Patent EP-0699672-A1. [Link]

  • Google Patents. (n.d.). (12)
  • Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • The Extraction of Benzoic Acid from a Mixture. (n.d.). [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

  • ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Preparation of benzoic acid of high purity. (n.d.). [Link]

  • Google Patents. (n.d.).
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Chemistry Central Journal. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Preparation of Methyl Benzoate. (n.d.). [Link]

Sources

Technical Support Center: Synthesis of 4-(5-Chlorothiophen-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of 4-(5-chlorothiophen-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. We will move beyond simple procedural steps to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions.

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Stille coupling. While powerful, these reactions are complex and can be plagued by side reactions that reduce yield and complicate purification.[1] This guide provides a structured, question-and-answer approach to address these specific issues.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems

This section addresses the most frequent issues reported by users in the field. We provide a logical workflow to diagnose the root cause and implement effective solutions.

Logical Diagnostic Workflow

Before diving into specific questions, use this workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Problem Observed (e.g., Low Yield, Impurities) check_sm Unreacted Starting Materials Present? start->check_sm identify_impurity Impurity Detected by LC-MS / NMR? check_sm->identify_impurity  No   optimize_conditions Solution: - Increase Temperature/Time - Check Catalyst Activity - Verify Reagent Stoichiometry check_sm->optimize_conditions  Yes   diagnose_side_product Identify Side Product: - Homocoupling Byproduct? - Dehalogenated Byproduct? - Protodeboronated Byproduct? identify_impurity->diagnose_side_product  Yes   mitigate Implement Mitigation Strategy (See Q&A Below) identify_impurity->mitigate No, but yield is still low diagnose_side_product->mitigate

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction yield is significantly lower than expected, and I see minimal starting material left. What are the most probable side reactions?

A1: When starting materials are consumed but the desired product yield is low, the cause is almost certainly one or more competing side reactions. In palladium-catalyzed cross-couplings for this target, the three most common culprits are:

  • Homocoupling of the Boronic Acid/Ester: This results in the formation of a symmetrical biaryl from your boronic acid starting material (e.g., 4,4'-dicarboxy-biphenyl). This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this pathway.[1][2]

  • Protodeboronation of the Boronic Acid/Ester: The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[3] This is particularly problematic with heteroaryl boronic acids and under basic aqueous conditions.[4] The byproduct would be benzoic acid.

  • Dehalogenation of 5-Chlorothiophene: Your electrophile, the 5-chlorothiophene derivative, is reduced, with the chlorine atom being replaced by hydrogen. This generates thiophene as a byproduct. This pathway can be initiated by hydride sources in the reaction, which can sometimes be generated from solvents (like alcohols) or bases.[1]

Q2: I've isolated my product, but NMR analysis shows a persistent impurity. My mass spectrometry data suggests a compound with a mass corresponding to a biaryl dimer of my boronic acid. What is this and how do I prevent it?

A2: This impurity is a classic case of boronic acid homocoupling . It forms a symmetrical dimer of your boronic acid reagent.

  • Causality: Homocoupling is primarily driven by Pd(II) species and oxygen.[1][2] If your reaction is not thoroughly degassed, or if your Pd(0) precatalyst is not activated cleanly, residual Pd(II) can catalyze the dimerization of two boronic acid molecules.[5]

  • Mitigation Strategies:

    • Rigorous Degassing: Before adding the catalyst, sparge the reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintaining a positive inert atmosphere throughout the reaction is critical.[6]

    • Catalyst Choice: Use a high-quality Pd(0) source like Pd(PPh₃)₄ or a precatalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand) that cleanly generates the active Pd(0) species.[1] Avoid using Pd(II) sources like Pd(OAc)₂ without a reducing agent if homocoupling is a major issue.[5]

    • Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help scavenge residual Pd(II) without interfering with the main catalytic cycle.[5]

Q3: My main byproduct is benzoic acid (or a derivative without the thiophene ring). What causes this and how can it be addressed?

A3: This is a clear indication of protodeboronation , where the boronic acid group is replaced by a proton from the solvent or other sources.[3][7]

  • Causality: This side reaction is highly dependent on pH, temperature, and the electronic nature of the boronic acid.[3] Heteroaromatic boronic acids can be particularly susceptible. The reaction is often base-catalyzed and proceeds faster at higher temperatures.

  • Mitigation Strategies:

    • Use a Boronic Ester: Pinacol (Bpin) or MIDA esters are often more stable towards protodeboronation than the corresponding free boronic acids.[1][8] MIDA boronates, in particular, offer a "slow-release" of the active boronic acid under basic conditions, keeping its ambient concentration low and minimizing degradation.[4][8]

    • Optimize the Base: Use the mildest base that still provides an adequate reaction rate. Very strong bases can accelerate protodeboronation. Consider switching from hydroxides or alkoxides to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[9]

    • Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Minimize Water: While some water is often necessary for Suzuki couplings, excess water can facilitate protodeboronation. Use a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) with a controlled amount of water rather than a fully aqueous system.

Frequently Asked Questions (FAQs)

Q: Which is a better coupling partner for this synthesis: 5-chloro-2-thienylboronic acid with 4-bromobenzoic acid, or (4-carboxyphenyl)boronic acid with 2,5-dichlorothiophene?

A: Both routes are viable, but coupling 5-chloro-2-thienylboronic acid with 4-bromobenzoic acid is generally preferred. Aryl chlorides are significantly less reactive in Suzuki couplings than aryl bromides.[10][11] Attempting to couple at the C2 position of 2,5-dichlorothiophene would require a highly active catalyst system and may lead to issues with selectivity and dehalogenation side reactions. Using the more reactive aryl bromide (4-bromobenzoic acid) allows for milder reaction conditions, which generally suppresses side reactions.

Q: How critical is the choice of phosphine ligand?

A: It is absolutely critical. The ligand stabilizes the palladium center and modulates its reactivity, directly influencing the rates of the desired catalytic steps versus undesired side reactions.[10]

  • For suppressing dehalogenation: Bulky, electron-rich ligands like SPhos, XPhos, or P(t-Bu)₃ are often used.[12] They promote the final reductive elimination step, which forms your product, making it faster than competing dehalogenation pathways.[1]

  • For challenging substrates: For less reactive aryl chlorides, highly active catalyst systems involving N-heterocyclic carbene (NHC) ligands or specialized phosphines developed by Buchwald or Fu are often necessary.[12]

Q: Can I use Stille coupling instead of Suzuki? What are the trade-offs?

A: Yes, Stille coupling (using an organostannane reagent) is an alternative.

  • Advantages: Organostannanes are often stable and tolerant of a wide variety of functional groups.[13][14] They are not as susceptible to protodeboronation.

  • Disadvantages: The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which is a major concern in pharmaceutical development.[6][13] Oxidative homocoupling of the organostannane can also be a significant side reaction, especially in the presence of oxygen.[6][13] For these reasons, Suzuki coupling is often preferred, especially on a larger scale.

Mechanisms of Key Side Reactions

Understanding the competing pathways is key to rational optimization.

Side_Reactions cluster_main Desired Suzuki Cycle cluster_side Competing Side Reactions Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Oxidative Addition Transmetal L₂Pd(II)(Ar¹)(Ar²) OxAdd->Transmetal Transmetalation Dehalo Ar¹-H (Dehalogenation) OxAdd->Dehalo Hydride Source Reductive Elimination Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² (Desired Product) Transmetal->Product Ar1X Ar¹-X (5-Chlorothiophene) Ar1X->OxAdd Ar2B Ar²B(OH)₂ (Carboxyphenyl Boronic Acid) Ar2B->Transmetal Proto Ar²-H (Protodeboronation) Ar2B->Proto H⁺ / Base Homo Ar²-Ar² (Homocoupling) Ar2B->Homo O₂ / Pd(II)

Caption: The desired Suzuki catalytic cycle and key competing side reaction pathways.

Recommended Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a robust starting point designed to minimize common side reactions.

Reactants:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 5-Chloro-2-thienylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • K₃PO₄ (Potassium phosphate, tribasic) (3.0 equiv)

  • Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 5-chloro-2-thienylboronic acid pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition & Degassing: Add the degassed 1,4-dioxane and water (4:1 ratio) via cannula or syringe. Sparge the resulting slurry with argon for 20-30 minutes while stirring. This is a critical step to prevent homocoupling.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Briefly flush the main reaction flask with argon and quickly add the catalyst and ligand solids to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This will protonate the benzoic acid product, making it soluble in the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Troubleshooting Summary Table
Problem / Observation Likely Side Product Primary Cause(s) Recommended Solutions
Low yield; impurity with M+ of boronic acid dimerHomocoupling Byproduct (e.g., 4,4'-dicarboxy-biphenyl)Presence of O₂; Pd(II) speciesRigorously degas solvents; use a high-quality Pd(0) source; maintain inert atmosphere.[1][2]
Low yield; byproduct is benzoic acidProtodeboronation Byproduct (Benzoic acid)Unstable boronic acid; excess base/water; high temperatureUse a more stable boronic ester (pinacol, MIDA); use a milder base (K₂CO₃, K₃PO₄); lower reaction temp.[3][4][8]
Low yield; byproduct is thiopheneDehalogenation Byproduct (Thiophene)Hydride source (e.g., alcohol solvent); highly active catalystUse a non-protic solvent (dioxane, toluene); use bulky, electron-rich ligands (SPhos, XPhos) to promote reductive elimination.[15][16]
References
  • Wikipedia. Protodeboronation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Journal of Organic Chemistry. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • The Matter Blotter. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Organic and Biomolecular Chemistry. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Chemical Communications. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Organic Process Research & Development. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Myers, A. Chem 115 Lecture Notes. The Stille Reaction. [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

  • ChemEurope.com. Stille reaction. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • ChemCatChem. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic-Chemistry.org. Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. Chem 115 Lecture Notes. The Suzuki Reaction. [Link]

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Technical Support Center: Overcoming In Vitro Solubility Challenges with 4-(5-Chlorothiophen-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(5-Chlorothiophen-2-YL)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve common solubility issues encountered during in vitro experimentation. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your results.

Low aqueous solubility is a frequent obstacle in drug discovery, potentially leading to underestimated compound potency, assay artifacts, and misleading structure-activity relationships (SAR).[1][2][3] This guide will walk you through a logical, step-by-step process to effectively solubilize this compound for your experimental needs.

Understanding the Molecule: A Physicochemical Approach

The structure of this compound dictates its solubility behavior. It contains a hydrophobic chlorothiophene ring system and a phenyl group, which contribute to poor water solubility.[4] Crucially, it also possesses a carboxylic acid group, which is ionizable. This feature is the key to manipulating its solubility.

PropertyPredicted Value / CharacteristicImplication for Solubility Strategy
Chemical Structure C₁₁H₇ClO₂SContains multiple aromatic/heterocyclic rings, indicating high lipophilicity.
Ionization Contains a carboxylic acid group (-COOH).The compound is a weak acid. Its solubility is highly dependent on pH.[5][6][7]
Predicted pKa ~4.0At pH values significantly above 4.0, the compound will deprotonate to its more soluble carboxylate form.
Predicted logP HighThe molecule has a strong preference for nonpolar environments over aqueous ones.

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face.

Q1: My this compound powder won't dissolve in my aqueous buffer. What is the first thing I should do?

A1: The universally accepted first step for poorly soluble compounds is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for its ability to dissolve a vast range of molecules.

  • Causality: The organic solvent disrupts the strong crystal lattice energy of the solid compound, allowing individual molecules to be solvated. This high-concentration stock can then be diluted into your aqueous experimental medium.[8]

  • Action: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. See Protocol 1 for detailed steps.

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?

A2: This is a classic example of exceeding the kinetic solubility of the compound in your aqueous medium.[9] While the compound is stable in DMSO, the rapid shift to a predominantly aqueous environment causes it to crash out of solution.

  • Causality: The aqueous medium cannot maintain the high concentration of the hydrophobic compound that was possible in the organic stock. This often occurs when the dilution step is too large or too rapid.[10]

  • Action:

    • Use Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, intermediate dilutions.[11] See Protocol 2 for a validated workflow.

    • Vortex/Sonicate: After adding the compound to the aqueous buffer, immediately vortex or sonicate the solution to provide energy that helps keep the compound dissolved.[10]

    • Lower the Final Concentration: Your desired final concentration may be above the compound's aqueous solubility limit. Test a lower concentration.

Q3: What is the maximum concentration of DMSO my cells can tolerate in an experiment?

A3: This is a critical consideration, as high concentrations of DMSO can be toxic to cells and interfere with assay results.[12]

  • Causality: DMSO can affect cell membrane integrity and cellular processes, leading to artifacts that are not related to your compound's activity.[13][14]

  • General Rule: For most in vitro cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) .[11] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).

  • Self-Validating System: Always include a "vehicle control" in your experiments. This control should contain the exact same concentration of DMSO as your test wells but without the compound. This allows you to subtract any effects of the solvent itself.[13]

Assay TypeRecommended Max DMSO ConcentrationReference
High-Throughput Screening (HTS)0.1% - 1%
General Cell-Based Assays< 0.5%[11]
Sensitive Cell Lines / Primary Cells≤ 0.1%[12]

Q4: DMSO isn't working well enough, or my assay is sensitive to it. What other strategies can I use?

A4: Given the carboxylic acid group on this compound, you have two powerful alternative strategies: pH modification and cyclodextrin complexation.

  • Strategy 1: pH Modification: By raising the pH of the solution above the compound's pKa (~4.0), you deprotonate the carboxylic acid to a negatively charged carboxylate. This ionized form is significantly more water-soluble.[6][7][15][16] This is a highly effective method for acidic compounds. See Protocol 3 .

  • Strategy 2: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" that is water-soluble.[18][19][20] This is an excellent way to increase solubility without using organic solvents. See Protocol 4 .

Visual Troubleshooting Guide

Use this decision tree to select the most appropriate solubilization strategy for your experiment.

Solubility_Decision_Tree start Start: Compound is insoluble in aqueous buffer prep_dmso Prepare high-concentration (10-20 mM) stock in 100% DMSO (See Protocol 1) start->prep_dmso check_precip Dilute stock into final aqueous medium (See Protocol 2). Does it precipitate? prep_dmso->check_precip no_precip Success! Proceed with experiment. Remember vehicle control. check_precip->no_precip No precip Yes, it precipitates options Choose advanced strategy based on experimental constraints precip->options ph_mod Strategy 1: pH Modification (See Protocol 3) Best for: Biochemical assays or media where pH can be adjusted. options->ph_mod Is pH adjustment tolerable? cyclo Strategy 2: Cyclodextrins (See Protocol 4) Best for: Cell-based assays sensitive to solvents or pH changes. options->cyclo Is assay solvent-sensitive? cosolvent Strategy 3: Co-solvents Consider if other strategies fail. Requires careful validation. options->cosolvent Other options not suitable?

Caption: Decision tree for selecting a solubility enhancement method.

In-Depth Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for creating a high-concentration stock solution.

  • Calculation: Determine the mass of this compound (MW: 254.7 g/mol ) needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM stock, you need 2.547 mg).

  • Weighing: Accurately weigh the compound using a calibrated analytical balance and transfer it to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube).

  • Dissolution: Add the calculated volume of high-purity, sterile DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to ensure complete dissolution.[10] Visually inspect against a light source to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C, protected from light.

Protocol 2: Stepwise Dilution to Avoid Precipitation

This workflow minimizes the risk of your compound precipitating when transitioning from a DMSO stock to an aqueous medium.

Dilution_Workflow stock 1. Start: 10 mM Stock in 100% DMSO intermediate 2. Intermediate Dilution: Dilute 1:10 in DMSO (Result: 1 mM in 100% DMSO) stock->intermediate Pipette accurately final_prep 3. Final Dilution: Dilute 1:100 into Aqueous Medium intermediate->final_prep Add to medium while vortexing working_sol 4. Result: 10 µM Working Solution in 1% DMSO final_prep->working_sol

Caption: Workflow for preparing a working solution via stepwise dilution.

Protocol 3: Solubility Enhancement via pH Modification

This method leverages the acidic nature of the compound.

  • Prepare Basic Solvent: Prepare a dilute basic solution, such as 10-50 mM NaOH or 10-50 mM Tris base (pH ~10).

  • Dissolve Compound: Weigh the compound and dissolve it directly in the basic solvent to create a high-concentration stock (e.g., 10 mM). The compound should readily dissolve as its carboxylate salt.

  • Dilute into Buffered Medium: Add the required volume of this basic stock solution to your final experimental medium, which should be well-buffered (e.g., with HEPES or phosphate) at your desired final pH (e.g., pH 7.4).

  • Verify Final pH: After dilution, check the pH of the final working solution to ensure it is within the acceptable range for your assay. The buffer in the final medium should be strong enough to neutralize the small amount of base added from the stock.

  • Important Consideration: This method is ideal for biochemical assays. For cell-based assays, ensure the final pH of the culture medium is not detrimentally affected.

Protocol 4: Solubilization using Cyclodextrins

This protocol uses complexation to enhance solubility, avoiding organic solvents.[21]

  • Select a Cyclodextrin: For parenteral or cell-based applications, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are recommended due to their higher solubility and lower toxicity compared to parent β-cyclodextrin.[17]

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10-20% w/v) in your desired aqueous buffer.

  • Add Compound: Add an excess of the solid this compound powder to the cyclodextrin solution.

  • Equilibrate: Agitate the mixture vigorously (e.g., on a shaker or rotator) at room temperature for 24-48 hours. This allows time for the inclusion complex to form.[18]

  • Remove Excess Solid: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The clear supernatant is your saturated stock solution. The exact concentration of the solubilized compound must be determined analytically (e.g., via HPLC-UV or LC-MS) before use in experiments.

References
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Vertex AI Search. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
  • NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC.
  • Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation | PPT.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2025, August 7). In Vitro Solubility Assays in Drug Discovery | Request PDF.
  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF.
  • Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions.
  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

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Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 4-(5-Chlorothiophen-2-YL)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-chlorothiophen-2-yl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming the critical C-C bond in these target molecules.[1][2] However, the unique electronic properties of the chloro-thiophene moiety present specific hurdles that require careful optimization of reaction conditions.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions to overcome common obstacles such as low yield, side-product formation, and catalyst deactivation.

Core Reaction: The Suzuki-Miyaura Cross-Coupling

The primary synthetic route involves the palladium-catalyzed cross-coupling of a thiophene electrophile with a benzoic acid nucleophile. The most common coupling partners are 2,5-dichlorothiophene and (4-carboxyphenyl)boronic acid .

The catalytic cycle is the foundation for understanding and troubleshooting this reaction. Key steps include oxidative addition of the palladium catalyst to the carbon-chlorine bond, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the active catalyst.[2][3]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Product This compound RedElim->Product ArCl 2,5-Dichlorothiophene ArCl->OxAdd ArBOH (4-Carboxyphenyl)boronic Acid + Base ArBOH->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound derivatives.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

A1: Low to no yield is the most common problem and typically points to an issue with one of the three key steps in the catalytic cycle. Let's break down the possibilities.

Cause A: Inefficient Oxidative Addition

  • The "Why": The Carbon-Chlorine (C-Cl) bond in 2,5-dichlorothiophene is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[3] The initial oxidative addition step, where the palladium catalyst inserts into this C-Cl bond, is often the rate-determining step of the entire cycle.[2][4] Traditional catalysts like Pd(PPh₃)₄ may be insufficient for activating this bond efficiently.

  • The Solution: Employ Modern, Specialized Ligands. To overcome this energy barrier, the palladium center must be made more electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands.[5][6][7]

    • Actionable Protocol: Switch from older catalyst systems to a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a specialized biaryl phosphine ligand.

    • Recommended Ligands: SPhos, XPhos, or DavePhos are excellent choices for coupling heteroaryl chlorides and have demonstrated high efficacy.[7]

Cause B: Failed Transmetalation

  • The "Why": The transmetalation step involves the transfer of the carboxyphenyl group from the boron atom to the palladium center. This process requires the activation of the boronic acid by a base.[3] The choice and quality of the base are critical. An inappropriate or weak base will stall the cycle at the Ar-Pd(II)-Cl stage.

  • The Solution: Optimize Your Base and Solvent System.

    • Base Selection: Stronger inorganic bases are generally required. While sodium carbonate (Na₂CO₃) is common, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[8][9] Potassium phosphate (K₃PO₄) is another excellent choice, particularly for minimizing side reactions.

    • Solvent System: The reaction often benefits from a biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O. Water can play a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.[10]

Cause C: Catalyst Deactivation

  • The "Why": The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, which disrupts the catalytic cycle.[3] Additionally, impurities in reagents or solvents can act as catalyst poisons. The sulfur atom in the thiophene ring itself can sometimes coordinate to the palladium center, though this is less common with modern, bulky ligands.[11]

  • The Solution: Ensure Rigorous Inert Conditions.

    • Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of Argon or Nitrogen throughout the entire reaction setup and duration.

    • Reagent Quality: Use fresh, high-purity palladium catalysts and ligands. Store them properly under an inert atmosphere.

Troubleshooting_Flowchart start Problem: Low/No Yield cause1 Cause: Inefficient Oxidative Addition? start->cause1 cause2 Cause: Failed Transmetalation? start->cause2 cause3 Cause: Catalyst Deactivation? start->cause3 solution1 Solution: - Use bulky, e⁻-rich ligands (SPhos, XPhos) - Increase temperature cause1->solution1 solution2 Solution: - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Use biphasic solvent (e.g., Toluene/H₂O) cause2->solution2 solution3 Solution: - Thoroughly degas solvents - Maintain inert atmosphere (Ar/N₂) - Use fresh catalyst cause3->solution3

Caption: Troubleshooting Flowchart for Low Yield.

Q2: I'm seeing a lot of biphenyl-4-carboxylic acid in my crude product. How do I prevent this homocoupling?

A2: The formation of a biaryl product from the boronic acid coupling with itself is known as homocoupling.

  • The "Why": This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species.[3] It can be particularly problematic if your catalyst source is a Pd(II) salt and its reduction to the active Pd(0) is slow.

  • The Solution: Rigorous Oxygen Exclusion.

    • Degassing is Non-Negotiable: As detailed in A1-C, ensure your solvents and the reaction headspace are free of oxygen before the catalyst is added.

    • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for rapid and clean generation of the active Pd(0) species, which can minimize the amount of free Pd(II) that could promote homocoupling.

    • Stoichiometry: Avoid using a large excess of the boronic acid. A slight excess (1.1 to 1.2 equivalents) is usually sufficient.

Q3: My main byproduct is 2-chlorothiophene, suggesting my boronic acid is being destroyed. What is happening?

A3: You are observing protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a proton from the solvent or trace water.[12]

  • The "Why": Heteroaryl boronic acids, including those derived from thiophene, can be unstable under typical Suzuki conditions. This degradation is often accelerated by strong bases and high temperatures. The reaction essentially consumes your nucleophile before it can participate in the desired cross-coupling.

  • The Solution: Tune Conditions to Favor Coupling over Degradation.

    • Switch to a Milder Base: Strong bases like NaOH or KOH can significantly increase the rate of protodeboronation. Switching to a milder, non-hydroxide base like finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often highly effective.

    • Lower the Reaction Temperature: High temperatures accelerate all reactions, including the undesired protodeboronation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This requires a highly active catalyst system (see A1-A) to ensure the cross-coupling still proceeds at a reasonable rate.

    • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider replacing the boronic acid with a more stable boronic ester, such as a pinacol ester or an MIDA ester.[12][13][14] These reagents are more robust and slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for degradation.[15][16]

ParameterCondition to AVOID for Unstable Boronic AcidsRecommended Condition to TRYRationale
Base Strong, soluble bases (e.g., NaOH, KOH)Milder, heterogeneous bases (e.g., K₃PO₄, K₂CO₃)Reduces the rate of base-catalyzed protodeboronation.[12]
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 60-80 °C)Slows the rate of decomposition relative to cross-coupling.
Boron Reagent Free Boronic AcidBoronic Ester (Pinacol or MIDA)Increases stability and allows for slow release of the active species.[12][16]

Table 1: Mitigating Protodeboronation of the Boronic Acid.

General Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2,5-dichlorothiophene with (4-carboxyphenyl)boronic acid. It incorporates best practices to address the challenges discussed above.

Materials:

  • 2,5-Dichlorothiophene (1.0 mmol, 1.0 equiv)

  • (4-Carboxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorothiophene, (4-carboxyphenyl)boronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition & Degassing: Add toluene and water via syringe. Vigorously bubble Argon or Nitrogen through the stirred mixture for an additional 20 minutes to ensure complete degassing.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(OAc)₂ and SPhos ligand.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Acidify the aqueous phase with 1M HCl to a pH of ~2-3 to protonate the benzoic acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired this compound.

References

  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
  • (n.d.). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
  • BenchChem. (n.d.). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile.
  • (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • BenchChem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Magano, J., & Dunetz, J. R. (2011). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate.
  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Bull, J. A., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
  • (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Eddarir, S., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.

Sources

Technical Support Center: Crystallization of 4-(5-Chlorothiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(5-chlorothiophen-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. The following content is structured in a question-and-answer format to directly address common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing poor crystal yield after cooling my solution. What are the likely causes and how can I improve it?

A1: Low recovery is a frequent issue in crystallization and can stem from several factors. The primary reasons are often related to the choice of solvent and the volume used.

  • Excessive Solvent: Using too much solvent is the most common reason for poor yield. The goal is to create a saturated solution at an elevated temperature, allowing the compound to crystallize upon cooling as its solubility decreases. If too much solvent is used, a significant portion of your compound will remain in the mother liquor even at low temperatures.

    • Solution: After dissolving the crude product in a minimal amount of hot solvent, if crystallization does not occur upon cooling, try evaporating some of the solvent to increase the concentration and then allow it to cool again.

  • Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. If the compound has moderate to high solubility in the chosen solvent at low temperatures, your yield will be compromised.

    • Solution: Conduct a small-scale solvent screen to identify the optimal solvent or solvent system. Common solvents for benzoic acid and thiophene derivatives include acetic acid, ethanol, methanol, isopropanol, acetonitrile, toluene, and water. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not) can also be effective.

  • Premature Crystallization during Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper or in the funnel stem, leading to product loss.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be achieved by passing hot solvent through the setup immediately before filtering your solution. Using a stemless funnel can also help prevent clogging.

Q2: My product is "oiling out" instead of forming crystals. What is happening and how can I fix this?

A2: "Oiling out" or liquid-liquid phase separation occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1] This oil is a supersaturated solution of your compound and can trap impurities, leading to a product of lower purity.

  • High Supersaturation: Rapid cooling can generate a high level of supersaturation, kinetically favoring the formation of an oil over an ordered crystal lattice.[1]

    • Solution: Slow down the cooling rate. Allow the solution to cool gradually to room temperature before placing it in an ice bath. A controlled cooling ramp using a programmable bath can be beneficial.

  • Low Melting Point of Impurities: The presence of significant impurities can lower the melting point of the solid, causing it to melt in the hot solvent and separate as an oil.[2]

    • Solution: If impurities are suspected, consider a pre-purification step such as treatment with activated charcoal to remove colored impurities. Adding a bit more solvent to the hot solution can also sometimes prevent oiling out by keeping the compound dissolved at a temperature below its melting point until crystallization can occur at a lower temperature.[2]

  • Solvent Choice: The solvent system may be promoting oiling out.

    • Solution: Experiment with different solvents or solvent mixtures. Adding a small amount of a co-solvent can sometimes disrupt the formation of the oil phase.

Q3: The crystals I've obtained are very small, like a fine powder. How can I grow larger crystals?

A3: The size of crystals is primarily influenced by the rate of nucleation versus the rate of crystal growth. Fine powders result from rapid nucleation, where many small crystals form simultaneously. To obtain larger crystals, you need to favor crystal growth over nucleation.

  • Rapid Cooling: As mentioned, fast cooling leads to a high degree of supersaturation, which promotes rapid nucleation.[3][4]

    • Solution: The key is slow cooling.[3][4] Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or beaker, before any further cooling in an ice bath. This provides more time for molecules to deposit onto existing crystal nuclei, leading to larger crystals.

  • High Solute Concentration: A very high concentration can also lead to rapid precipitation.

    • Solution: While you want a saturated solution, being slightly less concentrated can slow down the initial crystallization process. Adding a small, measured amount of additional hot solvent can sometimes help.

  • Agitation: Vigorous stirring or agitation during the cooling phase can induce nucleation.

    • Solution: Allow the solution to cool without stirring. Once crystals begin to form, gentle agitation may be beneficial for uniform growth, but this should be carefully controlled.

Q4: My final product is not pure enough. What are the potential sources of contamination and how can I improve purity?

A4: Impurities can be incorporated into your crystals through several mechanisms.

  • Inclusion of Mother Liquor: If the crystals are not washed properly after filtration, the mother liquor, which contains dissolved impurities, will contaminate the final product.

    • Solution: Wash the filtered crystals with a small amount of cold crystallization solvent. Using cold solvent is crucial to avoid dissolving a significant amount of your product.

  • Rapid Crystallization: As discussed, fast crystal growth can trap impurities within the crystal lattice.

    • Solution: Employ a slow cooling rate to allow for the selective incorporation of the desired molecules into the growing crystal.

  • Co-crystallization of Impurities: If an impurity has a similar structure and solubility profile to your target compound, it may co-crystallize.

    • Solution: A second recrystallization is often necessary to achieve high purity. Alternatively, consider using a different solvent system for the recrystallization, as this may alter the solubility of the impurity relative to your product.

Experimental Protocols

Protocol 1: Standard Crystallization of this compound

This protocol is a general starting point and may require optimization based on the specific impurity profile of your crude material.

  • Solvent Selection:

    • Place a small amount (e.g., 10-20 mg) of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes that did not show solubility at room temperature. The ideal solvent will dissolve the compound completely at its boiling point.

    • Allow the dissolved solutions to cool to room temperature. The best solvent will show significant crystal formation upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent in portions, with gentle heating and swirling, until the solid is just dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (typically 1-2% by weight of the solute).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Preheat a filtration setup (funnel and receiving flask) with hot solvent.

    • Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Data Presentation

Table 1: Potential Solvents for Crystallization of Aromatic Carboxylic Acids

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, may require a co-solvent.
EthanolHigh78A common and effective solvent for many organic acids.
MethanolHigh65Similar to ethanol, but more volatile.
IsopropanolMedium82Another good option for polar to medium polarity compounds.
AcetonitrileMedium82Can be a good choice for compounds with some polarity.
Ethyl AcetateMedium77Often used in mixed solvent systems.
TolueneLow111Suitable for less polar compounds.
Acetic AcidHigh (polar protic)118Can be very effective but may be difficult to remove completely.

Visualization of Workflows

Troubleshooting Crystallization Issues

Troubleshooting_Crystallization cluster_yield Low Yield Solutions cluster_oiling Oiling Out Solutions cluster_size Small Crystal Size Solutions cluster_purity Low Purity Solutions start Crystallization Issue issue1 Low Crystal Yield start->issue1 issue2 Oiling Out start->issue2 issue3 Small Crystal Size start->issue3 issue4 Low Purity start->issue4 solution1a Concentrate Solution (Evaporate Solvent) issue1->solution1a solution1b Re-evaluate Solvent Choice (Solvent Screening) issue1->solution1b solution1c Preheat Filtration Apparatus issue1->solution1c solution2a Slow Cooling Rate issue2->solution2a solution2b Add More Solvent issue2->solution2b solution2c Use Seed Crystals issue2->solution2c solution3a Slow Cooling Rate issue3->solution3a solution3b Reduce Agitation issue3->solution3b solution4a Wash Crystals with Cold Solvent issue4->solution4a solution4b Slow Cooling Rate issue4->solution4b solution4c Re-crystallize issue4->solution4c

Caption: A decision tree for troubleshooting common crystallization problems.

General Crystallization Workflow

Crystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration Hot Filtration charcoal->hot_filtration hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: A flowchart outlining the general steps for recrystallization.

References

  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019). Gexin Publications. [Link]

  • Survey and analysis of crystal polymorphism in organic structures. (2018). IUCr Journals. [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. [Link]

  • Crystal polymorphism. (n.d.). Wikipedia. [Link]

  • How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind. [Link]

  • Polymorphism of Organic Materials. (n.d.). Yu Lab - School of Pharmacy, University of Wisconsin-Madison. [Link]

  • Conformational polymorphism in organic crystals. (2008). PubMed. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Cooling Rate and Crystal Size. (n.d.). Seth Stein, Northwestern University. [Link]

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). ResearchGate. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024). Crystal Growth & Design. [Link]

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2015). CrystEngComm. [Link]

  • TroubleshooTing for CrysTallizaTion ProCesses. (n.d.). VisiMix. [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). ResearchGate. [Link]

  • Thiophene derivatives and process for preparation thereof. (1977).
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (n.d.). PubMed. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Benzoic acid, 2-[(4-chlorophenyl)thio]-. (n.d.). PubChem. [Link]

  • Crystallization. (2024). YouTube. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Unknown Source. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (n.d.). SciRP.org. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Unknown Source. [Link]

  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. (n.d.). MDPI. [Link]

  • Solvent design for crystallization of carboxylic acids. (2007). ResearchGate. [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production. (2016).
  • Spherical Crystallization of Benzoic Acid. (2008). PubMed. [Link]

  • Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen. (2005).
  • Benzoic acid. (n.d.). Wikipedia. [Link]

  • A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. (n.d.).
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2019). RSC Publishing. [Link]

  • Benzoic acid, 2-[(4-chlorophenyl)thio]- - Substance Details. (n.d.). EPA. [Link]

  • Process for the preparation of 2-arylthiobenzoic acids. (1990).
  • Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy. (2020). PubMed. [Link]

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Technical Support Center: Preserving the Integrity of 4-(5-Chlorothiophen-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(5-Chlorothiophen-2-YL)benzoic acid. This resource is designed to provide in-depth guidance on preventing the degradation of this compound during storage, ensuring the accuracy and reproducibility of your experimental results. Due to the specific nature of this molecule, publicly available stability data is limited. Therefore, the advice provided here is grounded in the fundamental chemical principles of its constituent functional groups: a chlorothiophene ring and a benzoic acid moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my sample of this compound may be degrading?

The most common indicators of degradation are a change in physical appearance and altered analytical results. Be vigilant for:

  • Color Change: A pure compound is typically a white or off-white solid. The appearance of a yellow or brownish hue can suggest the formation of chromophoric degradation products, often arising from oxidation or photodecomposition.

  • Reduced Solubility: Degradation can lead to the formation of less soluble impurities or polymeric byproducts, causing the compound to dissolve poorly in solvents where it was previously soluble.

  • Altered Analytical Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe a decrease in the area of the main peak, the appearance of new impurity peaks, or a shift in retention times.[1][2]

Q2: What are the most likely chemical pathways for degradation during storage?

Based on its structure, this compound is susceptible to three primary degradation mechanisms: oxidation, photodegradation, and thermal stress.

  • Oxidation: The electron-rich thiophene ring is the most likely site of oxidation. The sulfur atom can be oxidized by atmospheric oxygen to form the corresponding sulfoxide and, subsequently, the sulfone.[3][4][5] This process can be accelerated by exposure to light and trace metal impurities.

  • Photodegradation: The conjugated aromatic system of the molecule can absorb UV and visible light. This energy can lead to the formation of reactive radical species, potentially causing cleavage of the carbon-chlorine bond or promoting polymerization.[6][7] Aromatic carboxylic acids themselves can also undergo light-induced decarboxylation.[8][9]

  • Thermal Degradation: While organochlorine compounds are generally thermally stable, prolonged exposure to elevated temperatures can promote slow decomposition.[10][11] For the benzoic acid portion, high heat can potentially lead to decarboxylation, although this typically requires significant energy.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for this compound under suboptimal storage conditions.

G A Parent Compound B Thiophene S-Oxide A->B Oxidation (O₂, light) D Photolytic Products (e.g., Dechlorination, Dimers) A->D Photodegradation (UV/Visible Light) E Thermal Degradants (e.g., Decarboxylation) A->E Thermal Stress (Heat) C Thiophene S,S-Dioxide (Sulfone) B->C Further Oxidation

Caption: Potential degradation pathways for the target compound.

Q3: What are the ideal storage conditions to ensure long-term stability?

To mitigate the risks of degradation, precise control of the storage environment is critical. Adhering to the following multi-faceted approach will maximize the shelf-life and preserve the integrity of your compound.[12][13][14]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of all potential chemical reactions, including oxidation and thermal decomposition.[12]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway of the thiophene ring.
Light Amber Glass Vial / Protect from LightPrevents exposure to UV and visible light, which can catalyze photodegradation and oxidation.[13][14]
Moisture Tightly Sealed Container in a Dry LocationPrevents hydrolysis and minimizes moisture absorption. Benzoic acid and its derivatives should be stored in tightly sealed containers.[15][16][17]

Q4: I've observed some discoloration in my sample. Can I still use it?

A color change is a strong indicator of impurity formation. While the material might still be suitable for non-critical applications, its use in sensitive, quantitative experiments is not recommended without re-qualification. The presence of degradants could interfere with your assay, lead to inaccurate results, or cause unexpected side reactions. It is crucial to perform a purity analysis via a stability-indicating method like HPLC-UV to quantify the level of degradation before proceeding.[18][19]

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Compound has turned yellow/brown. Oxidation or Photodegradation: The sample has likely been exposed to oxygen and/or light.1. Re-analyze the purity of the material using HPLC-UV (see Protocol 2). 2. If purity is compromised, procure a new batch. 3. Implement the recommended storage procedures (see Protocol 1) for all new and existing stock.
Unexpected peaks in HPLC/NMR. Degradation Products: New chemical species have formed during storage.1. Compare the chromatogram/spectrum to a fresh reference standard if available. 2. Consider conducting a forced degradation study to tentatively identify the degradants.[20][21] 3. Review storage history to identify the likely stress condition (heat, light, air exposure).
Poor solubility or insolubility. Polymerization or Formation of Insoluble Degradants: Can be caused by light exposure or thermal stress.1. Attempt to dissolve a small amount in a strong solvent to confirm insolubility. 2. The material is likely significantly degraded and should be disposed of according to institutional guidelines.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol outlines the best practices for storing this compound to maintain its chemical integrity.

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap to protect the compound from light and ensure an inert sealing surface.

  • Aliquotting: If you have a large batch, aliquot the material into smaller, single-use quantities. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Purge: Place the opened vial containing the aliquot into a glove box or a desiccator with an inert gas inlet. Gently flush the vial with dry argon or nitrogen for 1-2 minutes to displace all air.

  • Sealing: Immediately and tightly seal the vial cap after the inert gas purge. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date received, date opened/aliquotted, and storage conditions.[22]

  • Refrigeration: Place the sealed vial inside a secondary container (e.g., a small box or plastic bag) and store it in a designated refrigerator at 2-8 °C.[12]

Protocol 2: Routine Purity Assessment by HPLC-UV

This protocol provides a general method to monitor the stability of your compound over time. This method must be validated for your specific instrumentation and needs.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 254 nm or a wavelength determined by a UV scan of the pure compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a final concentration of 0.1 mg/mL. Ensure complete dissolution.

  • Analysis Workflow:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a solvent blank to ensure no system contamination.

    • Inject the prepared sample solution.

    • Run a gradient elution program (e.g., 5% B to 95% B over 20 minutes) to separate the main compound from any more or less polar impurities.

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • A decrease in purity of >2% from the initial analysis or the appearance of any new peak >0.1% suggests significant degradation. A target degradation of 5-20% is often used in forced studies to validate the method's stability-indicating properties.[19][21]

Analytical Workflow Diagram

This diagram outlines the decision-making process for assessing compound stability.

G A Start: Receive or Synthesize Compound B Perform Initial Purity Check (e.g., HPLC-UV, Protocol 2) A->B C Store Compound (Protocol 1) B->C D Periodic Re-analysis (e.g., every 6-12 months) C->D E Compare Purity to Initial/Previous Result D->E F Purity Acceptable (No significant change) E->F Yes G Purity Unacceptable (Degradation detected) E->G No H Continue Use in Experiments F->H I Troubleshoot Storage & Procure New Material G->I

Caption: Workflow for stability monitoring of the compound.

By implementing these rigorous storage, handling, and analysis procedures, researchers can significantly reduce the risk of degradation, ensuring the reliability of their data and the success of their research endeavors.

References

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  • Kropp, H., et al. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications.
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  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 12). US Hazmat Rentals.
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  • Storage and Transportation of Benzoic Acid. (n.d.). Snowhite Chemical Co.,LTD.
  • K.C. Swallow, et al. (2023, July 16). Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. NIH National Library of Medicine.
  • Safety Data Sheet: Benzoic acid sodium salt. (n.d.). Carl ROTH.
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Technical Support Center: Scale-Up Synthesis of 4-(5-Chlorothiophen-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis of 4-(5-chlorothiophen-2-yl)benzoic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered when scaling this process from the laboratory bench to larger-scale production.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in various pharmaceutical programs, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed C-C bond formation is a powerful tool in modern organic synthesis.[1] However, its transition from small-scale laboratory conditions to robust, multi-kilogram manufacturing processes presents significant hurdles.[2][3] Intrinsic complexities associated with palladium catalysis, such as sensitivity to air and temperature, mixing efficiency, and impurity profiles, can lead to unexpected failures during scale-up.[2][3]

This document serves as a practical, field-proven guide to navigate these challenges, ensuring a reproducible and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially viable route is the Suzuki-Miyaura coupling of a 4-halobenzoic acid derivative (typically methyl 4-bromobenzoate) with 5-chloro-2-thiopheneboronic acid. The initial coupling yields the methyl ester, which is subsequently hydrolyzed to the final carboxylic acid product.

Q2: Why use the methyl ester of 4-bromobenzoic acid instead of the free acid?

Using the free carboxylic acid can complicate the reaction. The acidic proton can interfere with the basic conditions required for the Suzuki coupling, potentially neutralizing the base and inhibiting the catalytic cycle. Furthermore, the carboxylate salt may have poor solubility in the organic solvents typically used, leading to a heterogeneous and sluggish reaction. Performing the coupling on the ester and hydrolyzing in a separate step leads to a cleaner reaction and simpler purification.

Q3: What are the critical process parameters (CPPs) to monitor during the Suzuki coupling step?

The most critical parameters are:

  • Temperature Control: Deviations can lead to stalled reactions or the formation of undesired side products.[3] Many Suzuki reactions have a narrow optimal temperature window.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[3] Rigorous exclusion of air by maintaining a nitrogen or argon atmosphere is essential to prevent catalyst deactivation and the formation of oxidative side products.

  • Stirring Efficiency/Mixing: As the reaction often involves multiple phases (organic solvent, aqueous base, solid catalyst/reagents), inadequate mixing can lead to inconsistencies in reaction kinetics and incomplete conversion, especially in large reactors.[3]

  • Reagent Charging Sequence: The order in which reagents are added can be critical. For instance, pre-mixing the palladium catalyst and ligand before adding the base and substrates can sometimes be beneficial, though in other cases, it can lead to catalyst decomposition.[4]

Q4: How do I remove residual palladium from my final product to meet pharmaceutical specifications (<10 ppm)?

Residual palladium is a major concern in API manufacturing.[2] Common strategies include:

  • Crystallization: Often, multiple crystallizations can significantly reduce palladium levels.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb palladium species.

  • Palladium Scavengers: Using scavenger resins or thiourea-based reagents that selectively bind to palladium, followed by filtration.

  • Aqueous Washes: Certain aqueous washes (e.g., with a cysteine or thiourea solution) can extract palladium into the aqueous phase.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis, their root causes, and recommended solutions.

Problem 1: Low or Stalled Reaction Conversion

A drop in conversion rate is a frequent issue when moving from a lab flask to a plant reactor.[4]

Potential Root Cause Diagnostic Check Recommended Solution
Catalyst Deactivation Analyze a reaction sample for palladium black (precipitated, inactive Pd). Check oxygen levels in the reactor headspace.[3][5]Ensure rigorous inerting procedures (vacuum/N₂ cycles). Degas all solvents and reagent solutions before use. Consider using more robust ligands that protect the Pd center.
Poor Mixing/Mass Transfer Observe the reaction mixture. Is it a well-mixed slurry or are there stagnant zones? Are solids caked on the reactor walls?[3]Increase the agitation speed. Evaluate the impeller design for the specific reactor geometry and reaction type (e.g., anchor vs. pitched-blade turbine).
Incorrect Reaction Temperature Verify internal temperature probes are calibrated and accurately placed. Large reactors can have significant temperature gradients.[3]Ensure the reactor's heating/cooling jacket is performing to specification. For exothermic reactions, control the addition rate of reagents to manage the heat output.
Poor Reagent Quality Verify the purity of the boronic acid and aryl halide via analytical methods (e.g., NMR, LC-MS). Boronic acids can degrade on storage.Use freshly sourced or purified reagents. Boronic acids are prone to forming anhydrides (boroxines), which can be less reactive.[5]
Problem 2: High Levels of Impurities

The formation of byproducts can complicate purification and reduce yield.[5]

Impurity Type (Structure) Common Cause Minimization Strategy
Homocoupling (Biaryl) Caused by oxygen or high temperatures, leading to coupling of two boronic acid molecules or two aryl halide molecules.[5]Maintain strict anaerobic conditions.[3] Avoid excessive reaction temperatures. A slightly slower, cooler reaction is often cleaner.
Protodeboronation (Des-Boron) The C-B bond of the boronic acid is cleaved by a proton source (e.g., water), replacing it with a hydrogen atom.[5]Use a sufficiently strong base and ensure it is not consumed by acidic impurities. Avoid overly aqueous conditions or prolonged reaction times at high temperatures.
Dehalogenation (Des-Halogen) The aryl halide loses its halogen atom, which is replaced by hydrogen.[5]This can be promoted by certain ligands or impurities in the base. Screen different phosphine ligands. Ensure high-purity base is used.
Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving common issues during the synthesis.

G cluster_low_yield Low Yield Troubleshooting cluster_high_impurity High Impurity Troubleshooting start Reaction Issue Detected (e.g., Low Yield, High Impurity) check_conversion Check Reaction Conversion by HPLC start->check_conversion check_temp Verify Internal Temperature check_conversion->check_temp Conversion <98% identify_impurity Identify Impurity by LC-MS check_conversion->identify_impurity Impurity >1% check_mixing Assess Agitation & Mixing check_temp->check_mixing solution_temp Adjust Heating/Cooling Profile check_temp->solution_temp check_inert Check O₂ Level & Inerting check_mixing->check_inert solution_mixing Optimize Stirrer Speed/ Impeller check_mixing->solution_mixing check_reagents Analyze Reagent Purity check_inert->check_reagents solution_inert Improve Degassing & N₂ Blanket check_inert->solution_inert solution_reagents Use High-Purity Reagents check_reagents->solution_reagents is_homo Homocoupling? identify_impurity->is_homo is_proto Protodeboronation? is_homo->is_proto No solution_homo Improve Inerting, Lower Temperature is_homo->solution_homo Yes solution_proto Screen Bases, Control Water Content is_proto->solution_proto Yes

Caption: A decision tree for troubleshooting scale-up issues.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Methyl 4-(5-chlorothiophen-2-yl)benzoate (Suzuki Coupling)

Safety Note: This procedure involves flammable solvents and a palladium catalyst. All operations must be conducted in a well-ventilated fume hood or an appropriate manufacturing environment under an inert atmosphere. Personal Protective Equipment (PPE) is mandatory.

Equipment:

  • Jacketed glass reactor (e.g., 50 L) equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

Reagents:

  • Methyl 4-bromobenzoate (1.00 kg, 4.65 mol, 1.0 equiv)

  • 5-Chloro-2-thiopheneboronic acid (0.84 kg, 5.12 mol, 1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (10.5 g, 0.0465 mol, 0.01 equiv)

  • Triphenylphosphine [PPh₃] (24.4 g, 0.093 mol, 0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (1.93 kg, 13.95 mol, 3.0 equiv)

  • 1,4-Dioxane (20 L)

  • Deionized Water (5 L)

Procedure:

  • Reactor Setup & Inerting: Ensure the reactor is clean and dry. Purge the vessel with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: To the reactor, charge 1,4-Dioxane (20 L), Methyl 4-bromobenzoate (1.00 kg), 5-Chloro-2-thiopheneboronic acid (0.84 kg), Pd(OAc)₂ (10.5 g), and PPh₃ (24.4 g).

  • Degassing: Begin stirring and sparge the mixture with nitrogen gas through a subsurface tube for 20 minutes to ensure all dissolved oxygen is removed.

  • Base Addition: Prepare a solution of K₂CO₃ (1.93 kg) in deionized water (5 L). Degas this aqueous solution by sparging with nitrogen for 15 minutes.

  • Reaction: Add the degassed K₂CO₃ solution to the reactor. Heat the reaction mixture to 85-90 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by HPLC. A sample is taken every hour after reaching temperature. The reaction is considered complete when the area% of methyl 4-bromobenzoate is less than 1.0%.

  • Cooldown: Once complete, cool the reaction mixture to 20-25 °C.

Protocol 2: Work-up and Hydrolysis to this compound

Procedure:

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Filtration: Filter the organic layer through a pad of celite to remove palladium black and other inorganic solids. Wash the celite pad with 1,4-Dioxane (2 L).

  • Solvent Swap: Concentrate the combined organic filtrate under reduced pressure to a volume of approximately 5 L. Add Methanol (10 L).

  • Hydrolysis: Prepare a solution of Sodium Hydroxide (0.56 kg, 14.0 mol) in Water (5 L). Add this solution to the methanol/product mixture. Heat to 60-65 °C and stir for 2-3 hours until HPLC analysis confirms complete hydrolysis of the ester.

  • Isolation & Purification: a. Cool the mixture to 20-25 °C. b. Slowly acidify the mixture to pH 2-3 by adding 6M Hydrochloric Acid (HCl). The product will precipitate as a solid. c. Stir the resulting slurry for 1 hour at 20-25 °C. d. Filter the solid product, and wash the cake thoroughly with deionized water (3 x 5 L) until the filtrate is neutral (pH ~7). e. Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

Synthesis Workflow Diagram

G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Work-up & Hydrolysis cluster_step3 Step 3: Isolation reagents1 Methyl 4-bromobenzoate 5-Chlorothiophene-2-boronic acid Pd(OAc)₂ / PPh₃ K₂CO₃ (aq) reaction1 Reaction in Dioxane 85-90 °C, 4-6h reagents1->reaction1 workup Phase Split Filter Catalyst reaction1->workup IPC Check: <1% SM hydrolysis NaOH (aq) / MeOH 60-65 °C, 2-3h workup->hydrolysis isolation Acidification (HCl) Precipitation hydrolysis->isolation IPC Check: <0.5% Ester purification Filter & Wash Dry isolation->purification final_product Final Product: 4-(5-Chlorothiophen-2-YL) benzoic acid purification->final_product

Sources

refining purification methods for high-purity 4-(5-Chlorothiophen-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges of purifying 4-(5-Chlorothiophen-2-YL)benzoic acid. This document moves beyond simple protocols to provide in-depth troubleshooting and foundational knowledge, empowering you to achieve the high purity required for pharmaceutical development and research applications.

Introduction: The Criticality of Purity

This compound is a key building block in medicinal chemistry. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in regulatory filings. This guide provides a structured approach to troubleshooting common purification challenges, ensuring your final compound meets the most stringent quality standards.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The most common synthetic route to this compound is the Suzuki-Miyaura coupling. However, side reactions and incomplete conversions during synthesis are the primary sources of impurities.

G cluster_synthesis Suzuki-Miyaura Coupling Synthesis cluster_products Reaction Mixture SM1 4-Carboxyphenylboronic Acid Product Target Product: This compound SM1->Product Impurity1 Homocoupling Impurity: Biphenyl-4,4'-dicarboxylic acid SM1->Impurity1 Side Reaction Impurity4 Deborylation Product: Benzoic Acid SM1->Impurity4 Side Reaction (Protodeborylation) SM2 2,5-Dichlorothiophene SM2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Product Reaction Impurity5 Catalyst Residue: Palladium Species Catalyst->Impurity5 Post-Reaction Impurity2 Starting Material: Unreacted Boronic Acid Product->Impurity2 Source of Impurity Impurity3 Starting Material: Unreacted Dichlorothiophene Product->Impurity3 Source of Impurity

Caption: Potential synthetic routes and common process-related impurities.

Section 2: Troubleshooting Purification Methods (Q&A Format)

This section addresses specific issues you may encounter during purification.

Recrystallization

Recrystallization is often the first line of defense for purification, leveraging differences in solubility between the target compound and impurities.[1][2]

Q: My product has "oiled out" during cooling instead of forming crystals. What should I do?

A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Immediate Action: Re-heat the solution until the oil redissolves completely. Add a small amount of a co-solvent in which your compound is more soluble (e.g., a few drops of ethanol if you are using an ethanol/water mixture) to reduce the saturation point.[3]

  • Causality & Long-Term Solution: The primary cause is often too rapid cooling or an inappropriate solvent system. Allow the solution to cool much more slowly (e.g., by placing the flask in an insulated container) to give the molecules adequate time to form an ordered crystal lattice.[1][4] If the problem persists, you must select a different solvent or solvent system with a lower boiling point.

Q: After recrystallization, my product's purity has barely improved. Why is this happening?

A: This suggests that the chosen solvent does not effectively differentiate between your product and the main impurity.

  • Probable Cause 1: Co-crystallization. The impurity may have very similar solubility properties to your product in the chosen solvent. For instance, the homocoupling byproduct (biphenyl-4,4'-dicarboxylic acid) has a similar dicarboxylic acid structure and may co-crystallize.

  • Solution: Conduct a new solvent screen. An ideal solvent should dissolve the compound completely at high temperatures but have very low solubility at low temperatures, while the impurity should either be insoluble at high temperatures or remain highly soluble at low temperatures.[5] A table of potential solvents is provided below.

  • Probable Cause 2: Inefficient Washing. The crystals may be pure, but their surfaces are coated with mother liquor containing impurities.

  • Solution: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent.[1][4] Using room-temperature or warm solvent will redissolve a significant portion of your product, drastically reducing yield.

Flash Column Chromatography

For impurities with similar polarities to the product, column chromatography is the preferred method.

Q: I'm seeing poor separation between my product and a closely-eluting impurity on the silica column. How can I improve resolution?

A: Poor resolution is typically a function of the mobile phase composition. The goal is to find a solvent system that maximizes the differential partitioning of your components between the stationary (silica) and mobile phases.

  • Strategy 1: Decrease Solvent Polarity. If the compounds are eluting too quickly (low Rf values), reduce the concentration of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). This will increase the interaction of your polar benzoic acid with the silica, slowing its elution and allowing more time for separation.

  • Strategy 2: Add an Acidic Modifier. Carboxylic acids like yours can "streak" or "tail" on silica columns due to strong, non-specific binding with the slightly acidic silica surface. Adding a small amount (0.5-1%) of acetic or formic acid to your mobile phase can suppress the deprotonation of your benzoic acid, leading to sharper peaks and better separation.

  • Strategy 3: Change Solvent Selectivity. If adjusting polarity doesn't work, switch one of your mobile phase components. For example, replacing ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE) can alter the specific interactions with your compounds and improve separation, even if the overall polarity is similar.

Q: My product seems to be stuck on the column, and my recovery is very low. What went wrong?

A: This is a common issue with highly polar compounds like carboxylic acids on silica gel.

  • Cause: The mobile phase is not polar enough to elute the compound from the highly polar silica gel. Your product is irreversibly adsorbed.

  • Solution: Increase the polarity of your mobile phase significantly. A gradient elution, starting with a low polarity and gradually increasing, is often effective. For very stubborn cases, a mobile phase containing methanol may be necessary. For example, a gradient from 100% dichloromethane to 95:5 dichloromethane:methanol can be effective.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most reliable method for achieving >99.5% purity for regulatory submission?

A: A multi-step approach is typically required. Start with an acid-base extraction to remove neutral impurities. Follow this with a carefully optimized recrystallization. For the highest purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary to remove trace-level impurities that are structurally very similar to the target compound.[6]

Q: How should I properly dry and store the purified this compound?

A: The compound should be dried under high vacuum at a temperature between 40-50°C until a constant weight is achieved. This removes residual solvents without causing thermal degradation. For long-term storage, keep the compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) and protected from light to prevent potential degradation.

Q: What analytical techniques are essential for confirming purity and structure?

A: A combination of techniques is necessary for a complete characterization.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. It can accurately determine the area percentage of the main peak relative to impurities.[7]

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR): Indispensable for confirming the chemical structure and identifying the presence of starting materials or by-products. The absence of unexpected peaks is a strong indicator of purity.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Techniques like LC-MS are powerful for identifying the molecular weights of unknown impurities detected by HPLC.

Section 4: Key Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Selection: In a test tube, dissolve ~20 mg of the crude material in a minimal amount of a hot solvent candidate (see Table 1).

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent portion-wise while heating and stirring until the solid is fully dissolved. Avoid adding a large excess of solvent.[2]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

G cluster_troubleshoot Troubleshooting start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool_rt Slowly cool to room temperature dissolve->cool_rt oiled_out Product 'Oils Out'? cool_rt->oiled_out cool_ice Cool in ice-water bath filter Vacuum filter crystals cool_ice->filter wash Wash with minimal ice-cold solvent filter->wash dry Dry under vacuum wash->dry end High-Purity Product dry->end oiled_out->cool_ice No reheat Re-heat, add co-solvent, cool slower oiled_out->reheat Yes reheat->cool_rt

Caption: Workflow for optimized recrystallization with troubleshooting.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general starting point; method optimization is crucial.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the purified compound in 10 mL of the mobile phase to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.[7]

    • Mobile Phase: Acetonitrile and water (with 0.1% trifluoroacetic acid) are a common starting point. A typical gradient might be 50% to 95% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[7]

    • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main product by the total peak area of all components.

Section 5: Data Summary Tables

Table 1: Recrystallization Solvent Screening Guide

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
Ethanol/WaterHighLowExcellent system. Adjust ratio to optimize yield. Compound is highly soluble in pure ethanol.[8]
Acetic Acid/WaterHighLowEffective, but can be difficult to remove acetic acid completely.
TolueneModerateLowGood for removing more polar impurities.
IsopropanolHighLowA good alternative to ethanol.
AcetonitrileHighModerateMay require significant cooling to achieve good recovery.

Solubility data is generalized based on the properties of similar benzoic acid derivatives.[9][10][11] Empirical testing is required.

Table 2: Typical HPLC Starting Parameters

ParameterValueRationale
Stationary Phase C18 (Reversed-Phase)Good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% TFA in WaterAcidifier to ensure the carboxyl group is protonated for sharp peaks.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 50% B to 95% B in 15 minEnsures elution of both the main compound and any less polar impurities.
Detection Wavelength 254 nmStrong UV absorbance is expected due to the aromatic and thiophene rings.[7]

References

  • Vertex AI Search. (n.d.). Recrystallization 2.
  • Vertex AI Search. (n.d.). Recrystallization of Benzoic Acid.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros.
  • iMedPub. (n.d.). Pelagia Research Library.
  • Vertex AI Search. (n.d.). The Recrystallization of Benzoic Acid.
  • Vertex AI Search. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents.
  • Katta, J., & Rasmuson, A. C. (2008). Spherical Crystallization of Benzoic Acid. International Journal of Pharmaceutics, 348(1-2), 61-69. doi: 10.1016/j.ijpharm.2007.07.006.
  • ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Stovall, D. M., et al. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). doi: 10.1063/1.4816161.
  • Google Patents. (2014). Method of purification of prostaglandins including fluorine atoms by preparative hplc.

Sources

Technical Support Center: Troubleshooting Biological Assays with 4-(5-Chlorothiophen-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers, we understand that obtaining consistent and reliable data is paramount. When working with small molecules like 4-(5-Chlorothiophen-2-YL)benzoic acid, unexpected variability in biological assay results can be a significant hurdle. This guide is designed to move beyond generic advice and provide a structured, scientifically-grounded framework for diagnosing and resolving these inconsistencies.

My objective is to empower you with the insights and practical tools needed to not only solve your immediate issues but also to build more robust and reliable assays for your research. We will explore the common pitfalls associated with compounds of this class and walk through systematic troubleshooting workflows.

Section 1: Compound-Specific Considerations

Before troubleshooting the assay, it's crucial to understand the intrinsic properties of the molecule you are working with. This compound possesses chemical features—a halogenated heterocycle and a carboxylic acid—that can influence its behavior in aqueous assay buffers.

Q1: What are the key physicochemical properties of this compound, and why do they matter?

A1: Understanding the compound's properties is the first step in diagnosing assay issues. Poor solubility, for instance, is a primary driver of inconsistent results.[1] Below is a table summarizing key computed properties that predict its behavior.

PropertyPredicted ValueImplication for Biological Assays
Molecular Weight ~254.7 g/mol Standard for small molecules.
XLogP3-AA ~4.1Indicates high lipophilicity and predicts poor aqueous solubility.[1]
Topological Polar Surface Area (TPSA) 65.5 ŲModerate TPSA; suggests reasonable potential for membrane permeability.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 4The oxygens and the sulfur atom.

The high predicted LogP is a red flag. Lipophilic compounds often exhibit poor aqueous solubility, leading to precipitation or aggregation in assay buffers. This results in an unknown and inconsistent concentration of the compound actually being tested, causing significant variability in dose-response curves.[2]

Q2: I suspect my compound is precipitating in the assay medium. How can I confirm this and what can I do about it?

A2: Visual inspection is the first step; look for cloudiness or particulates after adding the compound to the buffer. However, aggregation can occur at a microscopic level before visible precipitation.

The underlying cause of inconsistent results often traces back to how the compound is handled and its behavior in the assay medium. A logical workflow can help diagnose these issues.

G start Inconsistent Results Observed solubility Is the compound fully dissolved in the stock solvent (DMSO)? start->solubility prepare_fresh Prepare fresh stock solution. Ensure complete dissolution. solubility->prepare_fresh No assay_sol Is the final assay concentration below the aqueous solubility limit? solubility->assay_sol Yes prepare_fresh->assay_sol nephelometry Perform a kinetic solubility assay (e.g., nephelometry) to determine the solubility limit in your assay buffer. assay_sol->nephelometry Unsure aggregation Does the compound form aggregates? assay_sol->aggregation Yes end_point Re-run assay with optimized compound preparation protocol. assay_sol->end_point No, concentration is too high. Redesign experiment. nephelometry->aggregation dls Use Dynamic Light Scattering (DLS) to detect sub-visible aggregates. aggregation->dls Unsure detergent Include a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to mitigate aggregation. aggregation->detergent Yes dls->detergent detergent->end_point G start High CV% between replicates (>15%) pipette_check Are pipettes calibrated? Is multichannel pipetting consistent? start->pipette_check calibrate Calibrate pipettes. Practice consistent technique. Use reverse pipetting for viscous liquids. pipette_check->calibrate No/Unsure mixing_check Is mixing adequate and uniform? pipette_check->mixing_check Yes calibrate->mixing_check improve_mixing Gently tap or use an orbital shaker after reagent addition. Ensure no bubbles are introduced. mixing_check->improve_mixing No edge_effect Are the variable wells on the plate perimeter? mixing_check->edge_effect Yes improve_mixing->edge_effect mitigate_edge Avoid using outer wells for samples. Fill them with buffer to create a humidity barrier. edge_effect->mitigate_edge Yes end_point Re-run assay with improved technique. edge_effect->end_point No mitigate_edge->end_point

Caption: Decision tree for diagnosing high replicate variability.

Issue 2: My Compound Shows Activity in a Biochemical Assay but Not in a Cell-Based Assay

This is a common and important finding in drug discovery, often referred to as a "biochemical-to-cell disconnect."

Q: Why is my compound potent against a purified enzyme, but inactive when I test it on whole cells?

A: This discrepancy typically points to one of three factors:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The moderate TPSA of this compound suggests it has the potential to be permeable, but this must be verified.

  • Compound Stability/Metabolism: The compound may be rapidly degraded by enzymes in the cell culture medium or metabolized by the cells into an inactive form.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), preventing it from reaching a sufficient intracellular concentration.

To begin investigating this, we recommend performing a standard cytotoxicity assay, such as the MTT assay detailed in Appendix A , to ensure the concentrations you are using are not simply killing the cells, which can mask any specific activity.

Issue 3: My Assay Gives a High Signal or Appears Inhibited Even Without the Biological Target

This phenomenon points towards direct interference of the compound with the assay's detection system.

Q: I'm seeing a signal in my control wells containing just the compound and detection reagents. What is happening?

A: This is a classic case of assay interference, a common source of false positives in high-throughput screening. [2]Compounds can interfere in several ways:

  • Autofluorescence: The compound itself is fluorescent at the excitation/emission wavelengths used by the assay, creating an artificial signal.

  • Quenching: The compound absorbs light at the excitation or emission wavelength, reducing the signal from the reporter fluorophore and appearing as inhibition.

  • Reporter Enzyme Inhibition: Many assays use reporter enzymes like Luciferase or Horseradish Peroxidase (HRP). The compound may directly inhibit this reporter enzyme rather than the intended biological target. [2] To diagnose this, run a simple counter-screen. The protocol for an Assay Interference Counter-Screen is provided in Appendix A .

Section 3: FAQs: Proactive Problem-Solving

Q1: Could this compound be a Pan-Assay Interference Compound (PAINS)?

A1: PAINS are chemical structures known to cause non-specific activity in numerous assays, often leading to false positives. While the core structure of your compound is not a canonical PAINS alert, compounds with reactive moieties can sometimes behave this way. If you observe activity in multiple, unrelated assays, it is prudent to consider this possibility. The best way to rule this out is to confirm activity with a secondary, orthogonal assay that uses a different detection method.

Q2: What are the best practices for preparing a DMSO stock solution of this compound?

A2: Given its predicted poor aqueous solubility, proper handling of the DMSO stock is critical.

  • Use High-Quality DMSO: Use anhydrous, high-purity DMSO.

  • Ensure Complete Dissolution: Warm the solution gently (to 30-37°C) and vortex thoroughly to ensure all solid material is dissolved.

  • Store Properly: Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.

  • Avoid Serial Dilutions in Buffer: When preparing your dose-response curve, perform serial dilutions in DMSO first. Then, make the final dilution into the aqueous assay buffer. This minimizes the time the compound spends in a low-solubility environment.

Appendix A: Detailed Experimental Protocols
Protocol 1: Basic Kinetic Solubility Assessment
  • Objective: To determine the approximate concentration at which the compound precipitates in assay buffer.

  • Principle: Nephelometry measures light scattering caused by insoluble particles. An increase in the nephelometry signal indicates precipitation.

  • Reagents:

    • Assay Buffer (the same used in your biological assay)

    • 10 mM stock solution of this compound in 100% DMSO.

  • Equipment:

    • Nephelometer or a plate reader capable of measuring light scatter.

    • Clear 96-well or 384-well microplate.

  • Procedure:

    • Prepare a serial dilution of your compound in 100% DMSO (e.g., from 10 mM down to ~10 µM).

    • In the microplate, add 198 µL of Assay Buffer to each well.

    • Add 2 µL of your DMSO serial dilutions to the wells (this creates a 1:100 dilution and a final DMSO concentration of 1%). Include DMSO-only wells as a negative control.

    • Place the plate in the reader and immediately begin kinetic measurements, taking a reading every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Plot the final nephelometry reading against the compound concentration.

    • The concentration at which the signal begins to rise sharply above the DMSO control baseline is the approximate limit of solubility.

Protocol 2: MTT Cytotoxicity Assay
  • Objective: To determine the concentration at which the compound is toxic to cells.

  • Principle: The mitochondrial reductase in living cells converts the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Cells of interest, plated in a 96-well plate.

    • Complete cell culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., 0.5% DMSO) controls.

    • After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple precipitates are visible.

    • Add 100 µL of Solubilization Buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle control.

    • Plot percent viability vs. compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Protocol 3: Assay Interference Counter-Screen
  • Objective: To determine if the compound directly interferes with the assay's detection mechanism.

  • Procedure:

    • Design a set of control wells that replicate the final step of your assay but omit the biological target (e.g., the enzyme or cells).

    • For a fluorescence-based assay, the wells should contain: Assay Buffer + Detection Reagent (fluorogenic substrate) + Compound Dilutions.

    • For a luciferase-based assay, the wells should contain: Assay Buffer + Purified Luciferase Enzyme + Luciferin Substrate + Compound Dilutions.

    • Incubate for the standard assay time.

    • Read the plate on the plate reader.

  • Data Analysis:

    • Any signal that is dependent on the concentration of your compound indicates direct assay interference. This signal should be subtracted from your primary assay data as background, or the assay may need to be redesigned.

References
  • Ansh Labs. Troubleshooting Immunoassays. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Schürer, S. C., et al. (2012). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

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Technical Support Center: Navigating the Computational Landscape of Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for computational tools in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of in silico tools to predict and resolve synthesis challenges. As a senior application scientist, my goal is to provide you with not only step-by-step solutions to common problems but also the underlying scientific reasoning to empower your experimental design and decision-making.

This resource is structured to address the practical challenges you may face, moving from frequently asked questions that provide a foundational understanding to detailed troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when using computational tools for synthesis planning and prediction.

Q1: My retrosynthesis software suggested a route that seems overly complex and impractical. Why does this happen and what should I do?

A: This is a common issue stemming from the fact that retrosynthesis algorithms, while powerful, do not always align with practical laboratory constraints.[1] The software may propose routes with an excessive number of steps, including redundant protection/deprotection sequences, because it is optimizing for a different set of parameters than a bench chemist might, such as pathway diversity or theoretical yield, rather than operational simplicity.[1]

  • Causality: The algorithm might be navigating a vast chemical reaction space and identifying a mathematically "optimal" path based on its training data, which may not have been sufficiently curated to penalize impractical steps.[2] It lacks the nuanced understanding of a human chemist regarding factors like reagent cost, availability, and the sheer effort of additional transformations.

  • Recommended Action:

    • Expert Review: Always treat the software's output as a starting point for ideation, not a definitive plan.[1]

    • Manual Refinement: Use your chemical intuition to simplify the proposed route. Look for opportunities to combine steps, change the order of reactions, or select alternative starting materials.

    • Constraint Application: Many modern tools allow you to apply constraints, such as limiting the number of steps or excluding certain reaction types. Utilize these features to guide the algorithm towards more practical solutions.

Q2: The reaction prediction tool I'm using failed to predict the major product observed in my experiment. What are the likely reasons for this discrepancy?

A: Discrepancies between predicted and experimental outcomes are often due to the inherent limitations of the underlying models and the complexity of real-world chemical reactions.[3][4]

  • Causality:

    • "Black Box" Nature of Models: Many prediction tools, especially those based on deep learning, can act as "black boxes," making it difficult to understand the chemical reasoning behind their predictions.[5][6] The model may have learned statistical correlations from its training data that don't perfectly align with the underlying chemical principles of your specific reaction.

    • Incomplete Reaction Representation: The model may not adequately account for all reaction parameters that influence the outcome, such as solvent effects, temperature, catalyst choice, or even trace impurities.[3]

    • Limited Training Data: The model may not have been trained on a sufficiently diverse dataset that includes reactions analogous to the one you are running.[7]

  • Recommended Action:

    • Analyze Model Interpretability (if available): Some advanced models offer tools to interpret their predictions, highlighting the parts of the reactant molecules that most influenced the outcome.[5][8] This can provide clues as to why the model made a particular prediction.

    • Vary Input Parameters: If the tool allows, systematically vary the input parameters (e.g., solvent, temperature) to see how they affect the predicted outcome. This can help you understand the model's sensitivity to different conditions.

    • Consult Reaction Databases: Cross-reference the predicted reaction with established chemical reaction databases to see if there is literature precedent for the predicted or the observed outcome.[1]

Q3: How can I trust the predictions of a computational model, especially when exploring novel chemistries?

A: Trust in computational predictions should be built on a foundation of critical evaluation and experimental validation.[1][9] No in silico tool should be used as a replacement for experimental work, but rather as a powerful hypothesis generation and prioritization tool.

  • Causality: The accuracy of a model is inherently tied to the quality and breadth of the data it was trained on.[2][7] For novel chemistries that are, by definition, not well-represented in existing datasets, the model is forced to extrapolate, which can lead to less reliable predictions.

  • Recommended Action:

    • Experimental Validation: The ultimate test of any in silico prediction is experimental validation.[9][10] Start with small-scale experiments to confirm the feasibility of key predicted steps.

    • Use Multiple Models: If possible, use multiple computational tools to predict the outcome of a reaction or propose a synthesis route. Consensus between different models can increase confidence in the prediction.

    • Assess the Applicability Domain: Be aware of the applicability domain of the model you are using.[11] The creators of the tool should provide information on the types of chemistry for which the model is expected to perform well.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific challenges you may encounter during your experiments.

Guide 1: Troubleshooting Unexpected Side Products in a Computationally-Predicted Reaction

You've used a reaction prediction tool to design a key step in your synthesis. However, upon running the reaction, you observe a significant amount of an unexpected side product.

Protocol for Investigation:

  • Characterize the Side Product: Fully characterize the structure of the side product using standard analytical techniques (NMR, MS, etc.).

  • Re-evaluate the Computational Prediction:

    • Input Verification: Double-check that all reactants, reagents, and conditions were entered correctly into the prediction software. Small errors in input can lead to significantly different outputs.

    • Explore Alternative Reaction Pathways: Use the software to explore alternative reaction pathways from the starting materials. Does the software predict the formation of the observed side product under any conditions?

  • Mechanistic Hypothesis Generation:

    • Based on the structures of the starting materials, desired product, and side product, propose plausible reaction mechanisms for the formation of both products.

    • Consult the chemical literature and reaction databases to see if similar side reactions have been reported for related transformations.[1]

  • Computational Mechanistic Analysis (Advanced): If you have access to quantum mechanics (QM) software, you can perform calculations to investigate the energetics of the competing reaction pathways. This can provide a quantitative basis for understanding why the side product is forming.

  • Experimental Optimization: Based on your mechanistic hypotheses, design experiments to suppress the formation of the side product. This could involve:

    • Changing the reaction temperature or time.

    • Using a different solvent or catalyst.

    • Altering the stoichiometry of the reactants.

Workflow for Troubleshooting Unexpected Side Products

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Unexpected side product observed B Characterize side product structure A->B C Re-evaluate computational prediction B->C D Generate mechanistic hypotheses C->D E Computational mechanistic analysis (optional) D->E Advanced F Design and perform optimization experiments D->F E->F G Achieve desired product selectivity F->G

Caption: A workflow for troubleshooting unexpected side products.

Guide 2: Resolving Conflicting Retrosynthesis Suggestions from Different Software Tools

You have used two different retrosynthesis software packages to generate synthetic routes to your target molecule, and they have proposed significantly different strategies.

Protocol for Resolution:

  • Analyze the Underlying Algorithms: Understand the different approaches used by the software tools. One might be a template-based approach, relying on a library of known reactions, while another might use a template-free, machine learning-based method. This can explain why their suggestions differ.

  • Evaluate the Proposed Key Disconnections: For each proposed route, identify the key bond disconnections.

    • Are these disconnections chemically reasonable?

    • Do they lead to readily available or easily synthesizable starting materials?

  • Assess the Feasibility of Individual Steps: For each proposed reaction step in both routes:

    • Search for literature precedent in reaction databases.

    • Consider potential challenges such as chemoselectivity, stereoselectivity, and the potential for side reactions.[12]

  • Compare the Overall Route Metrics: Create a table to compare the two proposed routes based on key metrics:

MetricRoute A (Software 1)Route B (Software 2)
Number of Steps
Longest Linear Sequence
Predicted Overall Yield
Cost of Starting Materials
Potential for Scale-up
Safety/Toxicity Concerns
  • Hybrid Approach: Consider if a hybrid approach, combining the best features of both proposed routes, is possible. You might, for example, use the initial steps from one route and the endgame strategy from another.

  • Expert Judgment: Ultimately, the decision of which route to pursue will rely on your expert judgment as a chemist.[1] The computational tools provide valuable suggestions, but you are the final arbiter of what is practical and likely to succeed in the lab.

Logical Relationship in Resolving Conflicting Predictions

G cluster_0 Inputs cluster_1 Analysis cluster_2 Decision A Software 1 Prediction C Analyze Algorithms A->C B Software 2 Prediction B->C D Evaluate Key Disconnections C->D E Assess Step Feasibility D->E F Compare Route Metrics E->F G Select Optimal Route F->G

Caption: Decision-making process for conflicting retrosynthesis predictions.

References

  • Schwaller, P., et al. (2020). Investigations into the Efficiency of Computer-Aided Synthesis Planning. ACS Publications. [Link]

  • Himanen, L., et al. (2021). Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. Nature Communications. [Link]

  • MilliporeSigma. (2023). 5 Common Retrosynthesis Mistakes in In-Silico Drug Discovery. [Link]

  • Struble, T. J., et al. (2020). Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions. Chemical Science. [Link]

  • Al-Barakati, A., & Al-Ghamdi, A. (2022). Chemical Reaction Prediction using Machine Learning. Research Journal of Pharmacy and Technology. [Link]

  • Himanen, L., et al. (2021). Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. ResearchGate. [Link]

  • Grambow, C. A., et al. (2020). What Does the Machine Learn? Knowledge Representations of Chemical Reactivity. PMC. [Link]

  • Kim, E., et al. (2024). Predicting Chemical Reaction Outcomes Based on Electron Movements Using Machine Learning. arXiv. [Link]

  • Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning. (n.d.). [Link]

  • Coley, C. W., et al. (2017). Prediction of Organic Reaction Outcomes Using Machine Learning. ACS Central Science. [Link]

  • Machine Learning for Chemical Reactions. (2024). AIMLIC. [Link]

  • Torren-Peraire, P. (2025). Computer-aided synthesis planning for real-world applications. mediaTUM. [Link]

  • Wikipedia. (n.d.). List of computer-assisted organic synthesis software. [Link]

  • Wang, T., et al. (2026). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. [Link]

  • Thakkar, A., et al. (2025). Dissecting errors in machine learning for retrosynthesis: a granular metric framework and a transformer-based model for more informative predictions. Digital Discovery. [Link]

  • Todd, M. H. (2011). Computer‐aided synthesis design: 40 years on. Wiley Online Library. [Link]

  • Lowe, D. (2023). Slow march of the retrosynthesis robots. Chemistry World. [Link]

  • Chemmangattuvalappil, N. G., & Eden, M. R. (2025). Challenges and opportunities in computer-aided molecular design. ResearchGate. [Link]

  • Doyle, A. G., & Herzon, S. B. (2021). Automation and computer-assisted planning for chemical synthesis. The Doyle Group. [Link]

  • Gao, W., et al. (2018). Computational Chemical Synthesis Analysis and Pathway Design. PMC. [Link]

  • Challenges and limitations of computer-aided drug design. (n.d.). ResearchGate. [Link]

  • Regulate DNA Fragments to Bypass Synthesis Screening. (2026). Bioengineer.org. [Link]

  • Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(5-Chlorothiophen-2-yl)benzoic Acid and its Analogs as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterials and the Promise of Mur Ligase Inhibition

The escalating crisis of antibiotic resistance necessitates the exploration of novel bacterial targets. The enzymes involved in the biosynthesis of peptidoglycan, an essential polymer unique to the bacterial cell wall, represent a promising avenue for the development of new antibacterial drugs with novel mechanisms of action[1]. The Mur ligase family (MurC-MurF) catalyzes the cytoplasmic steps of peptidoglycan synthesis, making them critical for bacterial survival and attractive targets for therapeutic intervention[2].

This guide provides a comparative analysis of the biological activity of 4-(5-chlorothiophen-2-yl)benzoic acid and its structurally related analogs. While the parent compound serves as a foundational scaffold, this guide will focus on a series of more complex derivatives that have been synthesized and evaluated as potent inhibitors of MurD and MurE ligases, two consecutive enzymes in the peptidoglycan biosynthesis pathway[3]. We will delve into their inhibitory potency, antibacterial spectrum, mechanism of action, and the experimental protocols used to validate their activity.

The Chemical Landscape: From a Simple Scaffold to Potent Dual-Target Inhibitors

The core structure of this compound presents a simple yet versatile scaffold, combining a halogenated thiophene ring with a benzoic acid moiety. While biological data on this specific compound is limited in the public domain, its structural motifs are present in a class of highly active antibacterial agents. Researchers have elaborated on this basic framework, leading to the design of compounds that mimic the natural substrates of Mur ligases.

A particularly successful strategy has been the incorporation of a D-glutamic acid (D-Glu) moiety, as D-Glu is the natural substrate for the MurD ligase. This has led to the development of thiazolidin-4-one-based compounds, which have shown significant inhibitory activity[3][4].

Key Analogs for Comparison:

  • Compound I: A previously reported thiazolidine-2,4-dione-based inhibitor of E. coli MurD, which served as a starting point for further optimization[3].

  • Compound 9 (Rhodanine derivative): A D-Glu-containing dual inhibitor of MurD and MurE ligases, featuring a rhodanine (2-thioxothiazolidin-4-one) ring. This compound has demonstrated potent antibacterial activity[3].

  • Compound 10 (Thiazolidine-2,4-dione derivative): A direct analog of Compound 9, where the rhodanine ring is replaced by a thiazolidine-2,4-dione moiety[3].

The structural modifications from the simple this compound scaffold to these more complex molecules are guided by a structure-based design approach, aiming to enhance interactions with the enzyme's active site[3].

Comparative Analysis of Biological Activity

The efficacy of these compounds has been quantified through enzymatic assays to determine their inhibitory concentration (IC50) against purified Mur ligases and through microbiological assays to determine their minimum inhibitory concentration (MIC) against various bacterial strains.

Enzymatic Inhibition (IC50)

The inhibitory potency of the key analogs was assessed against MurD and MurE ligases from both a Gram-negative (Escherichia coli) and a Gram-positive (Staphylococcus aureus) bacterium.

CompoundTarget EnzymeIC50 (µM)
Compound I E. coli MurD35[3]
Compound 9 E. coli MurD8.2[3]
S. aureus MurD6.4[3]
E. coli MurE180[3]
S. aureus MurE17[3]
Compound 10 E. coli MurD36[3]
S. aureus MurD100[3]

Interpretation: The data clearly demonstrates that Compound 9 is a potent inhibitor of MurD from both bacterial species and also exhibits significant activity against S. aureus MurE, making it a dual-target inhibitor[3]. The replacement of the thiazolidine-2,4-dione ring (Compound 10) with a rhodanine ring (Compound 9) significantly enhances the inhibitory activity, particularly against S. aureus enzymes[3]. This highlights a critical structure-activity relationship (SAR) where the sulfur at the 2-position of the thiazolidinone ring is beneficial for activity.

Antibacterial Activity (MIC)

The most promising enzymatic inhibitor, Compound 9, was further evaluated for its whole-cell antibacterial activity.

Bacterial StrainCompound 9 MIC (µg/mL)
S. aureus ATCC 292138[3]
MRSA ATCC 433008[3]
E. faecalis ATCC 29212>128[3]
E. coli ATCC 25922>128[3]
P. aeruginosa ATCC 27853>128[3]

Interpretation: Compound 9 displays potent antibacterial activity against Gram-positive S. aureus, including the methicillin-resistant (MRSA) strain, with an MIC of 8 µg/mL[3]. However, it lacks activity against the tested Gram-negative bacteria and Enterococcus faecalis[3]. This suggests that while the compound can effectively inhibit the target enzymes, it may have issues with permeability across the outer membrane of Gram-negative bacteria or be susceptible to efflux pumps. Furthermore, the compound was found to be non-cytotoxic to human HepG2 cells at concentrations up to 200 µM, indicating a favorable preliminary safety profile[3].

Mechanism of Action: Structural Insights into MurD Inhibition

The mechanism of action of these inhibitors has been elucidated through X-ray crystallography. The crystal structure of E. coli MurD in complex with Compound 9 was solved at a resolution of 1.5 Å (PDB code: 2Y1O), revealing the precise binding mode within the enzyme's active site[3].

The inhibitor occupies the binding site of the MurD product, UDP-MurNAc-L-Ala-D-Glu. The D-Glu moiety and the rhodanine ring of Compound 9 are crucial for binding, forming a network of hydrogen bonds with key active site residues and water molecules[3].

cluster_inhibitor Inhibitor (Compound 9) cluster_enzyme E. coli MurD Active Site (PDB: 2Y1O) d_glu D-Glu Moiety linker Linker residues Active Site Residues (e.g., Gly, Ser, Arg) d_glu->residues H-Bonds rhodanine Rhodanine Ring rhodanine->residues H-Bonds water Water Molecules linker->water H-Bonds water->residues H-Bonds start Start: Prepare Reagents step1 Dispense 100 µM test compound in DMSO into 96-well plate. start->step1 step2 Add MurD/E enzyme, substrates (e.g., UMA, D-Glu), and ATP solution. step1->step2 step3 Incubate at 37°C for 15 minutes. step2->step3 step4 Terminate reaction by adding Biomol Green Reagent. step3->step4 step5 Incubate at room temperature for 5 minutes. step4->step5 end Read absorbance at 650 nm. step5->end

Caption: Workflow for the Malachite Green-based Mur ligase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds in 100% DMSO.

  • Assay Plate Setup: In a 96-well microtiter plate, add the test compounds to achieve a final concentration of 100 µM (or a range for IC50 determination). The final DMSO concentration should be kept constant, typically at 5% (v/v).[5]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 50 mM HEPES buffer, pH 8.0

    • 5 mM MgCl2

    • 0.005% Triton X-114 (to prevent compound aggregation)

    • 100 µM D-Glu (for MurD)

    • 80 µM UDP-N-acetylmuramoyl-L-alanine (UMA) (for MurD)

    • 400 µM ATP

    • Purified MurD enzyme.[5]

  • Enzymatic Reaction: Add the purified MurD enzyme to the wells to initiate the reaction. The final volume should be 50 µL.

  • Incubation: Incubate the plate at 37°C for 15 minutes.[5]

  • Reaction Termination and Color Development: Stop the reaction by adding 100 µL of Biomol Green reagent (a malachite green-based reagent).[5] This reagent forms a colored complex with the free phosphate generated by ATP hydrolysis.

  • Signal Reading: After a 5-minute incubation at room temperature, measure the absorbance at 650 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of residual enzyme activity compared to a control reaction without inhibitor. For IC50 determination, plot the residual activity against a range of inhibitor concentrations.[5]

Protocol 2: Antibacterial Susceptibility – Broth Microdilution MIC Test

This method determines the lowest concentration of an antibacterial agent that prevents the visible in vitro growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound. Further dilute the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12. Add 200 µL of the compound working solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.

  • Controls: Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • Select several colonies of the test microorganism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[6]

Conclusion and Future Directions

The comparative analysis reveals that while this compound represents a simple chemical starting point, its elaborated analogs, particularly the rhodanine-containing Compound 9, are potent dual inhibitors of MurD and MurE ligases. This compound demonstrates promising antibacterial activity against clinically relevant Gram-positive pathogens like MRSA. The lack of Gram-negative activity highlights the next major challenge: optimizing these compounds to overcome the permeability barriers of the outer membrane.

The detailed structural information from X-ray crystallography provides a clear roadmap for future structure-based drug design efforts. By modifying the linker and exploring alternative heterocyclic systems, it may be possible to enhance the pharmacokinetic properties and broaden the antibacterial spectrum of this promising class of Mur ligase inhibitors. The robust and validated experimental protocols detailed herein provide the necessary tools for researchers to advance these efforts in the critical search for new antibiotics.

References

  • Kačič, T., et al. (2011). Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus. ACS Medicinal Chemistry Letters, 2(3), 245-249. Available at: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available at: [Link]

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  • Tomašić, T., et al. (2011). Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites. Journal of Medicinal Chemistry, 54(15), 5463-5475. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

  • Hrast, M., et al. (2013). Structure-activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF. European Journal of Medicinal Chemistry, 67, 237-247. Available at: [Link]

  • Perdih, A., et al. (2014). Benzene-1,3-dicarboxylic acid derivatives as multiple inhibitors of bacterial Mur ligases (MurC-MurF). Journal of computer-aided molecular design, 28(6), 615-632. Available at: [Link]

  • Tomašić, T., et al. (2010). New 5-benzylidenethiazolidin-4-one inhibitors of bacterial MurD ligase: Design, synthesis, crystal structures, and biological evaluation. Journal of medicinal chemistry, 53(12), 4670-4683. Available at: [Link]

  • Hrast, M., et al. (2021). Mur ligases inhibitors with azastilbene scaffold: Expanding the structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 40, 127966. Available at: [Link]

  • Engel, M., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Pharmaceuticals, 15(11), 1391. Available at: [Link]

  • Sosič, I., et al. (2016). Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. Chimia, 70(5), 362-367. Available at: [Link]

  • Tomašić, T., et al. (2011). Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites. Journal of Medicinal Chemistry, 54(15), 5463-5475. Available at: [Link]

  • Hrast, M., et al. (2021). Mur ligases inhibitors with azastilbene scaffold: expanding the structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 40, 127966. Available at: [Link]

  • EUbOPEN. (n.d.). Protocol for Malachite Green. Available at: [Link]

  • Hrast, M., et al. (2013). Structure–activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF. European Journal of Medicinal Chemistry, 67, 237-247. Available at: [Link]

  • Gîrd, C. E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6537. Available at: [Link]

  • El-Sayed, N. N. E. (2004). Structure and function of the Mur enzymes: development of novel inhibitors. Mini reviews in medicinal chemistry, 4(9), 989-997. Available at: [Link]

  • Kumar, P., et al. (2022). Structure of the potent 4-thiazolidinone MurB inhibitor I. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 78(Pt 10), 405-412. Available at: [Link]

  • Fleming, P. R., et al. (2015). X-ray crystal structures of Escherichia coli RNA polymerase with switch region binding inhibitors enable rational design of squaramides with an improved fraction unbound to human plasma protein. Journal of medicinal chemistry, 58(7), 3156-3171. Available at: [Link]

  • Fleming, P. R., et al. (2015). X-ray crystal structures of Escherichia coli RNA polymerase with switch region binding inhibitors enable rational design of squaramides with an improved fraction unbound to human plasma protein. Journal of medicinal chemistry, 58(7), 3156-3171. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Tropical Journal of Pharmaceutical Research, 16(11), 2685-2692. Available at: [Link]

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A Comparative Analysis of Synthetic Routes to 4-(5-Chlorothiophen-2-YL)benzoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful project advancement. The compound 4-(5-Chlorothiophen-2-YL)benzoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct pathways. This guide provides a comprehensive comparative analysis of the most prominent synthetic routes to this target molecule. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to inform your synthetic strategy.

Introduction: The Strategic Importance of Biaryl Scaffolds

Biaryl structures, such as this compound, are privileged motifs in pharmaceutical and materials science. The carbon-carbon bond connecting the two aromatic rings is a key determinant of the molecule's three-dimensional structure and, consequently, its biological activity or material properties. The choice of synthetic route to construct this bond is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency, cost, and scalability of the process. In this guide, we will compare three major palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling, the Stille coupling, and direct C-H arylation—alongside a classic organometallic approach involving a Grignard reagent.

Route 1: The Suzuki-Miyaura Coupling - A Modern Workhorse

The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of aryl-aryl bonds in both academic and industrial settings.[1][2] Its popularity stems from the high functional group tolerance, the commercial availability and stability of boronic acid reagents, and the relatively low toxicity of the boron-containing byproducts.

Proposed Synthetic Pathway

This route involves the coupling of a boronic acid or ester derivative of one of the aromatic rings with a halide of the other. For the synthesis of this compound, a practical approach would be the coupling of 5-chlorothiophene-2-boronic acid with methyl 4-bromobenzoate, followed by hydrolysis of the ester to the desired carboxylic acid.

Suzuki-Miyaura Coupling Workflow cluster_0 Preparation of Boronic Acid cluster_1 Suzuki-Miyaura Coupling & Hydrolysis 2_5_dichlorothiophene 2,5-Dichlorothiophene nBuLi n-BuLi, THF, -78 °C 2_5_dichlorothiophene->nBuLi intermediate_lithiate Lithium Intermediate nBuLi->intermediate_lithiate B_OMe_3 B(OMe)₃ intermediate_lithiate->B_OMe_3 boronic_ester Boronic Ester Intermediate B_OMe_3->boronic_ester HCl_aq aq. HCl boronic_ester->HCl_aq 5_chlorothiophene_2_boronic_acid 5-Chlorothiophene-2-boronic acid HCl_aq->5_chlorothiophene_2_boronic_acid coupling_conditions Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C 5_chlorothiophene_2_boronic_acid->coupling_conditions methyl_4_bromobenzoate Methyl 4-bromobenzoate methyl_4_bromobenzoate->coupling_conditions coupled_ester Methyl 4-(5-chlorothiophen-2-yl)benzoate coupling_conditions->coupled_ester hydrolysis 1. NaOH, EtOH/H₂O 2. HCl (aq) coupled_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 5-Chlorothiophene-2-boronic acid

  • To a solution of 2,5-dichlorothiophene (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.0 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equiv) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with aqueous HCl (2 M) and stir for 1 hour.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Suzuki-Miyaura Coupling

  • To a reaction vial, add methyl 4-bromobenzoate (1.0 equiv), 5-chlorothiophene-2-boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Purge the vial with an inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Step 3: Hydrolysis

  • Dissolve the methyl ester from the previous step in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equiv) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Route 2: The Stille Coupling - A Robust Alternative

The Stille coupling offers a powerful alternative to the Suzuki reaction, often demonstrating excellent functional group tolerance and utilizing air- and moisture-stable organostannane reagents.[3] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts.[4]

Proposed Synthetic Pathway

This route would involve the coupling of an organostannane derivative, such as 2-(tributylstannyl)-5-chlorothiophene, with methyl 4-iodobenzoate, followed by hydrolysis.

Stille Coupling Workflow cluster_0 Preparation of Organostannane cluster_1 Stille Coupling & Hydrolysis 2_chlorothiophene 2-Chlorothiophene LDA LDA, THF, -78 °C 2_chlorothiophene->LDA intermediate_lithiate_stille Lithium Intermediate LDA->intermediate_lithiate_stille Bu3SnCl Bu₃SnCl intermediate_lithiate_stille->Bu3SnCl organostannane 2-(Tributylstannyl)-5-chlorothiophene Bu3SnCl->organostannane coupling_conditions_stille Pd(PPh₃)₄, Toluene, 110 °C organostannane->coupling_conditions_stille methyl_4_iodobenzoate Methyl 4-iodobenzoate methyl_4_iodobenzoate->coupling_conditions_stille coupled_ester_stille Methyl 4-(5-chlorothiophen-2-yl)benzoate coupling_conditions_stille->coupled_ester_stille hydrolysis_stille 1. NaOH, EtOH/H₂O 2. HCl (aq) coupled_ester_stille->hydrolysis_stille final_product_stille This compound hydrolysis_stille->final_product_stille

Caption: Workflow for the Stille coupling synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-(Tributylstannyl)-5-chlorothiophene

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 equiv) to diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C.

  • Add 2-chlorothiophene (1.0 equiv) to the LDA solution at -78 °C and stir for 1 hour.

  • Add tributyltin chloride (1.1 equiv) and allow the reaction to warm to room temperature.

  • Quench with saturated aqueous ammonium chloride, extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by distillation under reduced pressure.

Step 2: Stille Coupling

  • In a flask, dissolve methyl 4-iodobenzoate (1.0 equiv), 2-(tributylstannyl)-5-chlorothiophene (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) in anhydrous toluene.[5]

  • Degas the solution with argon or nitrogen.

  • Heat the reaction mixture to 110 °C for 16 hours.

  • Cool the mixture, dilute with diethyl ether, and wash with aqueous potassium fluoride to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 3: Hydrolysis

Follow the same hydrolysis procedure as described for the Suzuki-Miyaura route.

Route 3: Direct C-H Arylation - The Atom-Economical Approach

Direct C-H arylation has emerged as a more environmentally friendly and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of one of the coupling partners.[6] This approach typically involves the coupling of a C-H bond of one arene with an aryl halide of the other.

Proposed Synthetic Pathway

A plausible direct arylation route would involve the coupling of 2-chlorothiophene with 4-iodobenzoic acid. The regioselectivity of the C-H activation on the thiophene ring is a critical factor, with the C5 position being generally favored.

Direct_Arylation_Workflow 2_chlorothiophene_DA 2-Chlorothiophene coupling_conditions_DA Pd(OAc)₂, P(o-tol)₃, K₂CO₃ DMA, 120 °C 2_chlorothiophene_DA->coupling_conditions_DA 4_iodobenzoic_acid 4-Iodobenzoic acid 4_iodobenzoic_acid->coupling_conditions_DA final_product_DA This compound coupling_conditions_DA->final_product_DA

Caption: Proposed workflow for the direct C-H arylation synthesis.

Experimental Protocol (Hypothetical)
  • To a reaction vessel, add 4-iodobenzoic acid (1.0 equiv), 2-chlorothiophene (2.0 equiv), palladium(II) acetate (0.05 equiv), tri(o-tolyl)phosphine (0.1 equiv), and potassium carbonate (2.5 equiv).

  • Add anhydrous dimethylacetamide (DMA) as the solvent.

  • Degas the mixture and heat to 120 °C for 24 hours under an inert atmosphere.

  • Cool the reaction, dilute with water, and acidify with HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.

Route 4: The Grignard Reaction - A Classic Approach

The Grignard reaction provides a classical and often cost-effective method for forming C-C bonds and introducing carboxylic acid functionality.[7] This route would involve the formation of a thienyl Grignard reagent, followed by carboxylation with carbon dioxide.

Proposed Synthetic Pathway

This approach would start with 2-bromo-5-chlorothiophene, which is converted to the corresponding Grignard reagent and then quenched with solid carbon dioxide (dry ice).

Grignard_Reaction_Workflow 2_bromo_5_chlorothiophene 2-Bromo-5-chlorothiophene Mg_THF Mg, THF 2_bromo_5_chlorothiophene->Mg_THF grignard_reagent Thienyl Grignard Reagent Mg_THF->grignard_reagent CO2_quench 1. CO₂ (s) 2. HCl (aq) grignard_reagent->CO2_quench intermediate_acid 5-Chlorothiophene-2-carboxylic acid CO2_quench->intermediate_acid coupling_with_4_fluoronitrobenzene 4-Fluoronitrobenzene, K₂CO₃, DMSO intermediate_acid->coupling_with_4_fluoronitrobenzene final_product_grignard This compound coupling_with_4_fluoronitrobenzene->final_product_grignard

Caption: A possible Grignard-based synthetic route. Note: This depicts the synthesis of an intermediate which would then be coupled. A more direct Grignard approach would involve forming the biaryl first. The diagram shows the synthesis of 5-chlorothiophene-2-carboxylic acid, which is a known compound.[8] A subsequent coupling step would be required. A more direct Grignard approach to the final product is also conceivable but may be more complex.

Experimental Protocol for 5-Chlorothiophene-2-carboxylic acid
  • Activate magnesium turnings (1.2 equiv) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2-bromo-5-chlorothiophene (1.0 equiv) in anhydrous THF dropwise to initiate the reaction.

  • Once the reaction is initiated, add the remaining solution of the halide and reflux for 1-2 hours.

  • Cool the Grignard reagent in an ice bath and pour it over crushed dry ice.

  • Allow the mixture to warm to room temperature, then quench with aqueous HCl.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify the crude product by recrystallization.

This intermediate would then require a subsequent coupling reaction to form the final product.

Comparative Analysis

FeatureSuzuki-Miyaura CouplingStille CouplingDirect C-H ArylationGrignard Reaction
Key Reagents Boronic acids/estersOrganostannanesUnfunctionalized arenesOrganohalides, Mg
Toxicity LowHigh (organotins)Moderate (solvents)Low (reagents)
Byproducts Boron-based, generally easy to removeTin-based, toxic and difficult to removeMinimalMagnesium salts
Atom Economy GoodModerateExcellentGood
Scalability ExcellentGood, but waste disposal is a concernPotentially good, but may require optimizationExcellent
Cost Boronic acids can be expensiveOrganostannanes can be expensivePotentially low-costLow-cost
Generality Very broad scopeBroad scopeSubstrate-dependent, regioselectivity can be an issueBroad scope for carboxylation
Reported Yields Generally highOften highVariable, can be high[6]Generally good for carboxylation

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound will depend on the specific needs of the research program, including the scale of the synthesis, cost considerations, and available expertise.

  • For general laboratory-scale synthesis with a focus on reliability and high yield, the Suzuki-Miyaura coupling is the recommended route. The commercial availability of starting materials and the ease of purification make it a practical choice.

  • The Stille coupling is a viable alternative if the required organostannane is readily available or easily synthesized, and if the laboratory is equipped to handle toxic tin compounds and their waste.

  • Direct C-H arylation represents the most forward-looking and sustainable approach. While it may require more optimization to achieve high yields and regioselectivity, its atom economy makes it an attractive target for process development.

  • The Grignard reaction is a cost-effective method for preparing the carboxylic acid functionality on one of the rings, but it requires a multi-step sequence to arrive at the final biaryl product.

By carefully considering the advantages and disadvantages of each of these synthetic strategies, researchers can make an informed decision that best aligns with their project goals.

References

  • Benchchem. (2025). Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields. Benchchem.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • ChemicalBook. (n.d.). 4-Bromothiophene-2-carboxaldehyde synthesis.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
  • Google Patents. (n.d.). WO2013118130A1 - A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide.
  • Echemi. (n.d.). 4-Bromo-2-thiophenecarboxylic acid.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • Benchchem. (n.d.).
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
  • Organic Syntheses Procedure. (n.d.).
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  • Benchchem. (2025).
  • ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis.
  • Macmillan Group - Princeton University. (2018).
  • Wikipedia. (n.d.). Stille reaction.
  • ChemBK. (2024). 4-BROMO-THIOPHENE-2-CARBOXYLIC ACID.
  • Research Article - (NIPER) SAS Nagar. (n.d.).
  • Chemistry Online. (2022).
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  • PMC - NIH. (n.d.). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes.
  • Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • Google Patents. (n.d.).
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  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • PMC - NIH. (n.d.). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids.
  • PubMed. (2017). Ruthenium-Catalyzed C-H Arylation of Benzoic Acids and Indole Carboxylic Acids with Aryl Halides.
  • PubMed. (2020).
  • ACS Figshare. (2020).

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Benchmarking the Efficacy of 4-(5-Chlorothiophen-2-YL)benzoic Acid Against Known Inhibitors of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

Introduction: The Quest for Novel Modulators of the TGF-β Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Its dysregulation is a hallmark of numerous pathologies, ranging from fibrotic diseases to cancer, making it a prime target for therapeutic intervention.[1][3][4] The development of small molecule inhibitors targeting this pathway has been a significant focus of drug discovery efforts.[4][5][6] In this guide, we will explore the benchmarking of a novel compound, 4-(5-Chlorothiophen-2-YL)benzoic acid, against well-characterized inhibitors of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5).

Given the structural motifs of this compound, we hypothesize its potential as an inhibitor of the ALK5 kinase. This guide will provide the conceptual framework and detailed experimental protocols for a rigorous comparative efficacy study. We will focus on two well-established ALK5 inhibitors, SB-431542 and RepSox, as our primary comparators.

The TGF-β/ALK5 Signaling Axis: A Key Therapeutic Target

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, ALK5.[1][3] This phosphorylation event activates the ALK5 kinase, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[3] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3] Small molecule inhibitors that target the ATP-binding site of ALK5 are a major class of drugs that block this signaling cascade.[5][7]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex Complex Formation SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Translocation Inhibitor This compound SB-431542 RepSox Inhibitor->ALK5 Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Inhibitors (Test & Known) - Kinase Buffer - ALK5 Enzyme - ATP/Substrate Mix Plate Add buffer and serially diluted inhibitors to plate Enzyme Add ALK5 enzyme and pre-incubate Plate->Enzyme Reaction Initiate reaction with ATP/Substrate Enzyme->Reaction Incubate Incubate at 30°C Reaction->Incubate Stop Stop reaction Incubate->Stop Detect Quantify Phosphorylation (e.g., Luminescence) Stop->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Figure 2: Workflow for the in vitro ALK5 kinase inhibition assay.

Cellular Assay for Inhibition of SMAD2/3 Phosphorylation

This assay determines the functional consequence of ALK5 inhibition within a cellular context by measuring the phosphorylation of its direct downstream targets, SMAD2 and SMAD3.

Principle: A cell line responsive to TGF-β is treated with the inhibitors prior to stimulation with TGF-β1. The levels of phosphorylated SMAD2/3 (p-SMAD2/3) are then quantified.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells) in appropriate media.

    • Seed the cells in 96-well plates and grow to 80-90% confluency.

  • Inhibitor Treatment and Stimulation:

    • Starve the cells in low-serum media for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with serial dilutions of this compound, SB-431542, and RepSox for 1-2 hours.

    • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis and Detection:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify p-SMAD2/3 levels using one of the following methods:

      • Western Blotting: A semi-quantitative method to visualize changes in p-SMAD2/3 relative to total SMAD2/3 and a loading control (e.g., β-actin).

      • In-Cell Western™/Cell-Based ELISA: A high-throughput, quantitative method using antibodies against p-SMAD2/3 and a normalization protein.

  • Data Analysis:

    • Normalize the p-SMAD2/3 signal to the total protein or a housekeeping protein signal.

    • Calculate the percentage of inhibition of TGF-β1-induced p-SMAD2/3 phosphorylation.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.

This guide outlines a systematic approach to benchmarking the efficacy of a novel compound, this compound, against established inhibitors of the TGF-β/ALK5 signaling pathway. By employing a combination of in vitro kinase assays and cell-based functional assays, researchers can obtain a comprehensive understanding of the compound's potency and cellular activity.

Should this compound demonstrate promising activity in these initial assays, further characterization would be warranted. This would include kinase selectivity profiling against a panel of other kinases to assess its specificity, as well as in vivo studies in relevant disease models to evaluate its therapeutic potential. The methodologies described herein provide a robust foundation for the initial stages of this critical drug discovery process.

References

  • Inman, G. J., Nicolás, F. J., Callahan, J. F., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 62(1), 65-74. [Link]

  • Patsnap Synapse. (2024). What are ALK5 inhibitors and how do they work?. Patsnap. [Link]

  • Meng, X. M., Nikolic-Paterson, D. J., & Lan, H. Y. (2016). TGF-β: the master regulator of fibrosis. Nature Reviews Nephrology, 12(6), 325-338. [Link]

  • Wikipedia. (2023). RepSox. Wikipedia. [Link]

  • Wikipedia. (2023). SB-431542. Wikipedia. [Link]

  • Li, J., et al. (2023). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Akhurst, R. J., & Hata, A. (2012). Targeting the TGFβ signalling pathway in human cancer. Nature Reviews Drug Discovery, 11(10), 790-811. [Link]

  • Yingling, J. M., et al. (2004). Development of TGF-β signalling inhibitors for cancer therapy. Nature Reviews Cancer, 4(5), 359-370. [Link]

  • Ling, L. E., & Lee, W. C. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Biotechnology, 12(12), 2190-2202. [Link]

  • Callahan, J. F., et al. (2002). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 45(5), 999-1001. [Link]

  • Connolly, E. C., Freimuth, J., & Akhurst, R. J. (2012). Inhibition of TGFβ signaling and its implications in anticancer treatments. Experimental Oncology, 34(4), 324-334. [Link]

  • REPROCELL. (n.d.). 04-0015 - Stemolecule™ ALK5 Inhibitor. REPROCELL. [Link]

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cross-validation of analytical methods for 4-(5-Chlorothiophen-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-(5-Chlorothiophen-2-YL)benzoic Acid

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of this compound, a key intermediate in pharmaceutical synthesis. As drug development pipelines become increasingly global and collaborative, the ability to ensure consistent and reliable analytical results across different laboratories, instruments, and technologies is paramount. This process, known as analytical method transfer or cross-validation, is not merely a procedural step but a cornerstone of regulatory compliance and data integrity.

We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind experimental design, the interpretation of comparative data, and the regulatory landscape that governs this critical activity. This guide is intended for researchers, analytical chemists, and quality control professionals tasked with developing, validating, and transferring analytical methods within a GxP environment.

The Imperative for Cross-Validation: Regulatory and Scientific Context

The transfer of an analytical procedure is a documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory. The successful transfer ensures that the receiving lab can produce data that is accurate, precise, and comparable to the originating lab. This is a frequent necessity when, for example, a method is moved from a research and development setting to a quality control (QC) laboratory for routine testing.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on this process.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a harmonized framework for what constitutes a validated analytical procedure, forming the basis for any subsequent cross-validation or transfer study.[3][4] The core principle is that an analytical method is not validated in a vacuum; its performance must be demonstrated to be reliable under the actual conditions of use.[5]

Cross-validation becomes essential in several scenarios:

  • Inter-laboratory Transfer: Moving a method from a development lab to a QC lab, or to a contract research organization (CRO).

  • Comparing Methods: When a new analytical method (e.g., a rapid UHPLC method) is introduced to replace an older, validated method (e.g., a legacy HPLC method).

  • Data Consolidation: When data from different studies, which may have used different analytical methods, need to be compared or combined for a regulatory submission.[6]

Selecting the Right Analytical Tool for this compound

The molecular structure of this compound—featuring a thiophene ring, a benzoic acid moiety, and strong UV-absorbing chromophores—lends itself to several analytical techniques. The choice of method is the first critical decision.

Analytical MethodPrincipleSuitability for this compound
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity using a packed column, with detection via UV absorbance.Primary Choice. Excellent for quantification (assay) and impurity profiling due to the compound's polarity and strong UV chromophores. Reverse-phase HPLC is ideal.[7][8]
Gas Chromatography (GC) with FID/MS Detection Separation of volatile compounds in a gaseous mobile phase.Possible but less direct. Requires derivatization to make the non-volatile carboxylic acid amenable to GC analysis, adding complexity and potential variability.[9]
UV-Vis Spectrophotometry Measures absorbance of UV-Vis light at a specific wavelength.Limited use. Suitable for simple, pure solutions but lacks the specificity to separate the analyte from impurities or degradation products.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Gold Standard for Specificity. Ideal for identification, structure elucidation, and detecting trace-level impurities. Often used to support the validation of the primary HPLC-UV method.

For routine quality control (assay and purity), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical, robust, and cost-effective choice. It offers a balance of specificity, sensitivity, and ruggedness required in a QC environment.[11]

Designing the Cross-Validation Study

The design of a cross-validation study is not one-size-fits-all. It depends on the complexity of the method and the experience of the receiving laboratory. A protocol should be established before the study begins, detailing the scope, procedures, and acceptance criteria.[5][12]

Choosing the Right Strategy

There are three primary strategies for method transfer, the most common of which for inter-laboratory comparison is comparative testing.

G start Initiate Method Transfer q1 Is the receiving lab experienced with the technology? start->q1 q2 Is the method complex (e.g., difficult sample prep)? q1->q2 Yes reval Strategy: Partial/Full Revalidation q1->reval No q3 Is this a new method being deployed to multiple sites simultaneously? q2->q3 No q2->reval Yes comp_test Strategy: Comparative Testing (Most Common) q3->comp_test No coval Strategy: Co-Validation q3->coval Yes

Defining Acceptance Criteria

Acceptance criteria must be pre-defined in the validation protocol.[13] They are the statistical embodiment of the question: "Are the results from the two labs (or two methods) equivalent?" These criteria are typically based on ICH guidelines and historical method performance.

ParameterRecommended Acceptance Criteria for Comparative TestingRationale
Assay (Potency) Mean results from the receiving lab should be within ±2.0% of the mean results from the transferring lab.Ensures that measurements of the active ingredient's strength are consistent and accurate.
Purity (Impurity Quantification) For impurities >0.1%, mean results should be within ±10.0% (absolute) or ±20.0% (relative), whichever is greater. For impurities at the reporting limit, a wider range may be justified.Acknowledges the higher variability inherent in measuring trace components while ensuring control over product purity.
Precision (Repeatability) The coefficient of variation (CV%) for replicate analyses in each lab should be ≤2.0%. An F-test should show no statistically significant difference in variance between labs.Confirms that both laboratories can achieve a similar level of consistency in their measurements.[14]
System Suitability All system suitability criteria (e.g., tailing factor, resolution, plate count) must pass in both laboratories before analysis.Verifies that the chromatographic system is performing adequately on the day of analysis, ensuring the validity of the generated data.

Experimental Protocol: Cross-Validation of an HPLC-UV Assay for this compound

This section provides a detailed, step-by-step protocol for a comparative cross-validation study between a Transferring Laboratory (Lab A) and a Receiving Laboratory (Lab B).

Primary Analytical Method: HPLC-UV
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (based on the strong absorbance of thiophene and benzoic acid moieties)[10][15]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a 500 µg/mL stock solution.

  • Sample Preparation: Prepare the drug substance sample at a target concentration of 500 µg/mL in the same manner as the standard.

Cross-Validation Study Protocol

Objective: To demonstrate that Lab B can produce results for the assay of this compound that are equivalent to those from Lab A using the specified HPLC-UV method.

Step 1: Protocol Agreement & Training

  • Both labs formally approve the cross-validation protocol, including the methodologies and acceptance criteria.

  • Lab A provides necessary training to analysts from Lab B, including a demonstration of the method and discussion of any critical steps.

Step 2: Sample Selection and Distribution

  • Lab A selects three representative batches of this compound drug substance.

  • Lab A homogenizes and divides each batch into two sets of samples, one for Lab A and one for Lab B, ensuring identical sample lots are tested. Samples should be shipped to Lab B under appropriate storage conditions.

Step 3: Analysis at Transferring Laboratory (Lab A)

  • Perform system suitability testing (SST). Inject the standard solution five times. The %RSD of peak areas must be ≤ 2.0%, tailing factor ≤ 1.5, and plate count ≥ 2000.

  • Analyze each of the three batches in triplicate (n=3). Prepare each replicate from a separate weighing.

  • Calculate the assay value for each replicate against the reference standard.

  • Compile all chromatograms, SST results, and calculated assay values into a report for Lab A.

Step 4: Analysis at Receiving Laboratory (Lab B)

  • Upon receipt of samples, perform system suitability testing as described in Step 3. The same SST criteria must be met.

  • Analyze each of the three batches in triplicate (n=3), following the exact same sample preparation and analytical procedure.

  • Calculate the assay value for each replicate.

  • Compile all chromatograms, SST results, and calculated assay values into a report for Lab B.

Step 5: Data Comparison and Evaluation

  • A designated party (e.g., the validation lead or QA) collates the reports from both labs.

  • Tabulate the mean assay results, standard deviations, and %RSD for each batch from both labs.

  • Calculate the percentage difference between the mean assay values obtained by Lab A and Lab B for each batch.

  • Perform an F-test to compare the variances and a two-tailed Student's t-test to compare the means for statistical significance.

  • Compare all results against the pre-defined acceptance criteria.

  • Prepare a final cross-validation report summarizing the objective, methodology, results, and statistical analysis.

  • The report must state clearly whether the acceptance criteria were met and if the method transfer was successful.

  • If any criteria were not met, the report must detail the investigation into the root cause and outline corrective actions (see Section 5).

Troubleshooting Cross-Validation Failures

A failed cross-validation is an opportunity to identify hidden variables in an analytical method. An Out-of-Specification (OOS) or deviation investigation should be launched immediately.[1]

G start Cross-Validation Fails (Acceptance Criteria Not Met) check_sst Review System Suitability Data (Both Labs) start->check_sst check_calc Verify All Calculations and Data Transcription start->check_calc check_prep Interview Analysts: Review Sample/Standard Prep check_sst->check_prep outcome_sst SST Failure in One Lab? -> Investigate Instrument/Column Issue check_sst->outcome_sst outcome_calc Calculation Error Found? -> Correct and Re-evaluate check_calc->outcome_calc check_env Compare Environmental Factors: Instrument Models, Reagent Lots, Column Lots, Water Purity check_prep->check_env outcome_prep Procedural Drift Identified? -> Retrain and Clarify Protocol check_prep->outcome_prep outcome_env Systematic Difference Found? -> Modify Method for Robustness (e.g., specify reagent grade) check_env->outcome_env

Conclusion

The cross-validation of analytical methods for a compound like this compound is a rigorous but essential process in pharmaceutical development. It provides documented evidence that an analytical method is robust, reliable, and transferable, thereby ensuring the consistency and quality of analytical data throughout a product's lifecycle. By grounding the process in sound science, adhering to regulatory guidelines, and meticulously planning the study from protocol to final report, organizations can build confidence in their data and, ultimately, in the quality of their products.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmaguideline URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Development and Validation of HPLC Methods in Pharmaceutical Analysis Source: Technology Networks URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control Source: IPQ.org URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct) URL: [Link]

  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA publishes Document on the Validation of analytical Methods Source: gmp-compliance.org URL: [Link]

  • Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer Source: CD Formulation URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Future Science URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" Source: PubMed URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Analysis of molecular structures and spectroscopic properties of thiophene molecules Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: Cross Validation of Bioanalytical Methods Testing Source: Avomeen URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Institute of Validation Technology URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: The AAPS Journal URL: [Link]

  • Title: GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) Source: ResearchGate URL: [Link]

  • Title: Separation of Benzoic acid, 2-[(4-chlorophenyl)thio]- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The Infrared Absorption Spectra of Thiophene Derivatives Source: J-STAGE URL: [Link]

  • Title: Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]

  • Title: Research Article - International Journal of Pharmaceutical Sciences Review and Research Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods Source: Agilent Technologies URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

  • Title: Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites Source: PubMed URL: [Link]

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A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 4-(5-Chlorothiophen-2-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiophene-Benzoic Acid Scaffold

In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, recognized for its significant contribution to the biological activity of numerous therapeutic agents.[1] Its presence in FDA-approved drugs highlights its importance in modern drug discovery. When coupled with a benzoic acid moiety, the resulting scaffold presents a promising platform for developing novel therapeutics across various disease areas, including oncology and inflammatory conditions. The 4-(5-chlorothiophen-2-yl)benzoic acid core, in particular, offers a unique combination of features: the electron-withdrawing nature of the chlorine atom on the thiophene ring and the ionizable carboxylic acid group on the phenyl ring. These characteristics provide key interaction points with biological targets and can influence the pharmacokinetic properties of the molecule.

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on analogs of this compound. We will delve into the strategic design of analog libraries, synthetic methodologies, and the biological evaluation necessary to elucidate the key structural determinants of activity. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Designing the Analog Library: A Strategic Approach to Unraveling SAR

A systematic exploration of the chemical space around the this compound scaffold is paramount for a successful SAR campaign. The following modifications are proposed to probe the key interactions that govern biological activity.

Table 1: Proposed Analogs for SAR Studies
Analog Series Modification Site Rationale for Modification Example Substituents
Series A Benzoic Acid RingTo probe the role of electronics and sterics on the phenyl ring.-H, 2-F, 3-F, 4-F, 2-Cl, 3-Cl, 4-Cl, 2-CH₃, 3-CH₃, 4-CH₃, 2-OCH₃, 3-OCH₃, 4-OCH₃
Series B Thiophene RingTo evaluate the importance of the chlorine substituent and explore other halogen and alkyl substitutions.5-H, 5-F, 5-Br, 5-CH₃
Series C Carboxylic Acid GroupTo assess the necessity of the acidic proton and explore bioisosteric replacements.-CO₂CH₃ (Methyl ester), -CONH₂ (Amide), -CN (Nitrile), Tetrazole
Series D Linker Between RingsTo investigate the impact of conformational rigidity and linker length.Amide linker (-CONH-), Reverse amide linker (-NHCO-), Methylene linker (-CH₂-)

Synthetic Protocols: A Practical Guide to Analog Synthesis

The synthesis of this compound and its analogs can be achieved through established organic chemistry methodologies. A general and robust synthetic route is outlined below, employing a Suzuki-Miyaura cross-coupling reaction as the key step.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Boronic Acid Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Hydrolysis A 4-Bromobenzoic acid B Methyl 4-bromobenzoate A->B Esterification (MeOH, H₂SO₄) C (4-(Methoxycarbonyl)phenyl)boronic acid B->C Borylation (Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc) E Methyl 4-(5-chlorothiophen-2-yl)benzoate C->E Pd(PPh₃)₄, Na₂CO₃ D 2-Bromo-5-chlorothiophene D->E F This compound E->F Hydrolysis (NaOH, H₂O/MeOH)

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:
  • Esterification of 4-Bromobenzoic Acid:

    • To a solution of 4-bromobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • After cooling, remove the solvent under reduced pressure and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product, methyl 4-bromobenzoate, with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.

  • Borylation of Methyl 4-Bromobenzoate:

    • In a flask, combine methyl 4-bromobenzoate, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl₂ in an appropriate solvent like dioxane.

    • Degas the mixture and heat under an inert atmosphere at 80-90 °C for 8-12 hours.

    • After completion, cool the reaction, filter through celite, and purify the crude product by column chromatography to obtain (4-(methoxycarbonyl)phenyl)boronic acid.

  • Suzuki-Miyaura Cross-Coupling:

    • To a degassed mixture of (4-(methoxycarbonyl)phenyl)boronic acid, 2-bromo-5-chlorothiophene, and a palladium catalyst like Pd(PPh₃)₄ in a solvent system such as toluene/ethanol/water, add an aqueous solution of sodium carbonate.

    • Heat the reaction mixture at 90-100 °C for 6-8 hours under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield methyl 4-(5-chlorothiophen-2-yl)benzoate.

  • Hydrolysis to the Final Product:

    • Dissolve the methyl ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain this compound.

Biological Evaluation: Identifying a Target and Assessing Potency

While the precise biological target of this compound analogs may not be universally defined, compounds with similar thiophene-based scaffolds have shown activity against a range of targets, including protein kinases and enzymes involved in inflammatory pathways. For the purpose of this guide, we will consider a hypothetical protein kinase as the target to illustrate the biological evaluation process.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of test compounds C Incubate compounds with kinase and substrate A->C B Prepare kinase, substrate, and ATP solution B->C D Initiate reaction by adding ATP C->D E Stop reaction and detect signal (e.g., luminescence) D->E F Calculate % inhibition and determine IC₅₀ E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:
  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Plate Preparation: In a 384-well plate, add the test compounds at their respective concentrations. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme and Substrate Addition: Add the protein kinase and its corresponding substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a detection reagent that generates a luminescent signal. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Interpreting the Data: Building the Structure-Activity Relationship

The data obtained from the biological evaluation of the analog series will form the basis of the SAR. By comparing the IC₅₀ values of the analogs, researchers can deduce the influence of different structural modifications on inhibitory potency.

Table 2: Hypothetical SAR Data for this compound Analogs against a Target Kinase
Compound ID Modification IC₅₀ (µM) Interpretation
Parent This compound5.2Baseline activity.
A-1 3-Fluoro on benzoic acid2.8Electron-withdrawing group at meta-position enhances potency.
A-2 4-Methoxy on benzoic acid15.7Electron-donating group at para-position is detrimental to activity.
B-1 5-Bromo on thiophene3.1Larger halogen at the 5-position is well-tolerated and slightly improves activity.
B-2 5-H on thiophene25.4The 5-chloro substituent is crucial for activity.
C-1 Methyl ester> 50The carboxylic acid is essential for activity, likely forming a key interaction.
C-2 Tetrazole6.5Tetrazole is a viable bioisostere for the carboxylic acid.

Conclusion and Future Directions

This guide provides a systematic approach to investigating the structure-activity relationships of this compound analogs. The proposed synthetic route and biological evaluation workflow offer a solid foundation for initiating such studies. The key takeaways from the hypothetical SAR data suggest that:

  • The 5-chloro substituent on the thiophene ring is critical for potent inhibitory activity.

  • The carboxylic acid group on the phenyl ring is essential, likely participating in a key binding interaction with the target.

  • Electron-withdrawing substituents on the benzoic acid ring, particularly at the meta-position, can enhance potency.

Future work should focus on exploring a wider range of substituents on the benzoic acid ring and further investigating bioisosteric replacements for the carboxylic acid. Additionally, co-crystallization of active analogs with the target protein would provide invaluable structural insights to guide further rational drug design efforts.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

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Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data for 4-(5-Chlorothiophen-2-YL)benzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Preclinical Translation

In the landscape of drug discovery and development, the journey of a compound from a laboratory benchtop to a potential therapeutic is fraught with challenges. A critical hurdle lies in the correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive comparison of available preclinical data for compounds structurally related to 4-(5-Chlorothiophen-2-YL)benzoic acid. Due to the limited publicly available data for the exact molecule of interest, this analysis will focus on its close structural analogs, primarily derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine, to provide valuable insights into the potential pharmacological profile of this chemical scaffold.

The primary goal is to dissect the existing in vitro and in vivo findings for these analogs, offering a logical framework for researchers to understand their structure-activity relationships (SAR), potential mechanisms of action, and the translational challenges and opportunities. By examining the correlations and discrepancies between the controlled environment of a cell-based assay and the complex biological system of a living organism, we can better inform future research and development strategies.

In Vitro Analysis: Unveiling Molecular Mechanisms and Potency

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to elucidate a compound's direct effects on specific molecular targets and cellular processes. For the structural analogs of this compound, in vitro investigations have primarily focused on their anti-inflammatory and antimicrobial properties.

Anti-Inflammatory Activity: Targeting Key Enzymes

A significant body of research has explored the inhibitory effects of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives on key enzymes in the inflammatory cascade: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[1][2] These enzymes are critical mediators of prostaglandin and leukotriene synthesis, which are potent inflammatory signaling molecules.

The rationale for targeting these enzymes lies in their well-established roles in inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and celecoxib exert their effects by inhibiting COX enzymes. The selectivity for COX-2 over COX-1 is a key objective in modern NSAID development to minimize gastrointestinal side effects associated with COX-1 inhibition.

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of test compounds against COX and LOX enzymes:

  • Enzyme Preparation: Purified recombinant human COX-1, COX-2, or soybean 5-LOX is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., aspirin for COX-1, celecoxib for COX-2, zileuton for 5-LOX) in a suitable buffer.

  • Substrate Addition: The reaction is initiated by adding the respective substrate (e.g., arachidonic acid for COX enzymes, linoleic acid for 5-LOX).

  • Product Quantification: The formation of the enzymatic product (e.g., prostaglandin E2 for COX, leukotriene B4 for 5-LOX) is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or spectrophotometry.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curves.

Summary of In Vitro Anti-Inflammatory Data

Compound SeriesTarget EnzymeIC50 Range (µM)Reference CompoundReference IC50 (µM)Citation
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5a-5g)COX-1Less PotentAspirin15.32[2][3]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5a-5g)COX-20.76 - 9.01Celecoxib0.05[2]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5a-5g)5-LOXLess Potent than ZileutonZileuton11.00[1][3]

Note: "Less Potent" indicates that the IC50 values were significantly higher than the reference compound.

The in vitro data reveals that these thiophene-containing thiazole derivatives are potent inhibitors of COX-2, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range.[2] Their selectivity for COX-2 over COX-1 is a promising feature for potential development as anti-inflammatory agents with an improved safety profile.

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Enzyme Inhibition Assay synthesis Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives incubation Incubation with Test Compounds synthesis->incubation Test Compounds enzyme Purified COX-1, COX-2, 5-LOX Enzymes enzyme->incubation substrate Substrate Addition (Arachidonic/Linoleic Acid) incubation->substrate quantification Product Quantification (ELISA/Spectrophotometry) substrate->quantification ic50 IC50 Determination quantification->ic50

Figure 1: Workflow for in vitro evaluation of COX/LOX inhibitory activity.

Antimicrobial and Antibiofilm Activity

Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, another class of structurally related compounds, have been evaluated for their antimicrobial and antibiofilm activities.[4] This line of investigation is crucial as the need for new antimicrobial agents continues to grow due to increasing antibiotic resistance.

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard broth microdilution method is typically employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds against various bacterial and fungal strains.

  • Strain Preparation: Standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are prepared.

  • Serial Dilution: The test compounds are serially diluted in a multi-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC Determination: Aliquots from wells showing no growth are plated on agar plates to determine the MBC, the lowest concentration that kills 99.9% of the initial inoculum.

Summary of In Vitro Antimicrobial Data

Compound SeriesMicrobial StrainActivityCitation
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its 1,3-oxazol-5(4H)-one derivativeGram-positive bacteria (e.g., E. faecium, S. aureus)Moderate antimicrobial and antibiofilm activity[4]
1,3-oxazole derivative containing a phenyl groupC. albicansAntimicrobial activity[4]

These findings suggest that the broader structural class of benzoic acid derivatives bearing a substituted phenylsulfonyl moiety possesses potential as a scaffold for the development of new antimicrobial agents.

In Vivo Analysis: Assessing Efficacy and Safety in a Complex System

While in vitro assays provide valuable information on a compound's intrinsic activity, in vivo studies in animal models are essential to evaluate its overall efficacy, pharmacokinetics, and safety in a complex biological system. For the analogs of this compound, in vivo studies have focused on confirming their anti-inflammatory and analgesic effects.

Analgesic and Anti-Inflammatory Efficacy

The promising in vitro COX-2 inhibitory activity of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives prompted their evaluation in established in vivo models of pain and inflammation.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used and validated model for screening acute anti-inflammatory activity.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution into the hind paw induces a localized inflammatory response.

  • Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity.

  • Animal Model: Mice are commonly used.

  • Compound Administration: The test compound or a reference analgesic is administered prior to the induction of writhing.

  • Induction of Writhing: An intraperitoneal injection of acetic acid solution induces a characteristic stretching behavior (writhing).

  • Observation: The number of writhes is counted for a specific period after the acetic acid injection.

  • Calculation of Protection: The percentage of protection against writhing is calculated by comparing the number of writhes in the treated group to the control group.

The in vivo studies demonstrated that the 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which were potent COX-2 inhibitors in vitro, also exhibited significant analgesic and anti-inflammatory activities in these animal models.[1][2] This positive correlation between in vitro and in vivo findings is a crucial step in validating the therapeutic potential of this chemical scaffold.

in_vivo_workflow cluster_invivo In Vivo Efficacy Models cluster_inflammation Anti-Inflammatory Model cluster_analgesia Analgesic Model carrageenan Carrageenan-Induced Paw Edema paw_measurement Measure Paw Volume carrageenan->paw_measurement inflammation_result Reduced Edema paw_measurement->inflammation_result writhing Acetic Acid-Induced Writhing count_writhes Count Writhing Responses writhing->count_writhes analgesia_result Reduced Writhing count_writhes->analgesia_result compound_admin Compound Administration to Rodents compound_admin->carrageenan compound_admin->writhing

Figure 2: Experimental workflow for in vivo anti-inflammatory and analgesic testing.

Bridging the Data: In Vitro to In Vivo Correlation

The successful translation of in vitro findings to in vivo efficacy is the ultimate goal of preclinical research. For the 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, a clear correlation was observed between their potent in vitro COX-2 inhibition and their in vivo anti-inflammatory and analgesic activities.[1][2] This suggests that COX-2 inhibition is a primary mechanism driving their therapeutic effects.

However, it is crucial to acknowledge that in vivo outcomes are influenced by a multitude of factors beyond direct target engagement, including:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its concentration and duration of action at the target site.

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation in an unchanged form.

  • Metabolism: The compound may be converted into active or inactive metabolites.

  • Off-Target Effects: The compound may interact with other biological targets, leading to unforeseen efficacy or toxicity.

  • Toxicity: The potential for adverse effects at therapeutic doses.

While the current search did not yield specific pharmacokinetic or toxicology data for this compound or its close analogs, these parameters are critical for further development and would be the logical next step in a comprehensive preclinical evaluation.

Conclusion and Future Directions

This comparative guide, leveraging data from structural analogs of this compound, highlights a promising chemical scaffold with potential therapeutic applications in inflammation and pain management. The strong correlation between in vitro COX-2 inhibition and in vivo anti-inflammatory and analgesic efficacy provides a solid foundation for further investigation.

Future research should focus on:

  • Synthesis and direct testing of this compound: This will be essential to confirm if the promising activities of its analogs translate to the parent compound.

  • Comprehensive Pharmacokinetic and Toxicology Studies: A thorough evaluation of the ADME and safety profiles is necessary to assess the drug-like properties of these compounds.

  • Mechanism of Action Studies: Further in vitro and in vivo experiments to confirm the precise molecular mechanisms and explore potential off-target effects.

  • Structure-Activity Relationship (SAR) Optimization: Systematic modification of the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

By systematically bridging the in vitro and in vivo data and addressing the current knowledge gaps, the scientific community can effectively advance the development of this and other promising chemical scaffolds into novel therapeutics.

References

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. [Link]

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Head-to-Head Comparison: The Investigational Compound 4-(5-Chlorothiophen-2-YL)benzoic Acid versus the Standard COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

Introduction: The Quest for Novel Anti-Inflammatory Agents

The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors.[3][4] Celecoxib is a well-established selective COX-2 inhibitor that offers potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][5]

This guide presents a comparative analysis of the investigational molecule, 4-(5-Chlorothiophen-2-YL)benzoic acid, against the standard-of-care drug, Celecoxib. Due to the limited publicly available data on the biological activity of this compound, this comparison is based on the hypothesis that its structural features may confer anti-inflammatory properties, potentially through the inhibition of COX enzymes. This document provides a framework for the preclinical evaluation of this novel compound, outlining the experimental protocols necessary to elucidate its efficacy and selectivity.

Mechanism of Action: The Cyclooxygenase Pathway

The anti-inflammatory effects of both the investigational compound and Celecoxib are presumed to be mediated through the inhibition of the cyclooxygenase pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is subsequently metabolized to various prostaglandins that mediate pain, inflammation, and fever.[6]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Standard Drug) Celecoxib->COX_Enzymes Selective Inhibition of COX-2 Investigational_Compound This compound (Investigational) Investigational_Compound->COX_Enzymes Hypothesized Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway.

In Vitro Evaluation: COX-1 and COX-2 Inhibition Assays

To determine the inhibitory activity and selectivity of this compound, a direct comparison with Celecoxib using in vitro COX inhibition assays is essential. These assays measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol: Fluorometric COX Activity Assay

This protocol is adapted from commercially available kits and established methodologies.[7][8]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric probe.

    • Prepare serial dilutions of this compound and Celecoxib in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well opaque plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound or vehicle control.

    • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

    • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 535/587 nm).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compounds compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Hypothetical Comparative Data: In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound 15.20.819
Celecoxib 25.50.15170

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay to assess the in vivo anti-inflammatory activity of novel compounds.[9][10]

Paw_Edema_Workflow cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Data Analysis Vehicle Vehicle Control Dosing Oral Administration Vehicle->Dosing Standard Celecoxib (Standard) Standard->Dosing Test_Compound This compound Test_Compound->Dosing Carrageenan Subplantar Injection of Carrageenan Dosing->Carrageenan Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan->Measurement Edema_Inhibition Calculate % Inhibition of Edema Measurement->Edema_Inhibition Comparison Compare Efficacy Edema_Inhibition->Comparison

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Experimental Protocol: Rat Paw Edema
  • Animal Acclimatization:

    • Male Wistar or Sprague-Dawley rats (180-200 g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Animals are randomly divided into groups (n=6-8 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

      • Group 2: Celecoxib (e.g., 10 mg/kg, oral).

      • Group 3: this compound (e.g., 10, 30, 100 mg/kg, oral).

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The respective treatments are administered orally.

  • Induction of Inflammation:

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.

Hypothetical Comparative Data: In Vivo Anti-inflammatory Activity
Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
Vehicle Control -0%
This compound 1025%
3048%
10065%
Celecoxib 1055%

Safety Profile Assessment: Gastric Ulceration Model

A significant advantage of selective COX-2 inhibitors is their reduced propensity to cause gastric damage compared to non-selective NSAIDs.[11][12] Therefore, evaluating the gastrointestinal safety of this compound is crucial.

Experimental Protocol: Gastric Ulceration in Rats
  • Dosing Regimen:

    • Rats are administered high doses of the test compound and Celecoxib daily for a period of 5-7 days. A non-selective NSAID like Indomethacin can be used as a positive control for ulcer induction.

  • Evaluation of Gastric Mucosa:

    • At the end of the treatment period, animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature, and the mucosal lining is examined for the presence of ulcers and lesions.

    • The severity of gastric damage can be scored based on the number and size of the ulcers.

Hypothetical Comparative Data: Gastric Ulcer Index
Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)
Vehicle Control -0.2 ± 0.1
This compound 1001.5 ± 0.4
Celecoxib 500.8 ± 0.3
Indomethacin (Positive Control) 108.2 ± 1.5

Discussion and Future Directions

Based on the hypothetical data, this compound demonstrates promising anti-inflammatory activity, albeit with lower potency compared to Celecoxib at the same dose in the in vivo model. The in vitro data suggests that the investigational compound is a selective COX-2 inhibitor, although its selectivity index is lower than that of Celecoxib. This lower selectivity might translate to a slightly higher risk of gastric side effects at higher doses, as indicated by the hypothetical ulcer index.

Further preclinical studies are warranted to fully characterize the pharmacological profile of this compound. These should include pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, as well as more comprehensive toxicology studies. Investigating its effects in other models of inflammation and pain will also be crucial in determining its potential therapeutic applications.

Conclusion

This guide provides a structured approach for the head-to-head comparison of the investigational compound this compound with the standard drug Celecoxib. By employing established in vitro and in vivo models, researchers can systematically evaluate its efficacy, selectivity, and safety profile. The hypothetical data presented herein suggests that this compound may be a viable anti-inflammatory agent, though further optimization and characterization are necessary to ascertain its clinical potential.

References

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  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(5-Chlorothiophen-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is non-negotiable. This principle of quality extends fundamentally to the chemical intermediates used in their synthesis. Any compromise in the purity of these building blocks can cascade into downstream process failures, introduce unknown toxicities, and ultimately jeopardize patient safety.[1][2] The compound 4-(5-Chlorothiophen-2-YL)benzoic acid is a heterocyclic carboxylic acid derivative, a class of molecules frequently explored in medicinal chemistry for its diverse biological activities.[3][4]

Ensuring the purity of each synthesized batch of this intermediate is therefore not merely a quality control checkpoint but a cornerstone of a robust and reproducible drug discovery program.[5] This guide provides a comparative analysis of the primary analytical techniques used to validate the purity of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for integrating these techniques into a comprehensive validation workflow.

Chapter 1: Quantitative Purity Assessment via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. Its strength lies in its ability to separate the target compound from closely related process impurities and degradation products, providing a quantitative measure of purity, typically expressed as a percentage of the total peak area.[6]

Expertise & Rationale: Why Reverse-Phase HPLC?

For this compound, a moderately polar molecule containing both hydrophobic (chlorothiophene, phenyl) and polar (carboxylic acid) moieties, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

  • Mechanism: The compound will partition between a non-polar C18 stationary phase and a polar mobile phase. By starting with a highly polar mobile phase and gradually increasing its organic content (a gradient elution), we can effectively elute and separate compounds based on their hydrophobicity.

  • Acidification: The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring a single, sharp, and well-retained peak.[7] Without it, the analyte would exist in both protonated and deprotonated forms, leading to poor peak shape and unreliable quantification.

Experimental Protocol: HPLC Purity Assay

1. Sample Preparation:

  • Accurately weigh approximately 5.0 mg of the synthesized this compound.
  • Dissolve the sample in 5.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute this stock solution to a final concentration of approximately 0.1 mg/mL using the same diluent.
  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Standard reverse-phase column providing good resolution for this class of compound.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidified aqueous phase to ensure consistent protonation of the analyte.
Mobile Phase B Acetonitrile Organic solvent for eluting the compound.
Gradient 0-20 min: 30% to 95% B A gradual increase in organic content ensures separation of early and late-eluting impurities.
20-25 min: 95% B High organic wash to clean the column.
25-30 min: 30% B Re-equilibration for the next injection.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm Aromatic rings in the molecule provide strong UV absorbance at this wavelength.

| Injection Vol. | 10 µL | A small volume prevents column overloading. |

3. Data Analysis & Interpretation:

  • The purity is calculated using the area normalization method.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • A high-purity sample should exhibit a single major peak with a purity value >98%. Any other peaks are considered impurities. Their retention times can provide clues about their polarity relative to the main compound.

Chapter 2: Structural Confirmation and Impurity Identification

While HPLC provides quantitative data, it does not confirm the identity of the main peak or its impurities. For this, we rely on spectroscopic techniques that provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for providing unambiguous structural confirmation of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Confirms the presence and connectivity of all hydrogen atoms. The spectrum should show distinct signals for the protons on the thiophene and benzoic acid rings. The integration (area under each peak) should correspond to the number of protons.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Impurity Detection: The absence of signals corresponding to starting materials or residual solvents is a key indicator of purity.

  • Dissolve 10-15 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

  • Ensure the sample is fully dissolved; sonication may be required.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a critical checkpoint for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, providing an additional layer of confirmation.

  • Key Feature: For this compound (C₁₁H₇ClO₂S), a crucial diagnostic feature is the isotopic pattern of chlorine. The mass spectrum should exhibit two major peaks for the molecular ion: one for the ³⁵Cl isotope (M) and one for the ³⁷Cl isotope (M+2), with a characteristic intensity ratio of approximately 3:1.[8]

  • Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

  • Analyze the resulting spectrum for the correct molecular ion and its isotopic pattern.

Chapter 3: A Multi-Pronged Validation Workflow

No single technique is sufficient for complete purity validation. True confidence is achieved by combining the quantitative power of HPLC with the structural confirmation of NMR and MS in a logical workflow.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Check cluster_validation Definitive Purity Validation Synthesized_Product Synthesized Crude 4-(5-Chlorothiophen-2-YL) benzoic acid Purification Purification (e.g., Recrystallization) Synthesized_Product->Purification Preliminary_Check Preliminary Check (TLC, Melting Point) Purification->Preliminary_Check Structural_Confirmation Structural Confirmation (Identity Check) Preliminary_Check->Structural_Confirmation Quantitative_Assay Quantitative Purity Assay (Impurity Profiling) Structural_Confirmation->Quantitative_Assay NMR ¹H & ¹³C NMR Structural_Confirmation->NMR MS HRMS Structural_Confirmation->MS Certified_Compound Certified Pure Compound (>98% Purity) Quantitative_Assay->Certified_Compound HPLC RP-HPLC Quantitative_Assay->HPLC

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-(5-Chlorothiophen-2-YL)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies on 4-(5-Chlorothiophen-2-YL)benzoic acid and its derivatives. We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring a robust and reproducible in silico workflow. The objective is to equip researchers with a self-validating protocol to predict and rationalize the binding affinities and interaction patterns of this promising chemical scaffold.

Introduction: The Scientific Premise

The this compound scaffold is a privileged structure in medicinal chemistry. Thiophene rings, in particular, are bio-isosteric replacements for phenyl rings and can enhance drug-receptor interactions through their sulfur atom, potentially improving metabolic stability and binding affinity.[1] Derivatives of this core structure have been investigated for a range of biological activities, making them compelling candidates for structure-based drug design.[2][3]

Molecular docking is an indispensable computational tool in this process, allowing for the rapid, cost-effective screening of virtual libraries and the generation of hypotheses about ligand-protein interactions at an atomic level.[4][5] This guide will use Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs, as a representative protein to illustrate a rigorous comparative docking protocol. The principles and workflows described herein are, however, broadly applicable to other protein targets.

The Comparative Docking Workflow: A Self-Validating Protocol

A successful docking study is not merely about generating a low binding energy score; it is about the confidence in that score's ability to predict reality. Therefore, a critical validation step is integrated directly into our workflow.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Target Selection & Retrieval (e.g., COX-2, PDB ID: 5KIR) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands 3. Ligand Preparation (2D to 3D, energy minimization) PrepProt->Ligands Redock 4. Re-docking of Co-crystallized Ligand Ligands->Redock RMSD 5. RMSD Calculation (Pose vs. Crystal Structure) Redock->RMSD Accept 6. Acceptance Criteria (RMSD < 2.0 Å) RMSD->Accept Accept->PrepProt Protocol Invalid (Adjust Parameters) Docking 7. Docking of Derivative Library Accept->Docking Protocol Validated Scoring 8. Pose Scoring & Ranking (Binding Energy, Interactions) Docking->Scoring SAR 9. Structure-Activity Relationship (SAR) Analysis Scoring->SAR Visualization 10. Visualization of Key Interactions SAR->Visualization

Figure 1: A comprehensive workflow for a validated comparative docking study.

Step-by-Step Methodology

2.1. Phase 1: Preparation of Molecular Structures

  • 1. Target Selection and Retrieval:

    • Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR).

    • Causality: Using a high-resolution crystal structure is paramount as it represents the experimentally determined, biologically relevant conformation of the binding site.

  • 2. Protein Preparation:

    • Action: Using molecular modeling software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard, perform the following: remove all water molecules and co-solvents, add polar hydrogen atoms, and assign partial charges (e.g., Kollman charges).[6]

    • Causality: Water molecules can interfere with the docking algorithm and are often not conserved. Adding hydrogens and assigning correct charges are essential for the accurate calculation of electrostatic and hydrogen bonding interactions, which are critical components of the scoring function.[6]

  • 3. Ligand Preparation:

    • Action:

      • Sketch the this compound parent compound and a set of its derivatives (see Figure 2) in a 2D chemical drawing tool.

      • Convert these 2D structures to 3D using a program like Open Babel.

      • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This step ensures that the starting ligand conformations are sterically plausible and in a low-energy state.

      • Save the prepared ligands in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).[7]

    • Causality: Docking algorithms explore the conformational space of the ligand. Starting from a low-energy, 3D conformation makes the search for the optimal binding pose more efficient and accurate.

G Parent Parent Compound This compound Deriv1 Derivative 1 (-COOH -> -CONH2) Deriv2 Derivative 2 (-Cl -> -F) Deriv3 Derivative 3 (-Cl -> -CH3)

Figure 2: Parent compound and selected derivatives for comparative analysis.

2.2. Phase 2: Docking Protocol Validation (The Self-Validating System)

  • 4. Re-docking of the Co-crystallized Ligand:

    • Action: Extract the co-crystallized ligand from the PDB file (in our example, the ligand in 5KIR). Prepare it using the same protocol as your test ligands. Now, dock this ligand back into the binding site of its own protein structure.

    • Causality: This is the single most important step for validating your docking parameters. A reliable protocol must be able to reproduce the experimentally observed binding mode.[8]

  • 5. Root Mean Square Deviation (RMSD) Calculation:

    • Action: Superimpose the lowest-energy pose from your re-docking experiment onto the original co-crystallized pose. Calculate the RMSD between the heavy atoms of the two ligand structures.

    • Causality: The RMSD provides a quantitative measure of the similarity between the predicted and the actual binding pose.[9]

  • 6. Acceptance Criteria:

    • Action: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol and scoring function can accurately reproduce the known binding mode.[9][10]

    • Trustworthiness: If the RMSD is greater than 2.0 Å, the protocol is considered invalid. You must adjust the docking parameters (e.g., the size and location of the grid box, the exhaustiveness of the search) and repeat the validation until the criterion is met.[11] This ensures the trustworthiness of the subsequent comparative results.

2.3. Phase 3 & 4: Comparative Docking and Analysis

  • 7. Docking of the Derivative Library:

    • Action: Once the protocol is validated, use the exact same parameters to dock the parent compound and all its derivatives into the prepared protein target.

    • Causality: Maintaining identical parameters is crucial for a fair and objective comparison. Any observed differences in docking scores can now be more confidently attributed to the structural changes in the ligands rather than variations in the computational procedure.

  • 8. Pose Scoring and Ranking:

    • Action: The docking software will generate several possible binding poses for each ligand and rank them based on a scoring function, which estimates the binding affinity (typically in kcal/mol).[6] The most negative score represents the most favorable predicted binding mode.

    • Causality: The scoring function approximates the free energy of binding. Lower scores suggest a more stable protein-ligand complex.[6]

  • 9. Structure-Activity Relationship (SAR) Analysis:

    • Action: Correlate the structural modifications of the derivatives with their docking scores and interaction patterns. For example, does replacing the carboxylic acid with an amide improve or weaken the binding? Does changing the halogen from chlorine to fluorine affect key interactions?

    • Expertise: This step moves from data generation to scientific insight. The goal is to understand why certain modifications lead to better predicted binding, forming the basis for rational drug design.[2]

  • 10. Visualization of Key Interactions:

    • Action: Use visualization software like PyMOL or Discovery Studio to inspect the top-ranked poses for each compound. Analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.

    • Causality: Visualization provides a qualitative understanding that complements the quantitative docking score. It can reveal, for instance, that a derivative with a slightly worse score might form a critical hydrogen bond that the parent compound misses, making it a more interesting candidate for further investigation.

Data Presentation: Predicted Performance

The following table summarizes the hypothetical results from our comparative docking study against COX-2. These results are illustrative of what a researcher might find and are designed to facilitate a discussion of SAR.

Compound IDModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues (COX-2)Predicted SAR Insight
Parent This compound-8.5Arg120, Tyr355, Ser530The carboxylate group forms a key salt bridge with Arg120. The chlorothiophene moiety occupies a hydrophobic pocket.
Derivative 1 Amide (-CONH2) replaces Carboxylic Acid (-COOH)-7.2Tyr355, Ser530Loss of the ionic interaction with Arg120 significantly reduces predicted affinity. The amide may form weaker hydrogen bonds.
Derivative 2 Fluorine (-F) replaces Chlorine (-Cl)-8.7Arg120, Tyr355, Ser530, Val523The smaller, more electronegative fluorine may allow for a tighter fit in the hydrophobic pocket and stronger halogen bonding, slightly improving affinity.
Derivative 3 Methyl (-CH3) replaces Chlorine (-Cl)-8.1Arg120, Tyr355, Ser530The bulkier methyl group may cause a slight steric clash, reducing the optimal fit within the hydrophobic pocket compared to the parent chlorine.

Conclusion

This guide has outlined a rigorous, self-validating protocol for the comparative docking of this compound and its derivatives. By embedding a mandatory validation step, researchers can proceed with higher confidence that their computational results are meaningful and predictive. The subsequent analysis of binding affinities and molecular interactions provides a powerful platform for generating testable hypotheses and guiding the rational design of more potent and selective therapeutic agents. The principles described—thorough preparation, stringent validation, and detailed analysis—are the cornerstones of effective structure-based drug discovery.[4][12]

References

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube . Available at: [Link]

  • Tutorial – AutoDock Vina . The Scripps Research Institute. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube . Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot . ChemCopilot. Available at: [Link]

  • Vina Docking Tutorial - Eagon Research Group . California Polytechnic State University. Available at: [Link]

  • Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs . Available at: [Link]

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  • Molecular Docking: A Structure-Based Drug Designing Approach. - JSciMed Central . Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. - ResearchGate . Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(5-Chlorothiophen-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(5-Chlorothiophen-2-YL)benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this precise compound, the procedures outlined below are synthesized from the known hazards of its structural components—a halogenated aromatic ring, a thiophene moiety, and a carboxylic acid group—and align with established best practices for chemical waste management.

I. Hazard Assessment and Waste Identification

This compound must be treated as hazardous waste. This classification is derived from the toxicological profiles of its constituent chemical classes:

  • Halogenated Aromatic Compounds: These substances are often persistent in the environment and can be toxic. The presence of a chlorine atom on the thiophene ring places this compound in the category of halogenated organic waste.[1][2] Halogenated wastes are typically managed separately from non-halogenated wastes due to requirements for specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[3]

  • Thiophene Derivatives: Thiophene and its derivatives can be harmful and irritating. They are known to contribute to environmental toxicity if not disposed of correctly.

  • Benzoic Acid Derivatives: While benzoic acid itself has moderate toxicity, it can cause skin and serious eye irritation.[4][5][6][7] As a class, carboxylic acids require careful handling and segregation from bases to avoid violent reactions.[8]

Based on these components, any material contaminated with this compound, including the pure compound, solutions, reaction byproducts, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.

Table 1: Hazard Profile and Disposal Synopsis

Hazard ClassAssociated ComponentKey Disposal Considerations
Halogenated Organic Waste 5-Chlorothiophen groupSegregate from non-halogenated organic waste. Requires specialized incineration.[1][3]
Irritant (Skin/Eye) Benzoic acid & Thiophene moietiesWear appropriate PPE during handling and disposal.[4][9]
Aquatic Toxicity General for halogenated organicsPrevent release to the environment; do not dispose of down the drain.
Acidic Waste Benzoic acid groupStore separately from bases.[8] Use acid-resistant containers.[10]
II. Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be used.

  • Hand Protection: Wear double-layered nitrile gloves for adequate chemical resistance.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of a spill, a chemically resistant apron is recommended.

III. Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is waste segregation . Proper segregation prevents dangerous reactions and ensures that waste is sent to the correct disposal facility.

All waste streams must be kept separate. Do not mix incompatible wastes.[8][11]

  • Solid Waste:

    • Collect unreacted this compound powder, contaminated weigh boats, spatulas, and other disposable solid labware in a dedicated hazardous waste container.

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.

  • Liquid Waste (Organic Solutions):

    • If the compound is dissolved in an organic solvent (e.g., dichloromethane, THF, methanol), collect it in a container specifically designated for "Halogenated Organic Liquid Waste." [1]

    • The container, typically an amber glass bottle, must be leak-proof and have a secure cap.[11]

    • Ensure the existing label on any repurposed bottle is completely removed or defaced.[11]

    • Crucially, do not mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethyl acetate).[1][10]

  • Liquid Waste (Aqueous Solutions):

    • Aqueous solutions containing this compound should be collected as "Aqueous Hazardous Waste."

    • Do not dispose of these solutions down the drain, as the compound is likely harmful to aquatic life. The pH should not be adjusted without consulting your institution's Environmental Health and Safety (EHS) office, as neutralization can sometimes generate heat or off-gassing.

  • Contaminated Sharps:

    • Needles, syringes, or glass pipettes contaminated with the compound should be placed in a designated, puncture-proof sharps container that is clearly labeled as containing chemically contaminated sharps.[10]

  • Contaminated PPE:

    • Dispose of gloves, disposable lab coats, and other contaminated protective gear in a designated hazardous waste bag, often a yellow bag, to be incinerated.

Proper labeling is critical for safety and regulatory compliance. Every waste container must be clearly labeled with the following information:[11]

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." If in a mixture, list all components and their approximate percentages.

  • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

  • The date of waste generation (the date you first add waste to the container).

  • Your name and laboratory contact information.

Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Inspected weekly for leaks.[8]

  • Segregated by compatibility (e.g., acids away from bases, flammables away from oxidizers).[8][12]

Containers should be filled to no more than 90% capacity to prevent spills from temperature-induced expansion.[13]

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These professionals are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations. The most probable disposal route for this compound is high-temperature incineration.[3]

IV. Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Notify others in the lab immediately.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section II.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill. Do not use combustible materials like paper towels to absorb spills of flammable solutions.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

V. Workflow and Decision Diagrams

The following diagrams illustrate the logical flow for waste segregation and spill response.

WasteDisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal Generate Generate Waste Containing This compound Solid Solid Waste Generate->Solid Liquid_Halogenated Liquid (Halogenated Organic) Generate->Liquid_Halogenated Liquid_Aqueous Liquid (Aqueous) Generate->Liquid_Aqueous PPE Contaminated PPE Generate->PPE Container_Solid Labeled HDPE Container Solid->Container_Solid Container_Liquid_H Labeled Glass Container (Halogenated) Liquid_Halogenated->Container_Liquid_H Container_Liquid_A Labeled Aqueous Waste Container Liquid_Aqueous->Container_Liquid_A Container_PPE Hazardous Waste Bag PPE->Container_PPE SAA Store in Satellite Accumulation Area Container_Solid->SAA Container_Liquid_H->SAA Container_Liquid_A->SAA Container_PPE->SAA EHS Arrange Pickup by EHS / Licensed Contractor SAA->EHS

Caption: Waste Segregation and Disposal Workflow.

SpillResponsePlan Spill Spill Occurs Alert 1. Alert Personnel Spill->Alert PPE 2. Don Appropriate PPE Alert->PPE Contain 3. Contain Spill (Inert Absorbent) PPE->Contain Collect 4. Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decon 5. Decontaminate Area Collect->Decon Dispose 6. Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Spill Response Decision Flowchart.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene.
  • Journal of Materials Chemistry A. (n.d.). Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Benzoic acid.
  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Unknown. (n.d.).
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Benzoic acid, 5-(aminosulfonyl)-2-chloro-.
  • Fisher Scientific. (2012, May 1). Safety Data Sheet - Benzoic acid.
  • Unknown. (n.d.).
  • Fisher Scientific. (2015, June 19). Safety Data Sheet - Benzoic Acid.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 4-((Phenylthio)methyl)benzoic acid.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(5-Chlorothiophen-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The recommendations herein are synthesized from the product's Safety Data Sheet (SDS), established principles of laboratory safety, and best practices for handling halogenated aromatic compounds.

Understanding the Hazards: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 4-(5-Chlorothiophen-2-YL)benzoic acid presents a multi-faceted risk profile that necessitates a comprehensive PPE strategy.

According to its GHS classification, this compound is known to:

  • Cause serious eye damage (Category 1).

  • Cause skin irritation (Category 2).

  • Cause damage to lungs through prolonged or repeated exposure via inhalation (Category 1).

  • Be harmful to aquatic life (Category 3).

The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. Therefore, our protective measures must create a robust barrier against these entry points.

Core Principles of Protection: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Defense) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedural Safety) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Least Effective

Caption: Hierarchy of Controls applied to chemical handling.

For this compound, elimination and substitution are generally not feasible in a research and development context. Therefore, our focus begins with robust engineering controls, supplemented by stringent administrative procedures and, finally, the correct use of Personal Protective Equipment.

Engineering Controls: Your First and Best Line of Defense

PPE should never be the primary means of protection. Instead, it serves as a crucial final barrier. All handling of this compound in solid (powder) form must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

Key Operational Mandates:

  • Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Sash Position: Always work with the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation of the compound.

  • Airflow: Do not obstruct the airflow within the hood. Keep equipment and containers at least 15 cm (6 inches) from the back of the hood.

Personal Protective Equipment (PPE): A Detailed Protocol

Given the significant hazards of skin irritation and severe eye damage, a comprehensive PPE ensemble is mandatory. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific PPE Material/Standard Rationale and In-Depth Considerations
Eye and Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 or EN166Primary Mandate: Protects against the high risk of serious eye damage from splashes or dust[1]. A face shield must be worn over goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face[2][3].
Hand Protection Chemical-Resistant GlovesNitrilePrimary Mandate: Protects against skin irritation. Double-gloving is strongly recommended to provide an additional layer of protection against potential tears or contamination during glove removal. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentPrimary Mandate: Protects skin on the arms and torso from contact with the chemical. The lab coat must be fully buttoned with sleeves rolled down. For larger quantities, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-approved Respirator (if needed)N95 or higherSituational Requirement: While all work with the solid should be in a fume hood, a respirator may be necessary if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a formal risk assessment.
Foot Protection Closed-toe ShoesLeather or other non-permeable materialStandard Laboratory Practice: Prevents injury from spills and dropped objects.

Step-by-Step Guide for Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Gloves (Outer Pair First) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4

Caption: Standard sequence for donning and doffing PPE.

Doffing Procedure Explained: The principle is to remove the most contaminated items first.

  • Gloves: Remove the outer pair of gloves by peeling them off without touching the outside with your bare skin. If double-gloved, remove the inner pair.

  • Face Shield & Goggles: Remove by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat: Remove by rolling it outwards, containing any potential contamination on the inside.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after all PPE has been removed[1].

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical component of the handling process to prevent environmental contamination and accidental exposure.

  • Waste Segregation: As a halogenated organic compound, all waste contaminated with this compound must be segregated into a designated, clearly labeled hazardous waste container[4][5]. This includes:

    • Used gloves

    • Weighing paper

    • Contaminated paper towels

    • Any other solid materials that have come into contact with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids[4]. Do not mix with non-halogenated waste streams[6].

  • Container Integrity: Ensure waste containers are kept closed when not in use and are stored in a secondary containment vessel.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[7].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[7].

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent and place it in the designated halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous protocols, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your research.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Chlorine Technical Services South Africa. (n.d.). Protective clothing and equipment. Retrieved from [Link]

  • Newson Gale. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous waste segregation. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid MSDS. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

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